molecular formula C12H24O B089849 2-Methylundecanal CAS No. 110-41-8

2-Methylundecanal

Cat. No.: B089849
CAS No.: 110-41-8
M. Wt: 184.32 g/mol
InChI Key: NFAVNWJJYQAGNB-UHFFFAOYSA-N
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Description

2-Methylundecanal, also known as aldehyde mna or fema 2749, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylundecanal
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InChI

InChI=1S/C12H24O/c1-3-4-5-6-7-8-9-10-12(2)11-13/h11-12H,3-10H2,1-2H3
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InChI Key

NFAVNWJJYQAGNB-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCC(C)C=O
Source PubChem
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Molecular Formula

C12H24O
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DSSTOX Substance ID

DTXSID9047629
Record name 2-Methylundecanal
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Molecular Weight

184.32 g/mol
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Physical Description

Dry Powder, Liquid; Liquid, Slightly yellow liquid with a fatty odor; [Acros Organics MSDS], colourless to slightly yellow liquid with a fatty odour
Record name Undecanal, 2-methyl-
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Solubility

soluble in fixed oils, alcohol, and propylene glycol (solution may be turbid); insoluble in glycerol
Record name 2-Methylundecanal
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Density

0.822-0.830
Record name 2-Methylundecanal
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CAS No.

110-41-8
Record name 2-Methylundecanal
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Record name 2-METHYLUNDECANAL
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methylundecanal: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural information of 2-Methylundecanal. It includes key physical and chemical data, detailed experimental methodologies for its synthesis and analysis, and visual diagrams to illustrate its structure and relevant workflows.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid known for its characteristic fatty odor, which develops into a more pleasant floral note upon dilution.[1] At high concentrations, it possesses an acrid, fatty, and unpleasant flavor, while at lower levels, it imparts honey and nut-like notes.[1] It is an organic compound that is found naturally in kumquat peel oil.[2]

Table 1: Quantitative Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₄O[3][4][5][6]
Molecular Weight 184.32 g/mol [3][4][5][6]
Boiling Point 171 °C to 260 °C[2][4][7]
Density 0.822 - 0.830 g/mL at 25 °C[3][4][7]
Refractive Index (n20/D) 1.431 - 1.436[2][3][4]
Flash Point 93.4 °C (200.1 °F)[2]
Water Solubility 1.3 mg/L at 20°C[7]
Solubility Soluble in fixed oils, alcohol, and propylene (B89431) glycol; insoluble in glycerol.[3]
CAS Number 110-41-8[2][3][4]

Chemical Structure

This compound, also known as methyl nonyl acetaldehyde, is a branched-chain saturated fatty aldehyde.[3] Its structure consists of an undecanal (B90771) backbone with a methyl group substituted at the second carbon atom. This chirality at the C2 position means that this compound exists as a racemic mixture of two enantiomers unless a stereospecific synthesis is employed.[2]

Table 2: Structural Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound[3]
SMILES CCCCCCCCCC(C)C=O[3]
InChI InChI=1S/C12H24O/c1-3-4-5-6-7-8-9-10-12(2)11-13/h11-12H,3-10H2,1-2H3[3]
InChIKey NFAVNWJJYQAGNB-UHFFFAOYSA-N[3]

graph 2_Methylundecanal_Structure {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0.5!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="3,0.5!"]; C5 [label="C", pos="4,0!"]; C6 [label="C", pos="5,0.5!"]; C7 [label="C", pos="6,0!"]; C8 [label="C", pos="7,0.5!"]; C9 [label="C", pos="8,0!"]; C10 [label="C", pos="9,0.5!"]; C11 [label="C", pos="10,0!"]; C12 [label="CH₃", pos="10,-1!"]; O13 [label="O", pos="11.5,0.5!"]; H14 [label="H", pos="10.5,-0.3!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C11 -- H14; C11 -- O13 [style=double];

// Labels for clarity label = "this compound"; labelloc = "t"; fontsize=14; }

Caption: 2D structure of this compound.

Experimental Protocols and Methodologies

Two primary industrial routes are employed for the synthesis of this compound.[1][2]

Method 1: Darzens Condensation

This classic method was first reported by Georges Darzens in 1904.[2][8]

  • Reaction Setup: Methyl nonyl ketone is reacted with an alkyl chloroacetate (B1199739) (e.g., ethyl chloroacetate) in the presence of a strong base.[2][8]

  • Formation of Glycidic Ester: This reaction proceeds via a Darzens condensation to form a glycidic ester intermediate.[8]

  • Saponification and Decarboxylation: The glycidic ester undergoes saponification (hydrolysis) followed by decarboxylation to yield this compound.[1][2]

Darzens_Synthesis start Methyl Nonyl Ketone + Alkyl Chloroacetate step1 Darzens Condensation (Base) start->step1 intermediate Glycidic Ester step1->intermediate step2 Saponification intermediate->step2 step3 Decarboxylation step2->step3 product This compound step3->product

Caption: Darzens synthesis of this compound.

Method 2: From Undecanal

This is a common industrial synthesis route.[1][2]

  • Reaction Setup: Undecanal is reacted with formaldehyde (B43269) in the presence of a catalytic amount of an amine (e.g., dibutylamine).[1][2]

  • Formation of 2-Methyleneundecanal: This step forms the intermediate 2-methyleneundecanal.[1][2]

  • Hydrogenation: The double bond in 2-methyleneundecanal is then hydrogenated.[1][2]

  • Purification: The final product, this compound, is purified from by-products by fractional distillation.[1][2]

The characterization and quantification of this compound in various matrices are typically performed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary method for the identification and quantification of this compound.[8]

  • Sample Preparation: The sample containing this compound is dissolved in a suitable organic solvent.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical GC oven program might be to start at 60°C and ramp to 246°C at a rate of 3°C/min.[9]

  • Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of this compound.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of this compound would show a characteristic aldehyde proton signal (CHO) between δ 9-10 ppm. Other signals would include a multiplet for the CH group at C2, a doublet for the methyl group at C2, and a series of multiplets for the long alkyl chain.

    • ¹³C NMR: The carbon NMR spectrum would display a distinctive peak for the carbonyl carbon of the aldehyde group in the range of δ 190-200 ppm. The remaining carbon signals would appear in the aliphatic region of the spectrum.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically appearing around 1720-1740 cm⁻¹.

    • C-H stretching vibrations for the alkyl chain and the aldehyde C-H bond would also be present.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis sample Sample containing This compound dissolution Dissolution in organic solvent sample->dissolution gcms GC-MS Analysis dissolution->gcms nmr NMR Spectroscopy (¹H and ¹³C) dissolution->nmr ir IR Spectroscopy dissolution->ir mass_spec Mass Spectrum (Fragmentation Pattern) gcms->mass_spec nmr_spec NMR Spectra (Chemical Shifts, Splitting) nmr->nmr_spec ir_spec IR Spectrum (Functional Groups) ir->ir_spec final_id Structural Confirmation and Quantification

Caption: Analytical workflow for this compound.

Safety and Handling

This compound is a combustible liquid and vapor.[10] It may cause skin and eye irritation, as well as respiratory and digestive tract irritation.[10]

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[10][11] Avoid contact with skin and eyes.[11]

  • Storage: Keep in a tightly closed container away from heat, sparks, and flame.[10]

  • First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes.[10] For skin contact, flush with plenty of water while removing contaminated clothing.[10] If inhaled, move to fresh air.[10] If ingested, give 2-4 cupfuls of milk or water if the person is conscious.[10] Seek medical attention in all cases of exposure.[10]

This guide serves as a foundational resource for professionals working with this compound, providing essential data and methodologies for its application in research and development.

References

The Enigmatic Presence of 2-Methylundecanal in the World of Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the natural occurrence of 2-methylundecanal, a significant aldehyde in the fragrance and flavor industry, within various essential oils. Primarily tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its presence, quantitative data, and the methodologies for its analysis.

Introduction

This compound, also known as aldehyde C-12 MNA, is a colorless to pale yellow liquid prized for its complex olfactory profile, described as herbaceous, orange, and with ambergris-like undertones.[1][2] At high dilutions, it imparts a flavor reminiscent of honey and nuts.[2] While widely synthesized for use in perfumery and food flavoring, its natural origins are of significant interest for understanding botanical biochemistry and for the discovery of natural sources of this valuable compound. This guide summarizes the current knowledge on its natural distribution in essential oils.

Quantitative Analysis of this compound in Essential Oils

The concentration of this compound varies significantly across different plant species. While its presence is noted in several citrus fruits, quantitative data is most clearly reported in the essential oil of Ruta graveolens (Rue). The table below summarizes the available quantitative data.

Essential Oil SourcePlant PartPercentage of this compound (%)
Ruta graveolens (Rue)Aerial Parts1.1
Fortunella japonica (Kumquat)PeelPresent, but not quantified
Citrus Species (General)FruitPresent, but not quantified

Note: While this compound is reported to be found in kumquat peel oil and generally in citrus fruits, specific quantitative data from peer-reviewed analyses are not widely available, suggesting it is often a minor component in many common citrus essential oils.[2][3]

Experimental Protocols

The extraction and analysis of this compound from plant materials typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).

Extraction of Essential Oil by Hydrodistillation

This protocol is a standard method for extracting essential oils from plant material, particularly citrus peels.[4][5][6]

a. Materials and Equipment:

  • Fresh plant material (e.g., citrus peels, aerial parts of Ruta graveolens)

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Grinder or blender

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

b. Procedure:

  • Sample Preparation: The fresh plant material is thoroughly washed and then minced or crushed to increase the surface area for efficient oil extraction.[1]

  • Hydrodistillation:

    • Place a known quantity (e.g., 200 g) of the prepared plant material into the round-bottom flask.

    • Add distilled water to the flask, typically in a 1:10 solid to solvent ratio (g/mL), ensuring the plant material is fully submerged.[4]

    • Set up the Clevenger apparatus connected to a condenser and the round-bottom flask.

    • Heat the flask using the heating mantle to bring the water to a boil. The optimal temperature for citrus peel oil extraction is around 95°C.[4]

    • Continue the distillation for a set period, typically 3 hours, to ensure complete extraction of the volatile oils.[4]

    • The steam and volatilized essential oils will rise, be cooled by the condenser, and collect in the graduated tube of the Clevenger apparatus.

  • Oil Collection and Drying:

    • Once the distillation is complete, allow the apparatus to cool.

    • Carefully collect the separated essential oil layer from the hydrosol (aqueous layer).

    • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

    • Store the dried essential oil in a sealed, airtight glass vial in a cool, dark place.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analytical procedure for the identification and quantification of this compound in the extracted essential oil.[7][8][9]

a. Materials and Equipment:

  • Extracted essential oil sample

  • This compound analytical standard

  • Hexane (B92381) (or other suitable solvent)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[10]

  • Microsyringe

b. Procedure:

  • Sample and Standard Preparation:

    • Prepare a stock solution of the this compound analytical standard in hexane at a known concentration (e.g., 1000 µg/mL).

    • Create a series of calibration standards by serially diluting the stock solution to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Dilute the extracted essential oil sample in hexane to a concentration within the calibration range. A typical dilution is 1 µL of essential oil in 1 mL of solvent.[10]

  • GC-MS Instrumental Parameters:

    • Injector: Split/splitless injector, with a split ratio of 1:50.[1]

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 240°C at a rate of 3°C/minute.

      • Hold at 240°C for 20 minutes.[1]

    • MS Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Quantify the amount of this compound in the essential oil sample by using the calibration curve to determine the concentration corresponding to the peak area in the sample chromatogram.

    • Express the final concentration as a percentage of the total essential oil.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for the extraction and quantification of this compound from essential oils.

Experimental_Workflow cluster_extraction Essential Oil Extraction cluster_analysis GC-MS Analysis cluster_standards Standard Preparation plant_material Plant Material (e.g., Citrus Peel) preparation Sample Preparation (Washing & Grinding) plant_material->preparation hydrodistillation Hydrodistillation with Clevenger Apparatus preparation->hydrodistillation separation Separation of Oil and Hydrosol hydrodistillation->separation drying Drying with Anhydrous Sodium Sulfate separation->drying essential_oil Pure Essential Oil drying->essential_oil sample_prep Sample Dilution in Solvent essential_oil->sample_prep gc_injection Injection into GC-MS sample_prep->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometry Detection gc_separation->ms_detection data_processing Data Processing & Spectral Analysis ms_detection->data_processing quantification Quantification using Calibration Curve data_processing->quantification final_result Concentration of this compound (%) quantification->final_result analytical_standard This compound Standard calibration_standards Serial Dilution for Calibration Curve analytical_standard->calibration_standards calibration_standards->quantification

Experimental workflow for this compound analysis.

Conclusion

This compound is a naturally occurring aldehyde found in select essential oils, with its most notable quantified presence in Ruta graveolens. While qualitatively identified in kumquat and other citrus species, further research is required to determine its concentration in a wider range of citrus essential oils. The standardized methods of hydrodistillation for extraction and GC-MS for analysis provide a robust framework for researchers to investigate the natural occurrence of this and other valuable volatile compounds in botanicals. The protocols and workflow outlined in this guide offer a comprehensive starting point for such investigations.

References

The Synthesis of 2-Methylundecanal: A Technical Guide to its Discovery and Historical Development

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylundecanal, a key fragrance component celebrated for its complex aldehydic, waxy, and citrus notes, has a rich history of chemical synthesis innovation. Its discovery and subsequent industrial production have been pivotal in the fragrance industry, most notably its iconic use in Chanel No. 5. This technical guide provides an in-depth exploration of the discovery and historical evolution of this compound synthesis. We will detail the seminal Darzens condensation method, the primary industrial routes, and the sophisticated enantioselective approaches developed to isolate its specific stereoisomers. This document will present quantitative data in structured tables, offer detailed experimental protocols for key synthesis methods, and provide visual diagrams of the synthetic pathways to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction

This compound (also known as aldehyde C-12 MNA) is an organic compound with the chemical formula C₁₂H₂₄O.[1] Naturally found in kumquat peel oil, it is a colorless to pale yellow liquid with a characteristic herbaceous, orange, and ambergris-like scent.[1] Its unique olfactory properties have made it a valuable ingredient in the fragrance industry, used in soaps, detergents, and fine perfumes.[1] The history of this compound is intrinsically linked to the rise of synthetic chemistry in perfumery, marking a shift towards the molecular artistry of fragrance creation.

The Genesis of a Synthetic Aroma: The Darzens Condensation

The first synthesis of this compound was accomplished in 1904 by the French chemist Auguste Georges Darzens.[1][2] This pioneering work utilized what is now known as the Darzens condensation (or glycidic ester condensation), a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester).[2][3]

The overall synthetic scheme, starting from methyl nonyl ketone, involves the formation of a glycidic ester, followed by saponification and decarboxylation to yield the final aldehyde.[1][4]

Experimental Protocol: Darzens Synthesis of this compound

Materials:

  • Methyl nonyl ketone

  • Ethyl chloroacetate (B1199739)

  • Sodium ethoxide (or another suitable base like sodium tert-butoxide)

  • Ethanol (B145695) (anhydrous)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (dilute)

  • Sodium hydroxide

  • Water

Procedure:

  • Glycidic Ester Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in anhydrous ethanol is prepared. The flask is cooled in an ice bath. A mixture of methyl nonyl ketone and ethyl chloroacetate is then added dropwise with constant stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed until the reaction is complete (monitored by TLC).

  • Work-up and Isolation of Glycidic Ester: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate (B86663), and the solvent is evaporated to yield the crude glycidic ester.

  • Saponification: The crude glycidic ester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.

  • Decarboxylation: After saponification, the reaction mixture is cooled and acidified with dilute hydrochloric acid. The resulting α,β-epoxy carboxylic acid is unstable and undergoes decarboxylation upon gentle heating or steam distillation to yield this compound.[5]

  • Purification: The crude this compound is purified by fractional distillation under reduced pressure.[4]

Logical Workflow for Darzens Synthesis

Darzens_Synthesis cluster_start Starting Materials cluster_reaction1 Step 1: Darzens Condensation cluster_reaction2 Step 2: Saponification cluster_reaction3 Step 3: Decarboxylation cluster_end Final Product MNK Methyl Nonyl Ketone Condensation Formation of Glycidic Ester MNK->Condensation ECA Ethyl Chloroacetate ECA->Condensation Base Sodium Ethoxide Base->Condensation Saponification Hydrolysis of Ester Condensation->Saponification Decarboxylation Formation of This compound Saponification->Decarboxylation Final_Product This compound Decarboxylation->Final_Product

Caption: Workflow of the Darzens synthesis of this compound.

Industrial Scale Synthesis: Modern Methodologies

While the Darzens reaction was groundbreaking, industrial production of this compound has largely shifted to more efficient and economically viable routes. The primary industrial method starts with the hydroformylation of 1-decene (B1663960) to produce undecanal (B90771), which is then reacted with formaldehyde (B43269).[1]

Synthesis from Undecanal and Formaldehyde

This two-step process begins with the formation of 2-methyleneundecanal, which is subsequently hydrogenated to yield the final product.

Step 1: Synthesis of 2-Methyleneundecanal

Undecanal is reacted with formaldehyde in the presence of a secondary amine catalyst, such as di-n-butylamine.[6][7]

Step 2: Hydrogenation of 2-Methyleneundecanal

The resulting 2-methyleneundecanal is then hydrogenated to saturate the double bond, yielding this compound.[1] The final product is purified by fractional distillation.[1]

Experimental Protocol: Industrial Synthesis from Undecanal

Materials:

  • Undecanal (from hydroformylation of 1-decene)

  • Formaldehyde (aqueous solution)

  • Di-n-butylamine

  • Hydrogen gas

  • Hydrogenation catalyst (e.g., Palladium on carbon)

  • Solvent (e.g., methanol (B129727) or ethanol)

Procedure:

  • Formation of 2-Methyleneundecanal: A mixture of undecanal, aqueous formaldehyde, and a catalytic amount of di-n-butylamine is heated to 90-100°C under normal pressure.[7] The reaction is monitored until the consumption of undecanal is complete. The resulting mixture contains 2-methyleneundecanal.

  • Hydrogenation: The crude 2-methyleneundecanal is dissolved in a suitable solvent and transferred to a hydrogenation reactor. A hydrogenation catalyst (e.g., 5% Pd/C) is added. The reactor is purged with nitrogen and then pressurized with hydrogen gas. The reaction is stirred at a controlled temperature and pressure until the uptake of hydrogen ceases.

  • Purification: The catalyst is removed by filtration. The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation at reduced pressure (e.g., 2 mmHg) to achieve a purity of over 99%.[6]

Quantitative Data for Industrial Synthesis
ParameterValueReference
Overall Yield 65% (based on 1-undecanol)[6]
Purity >99% (after fractional distillation)[6]
Reaction Temp. (Step 1) 90-100 °C[7]
Catalyst (Step 1) Di-n-butylamine[7]
Catalyst to Undecanal Ratio 0.025 to 0.050 to 1[7]

Industrial Synthesis Pathway

Industrial_Synthesis cluster_start Starting Materials cluster_step1 Step 1: Hydroformylation cluster_step2 Step 2: Condensation cluster_step3 Step 3: Hydrogenation cluster_end Final Product Decene 1-Decene Hydroformylation Hydroformylation Decene->Hydroformylation Syngas CO + H₂ Syngas->Hydroformylation Undecanal Undecanal Hydroformylation->Undecanal Condensation Condensation Undecanal->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation Amine_Catalyst Di-n-butylamine Amine_Catalyst->Condensation Methyleneundecanal 2-Methyleneundecanal Condensation->Methyleneundecanal Hydrogenation Hydrogenation Methyleneundecanal->Hydrogenation Hydrogen H₂ Hydrogen->Hydrogenation Pd_C Pd/C Catalyst Pd_C->Hydrogenation Final_Product This compound Hydrogenation->Final_Product

Caption: The industrial synthesis route to this compound.

Enantioselective Synthesis: The SAMP/RAMP Hydrazone Method

This compound possesses a chiral center at the C2 position, meaning it exists as two enantiomers, (R)- and (S)-2-Methylundecanal. The synthesis of enantiomerically pure forms of this aldehyde is of significant interest for studying structure-odor relationships. The most effective method for this is the SAMP/RAMP hydrazone method.[1]

This method utilizes the chiral auxiliaries (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) to direct the stereoselective alkylation of an achiral aldehyde.

Experimental Protocol: SAMP/RAMP Synthesis of (S)-2-Methylundecanal

Materials:

  • Undecanal

  • (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP)

  • Lithium diisopropylamide (LDA)

  • Dimethyl sulfate

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ozone

  • Dichloromethane

  • Pentane

Procedure:

  • Hydrazone Formation: Undecanal is reacted with RAMP in a suitable solvent to form the corresponding chiral hydrazone.

  • Deprotonation and Alkylation: The hydrazone is dissolved in anhydrous THF and cooled to -78°C. A solution of LDA in THF is added dropwise to deprotonate the α-carbon, forming a chiral azaenolate. Dimethyl sulfate is then added to alkylate the azaenolate.

  • Cleavage of the Hydrazone: The resulting alkylated hydrazone is cleaved to regenerate the aldehyde. This can be achieved by ozonolysis at low temperature, followed by a reductive workup.

  • Purification: The crude (S)-2-Methylundecanal is purified by chromatography or distillation.

Quantitative Data for SAMP/RAMP Synthesis
ParameterValueReference
Enantiomeric Excess (ee) ≥ 96%[5]
Diastereomeric Excess (de) ≥ 96-98%[5]
Yield (Hydrazone Formation) 87%[8]
Yield (Alkylation) 90% (crude)[8]
Overall Yield (Ketone example) 56-58%[8]

SAMP/RAMP Asymmetric Synthesis Pathway

SAMP_RAMP_Synthesis cluster_start Starting Materials cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Deprotonation cluster_step3 Step 3: Alkylation cluster_step4 Step 4: Cleavage cluster_end Final Product Aldehyde Undecanal Hydrazone_Formation Formation of Chiral Hydrazone Aldehyde->Hydrazone_Formation RAMP RAMP Chiral Auxiliary RAMP->Hydrazone_Formation Deprotonation Formation of Azaenolate Hydrazone_Formation->Deprotonation LDA LDA LDA->Deprotonation Alkylation Alkylation Deprotonation->Alkylation Me2SO4 Dimethyl Sulfate Me2SO4->Alkylation Cleavage Cleavage of Auxiliary Alkylation->Cleavage Ozonolysis Ozonolysis Ozonolysis->Cleavage Final_Product (S)-2-Methylundecanal Cleavage->Final_Product

Caption: Enantioselective synthesis of (S)-2-Methylundecanal via the RAMP-hydrazone method.

Conclusion

The journey of this compound from its initial synthesis by Darzens to its large-scale industrial production and the refined enantioselective methods developed for its chiral forms encapsulates a significant chapter in the history of synthetic organic chemistry and its application in the fragrance industry. The evolution of its synthesis reflects a continuous drive for efficiency, cost-effectiveness, and stereochemical control. This guide has provided a comprehensive overview of these key synthetic milestones, offering detailed protocols and comparative data to serve as a valuable resource for researchers and professionals. The ongoing exploration of novel catalytic systems and green chemistry principles will undoubtedly continue to shape the future synthesis of this important aroma chemical.

References

Olfactory Characteristics of 2-Methylundecanal Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylundecanal, a branched-chain aldehyde, is a significant fragrance ingredient renowned for its complex and powerful odor profile. It is found naturally in kumquat peel oil and is a key component in many iconic perfumes, prized for its ability to impart fresh, aldehydic, and warm ambergris-like notes.[1] The molecule possesses a chiral center at the second carbon, leading to the existence of two enantiomers: (R)-2-Methylundecanal and (S)-2-Methylundecanal. Understanding the distinct olfactory properties of each enantiomer is crucial for fine-tuning fragrance compositions and for structure-activity relationship studies in olfaction research. While the racemate is widely used, the subtle differences between the enantiomers can be leveraged to create more nuanced and specific scent profiles. This guide provides an in-depth technical overview of the synthesis, separation, and olfactory characteristics of the this compound enantiomers.

Synthesis and Enantiomeric Separation

The asymmetric synthesis of this compound enantiomers with high enantiomeric purity is most effectively achieved using the SAMP/RAMP hydrazone method.[1][2] This method utilizes chiral auxiliaries, (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), to direct the stereoselective alkylation of an achiral aldehyde.

Experimental Protocol: Asymmetric Synthesis via SAMP/RAMP Hydrazone Method

Objective: To synthesize (R)- and (S)-2-Methylundecanal with high enantiomeric excess.

Materials:

  • Undecanal (B90771)

  • (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP)

  • Anhydrous diethyl ether or THF

  • Lithium diisopropylamide (LDA) solution

  • Dimethyl sulfate

  • Ozone

  • Dichloromethane (B109758)

  • Triphenylphosphine (B44618) or dimethyl sulfide

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Hydrazone Formation:

    • React undecanal with either SAMP (for the (S)-enantiomer) or RAMP (for the (R)-enantiomer) in an anhydrous solvent such as diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).

    • The reaction is typically carried out at room temperature and monitored by TLC or GC until completion.

    • The resulting chiral hydrazone is purified by removing the solvent under reduced pressure.

  • Metalation:

    • Dissolve the purified hydrazone in an anhydrous aprotic solvent (e.g., THF) and cool the solution to a low temperature (typically -78 °C).

    • Slowly add a stoichiometric amount of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon, forming a chiral azaenolate.

  • Alkylation:

    • To the cold azaenolate solution, add a slight excess of an alkylating agent, such as dimethyl sulfate, to introduce the methyl group at the C2 position.

    • Allow the reaction to proceed at low temperature and then gradually warm to room temperature.

  • Cleavage of the Chiral Auxiliary:

    • The chiral auxiliary is cleaved from the alkylated hydrazone to yield the desired aldehyde. Ozonolysis is a common method for this step.

    • Dissolve the alkylated hydrazone in a suitable solvent like dichloromethane and cool to -78 °C.

    • Bubble ozone through the solution until a blue color persists, indicating the completion of the reaction.

    • Quench the reaction with a reducing agent, such as triphenylphosphine or dimethyl sulfide, to work up the ozonide.

    • The resulting this compound enantiomer is then purified using column chromatography.

Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the synthesized this compound is determined using chiral gas chromatography (chiral GC) or by conversion to diastereomeric derivatives followed by analysis with standard GC or HPLC.

SAMP_RAMP_Synthesis undecanal Undecanal (Achiral) s_hydrazone SAMP Hydrazone undecanal->s_hydrazone + r_hydrazone RAMP Hydrazone undecanal->r_hydrazone + samp SAMP (Chiral Auxiliary) samp->s_hydrazone ramp RAMP (Chiral Auxiliary) ramp->r_hydrazone s_azaenolate Chiral Azaenolate (S) s_hydrazone->s_azaenolate + LDA r_azaenolate Chiral Azaenolate (R) r_hydrazone->r_azaenolate + LDA lda LDA (Deprotonation) dms Dimethyl Sulfate (Alkylation) s_alkylated Alkylated Hydrazone (S) s_azaenolate->s_alkylated + Dimethyl Sulfate r_alkylated Alkylated Hydrazone (R) r_azaenolate->r_alkylated + Dimethyl Sulfate s_aldehyde (S)-2-Methylundecanal s_alkylated->s_aldehyde + Ozonolysis r_aldehyde (R)-2-Methylundecanal r_alkylated->r_aldehyde + Ozonolysis cleavage Ozonolysis (Cleavage)

Figure 1: SAMP/RAMP hydrazone synthesis workflow.

Olfactory Characteristics

While the racemic mixture of this compound is well-characterized, detailed quantitative data for the individual enantiomers are sparse in publicly available literature. Sensory panel evaluations have consistently reported that the odor difference between the (R)- and (S)-enantiomers is slight.[2]

Data Presentation: Olfactory Profile Summary
CompoundOdor Description
Racemic this compound Herbaceous, orange, and ambergris-like.[1][2] At high dilution, it has a flavor similar to honey and nuts.[2] Other descriptors include fatty, green, citrus, and waxy notes.
(R)-2-Methylundecanal Reported to be very similar in description and intensity to its enantiomer.
(S)-2-Methylundecanal Reported to be very similar in description and intensity to its enantiomer.

Experimental Protocol: Sensory Evaluation via Gas Chromatography-Olfactometry (GC-O)

The following protocol outlines a representative methodology for the sensory evaluation of this compound enantiomers.

Objective: To determine and compare the odor profiles and detection thresholds of (R)- and (S)-2-Methylundecanal.

Instrumentation and Materials:

  • Gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port (ODP).

  • Chiral capillary column suitable for the separation of aldehyde enantiomers (e.g., a cyclodextrin-based column).

  • High-purity (R)- and (S)-2-Methylundecanal samples.

  • Odor-free solvent (e.g., diethyl ether or ethanol).

  • A trained sensory panel (typically 8-12 members).

  • A series of dilutions of each enantiomer in the chosen solvent.

Procedure:

  • Panelist Selection and Training:

    • Select panelists based on their olfactory acuity, ability to describe odors, and availability.

    • Train the panel to recognize and describe a range of standard odorants, including aldehydes and other relevant fragrance notes.

    • Familiarize panelists with the GC-O setup and the intensity rating scale to be used.

  • GC-O Analysis:

    • Optimize the GC conditions (injector temperature, oven temperature program, carrier gas flow rate) for the effective separation of the this compound enantiomers on the chiral column.

    • Inject a sample of the racemic mixture to confirm enantiomeric separation and to allow panelists to initially familiarize themselves with the odor at the respective retention times.

    • Inject a series of dilutions of each pure enantiomer, starting with the lowest concentration.

    • Each panelist sniffs the effluent from the ODP and records the following for each detected odor:

      • Retention time.

      • Odor description (using a standardized vocabulary).

      • Odor intensity (using a predefined scale, e.g., a 7-point or 9-point scale).

  • Odor Threshold Determination:

    • The odor detection threshold is determined as the lowest concentration at which at least 50% of the panelists can reliably detect the compound.

    • This can be achieved using methods such as the ASTM E679 "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits".

  • Data Analysis:

    • Compile the odor descriptions and intensity ratings from all panelists for each enantiomer.

    • Generate an aromagram or olfactogram for each enantiomer, plotting odor intensity versus retention time.

    • Statistically analyze the intensity ratings and odor descriptors to identify any significant differences between the enantiomers.

    • Calculate the average odor detection threshold for each enantiomer.

Sensory_Evaluation_Workflow start Start: High-Purity Enantiomer Samples panel Panelist Selection & Training start->panel dilution Preparation of Dilution Series start->dilution gco GC-Olfactometry Analysis panel->gco dilution->gco data_collection Data Collection: - Odor Description - Intensity Rating gco->data_collection threshold Odor Threshold Determination data_collection->threshold analysis Data Analysis: - Aromagram Generation - Statistical Comparison data_collection->analysis threshold->analysis end End: Comparative Olfactory Profile analysis->end

Figure 2: General workflow for sensory evaluation.

Conclusion

The enantiomers of this compound present a case of subtle yet potentially significant olfactory differences. While literature consistently suggests a high degree of similarity in their odor profiles, the fine-tuning of fragrances and the deeper understanding of olfactory receptor interactions necessitate a more granular, quantitative analysis. The methodologies for asymmetric synthesis are well-established, enabling the production of high-purity enantiomers for such studies. The application of rigorous sensory evaluation protocols, such as GC-O with a trained panel, is paramount to elucidating the nuanced olfactory characteristics of (R)- and (S)-2-Methylundecanal. Further research focusing on the quantitative determination of their odor thresholds and a detailed comparative analysis of their odor profiles would be of significant value to the fields of fragrance chemistry, sensory science, and drug development where olfactory perception is a key consideration.

References

An In-depth Technical Guide to the Physicochemical Properties of Aldehyde C-12 MNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde C-12 MNA, chemically known as 2-methylundecanal, is a synthetic aliphatic aldehyde with the molecular formula C₁₂H₂₄O.[1][2] While extensively utilized in the fragrance industry for its complex citrus, amber, and mossy notes, its potential applications in research and drug development are less explored.[3][4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of Aldehyde C-12 MNA, outlines detailed experimental protocols for their determination, and explores potential biological signaling pathways, offering a valuable resource for scientists and researchers.

Core Physicochemical Properties

A summary of the key physicochemical properties of Aldehyde C-12 MNA is presented in the table below. This data has been compiled from various sources to provide a comprehensive overview.

PropertyValueReference
Chemical Name This compound[6]
Synonyms Aldehyde C-12 MNA, Methyl Nonyl Acetaldehyde[2]
CAS Number 110-41-8[1]
Molecular Formula C₁₂H₂₄O[1][2]
Molecular Weight 184.32 g/mol [1][2]
Appearance Colorless to pale yellow liquid[2]
Odor Fatty, with incense and ambergris notes[7]
Boiling Point 231 °C (447.8 °F)[2]
Melting Point < -50 °C (< -58 °F)[2]
Density 0.832 g/mL at 20 °C[2]
Refractive Index 1.431 - 1.435 at 20 °C[2]
Vapor Pressure 0.009 mmHg at 20 °C[2]
Flash Point 68 °C (154.4 °F)[2]
Solubility Soluble in fixed oils, alcohol, and propylene (B89431) glycol. Insoluble in glycerol. Water solubility is 1.3 mg/L at 20°C.[1][7]
Log P 4.9[2]
Purity ≥ 98% (GC)[8]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of Aldehyde C-12 MNA are provided below. These protocols are based on standard analytical techniques and can be adapted for specific laboratory settings.

Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of Aldehyde C-12 MNA.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for the analysis of aldehydes, such as a CP-Sil 5 CB column (50 m x 0.53 mm, 5 µm film thickness).[9]

  • Sample Preparation: Prepare a 1% (v/v) solution of Aldehyde C-12 MNA in a suitable solvent like high-purity acetone (B3395972) or hexane.[10]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 10 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to this compound in the chromatogram.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point of Aldehyde C-12 MNA.

Methodology:

  • Instrumentation: A differential scanning calorimeter calibrated for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 5-10 mg of Aldehyde C-12 MNA into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed aluminum pan as a reference.[4]

  • DSC Conditions:

    • Temperature Range: -80 °C to 20 °C.

    • Heating Rate: 5 °C/min.[11]

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic transition observed in the DSC thermogram.[11]

Solubility Assessment

Objective: To determine the solubility of Aldehyde C-12 MNA in various solvents.

Methodology:

  • Solvents: Select a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, hexane, and various fixed oils).

  • Procedure:

    • Add a known volume (e.g., 1 mL) of the solvent to a series of vials.

    • Incrementally add small, known amounts of Aldehyde C-12 MNA to each vial.

    • After each addition, vigorously shake the vial for a set period (e.g., 1 minute) and visually inspect for complete dissolution.

    • The solubility is expressed as the maximum amount of solute that dissolves in a given volume of solvent at a specific temperature (e.g., 25 °C). For quantitative analysis, techniques like HPLC can be used to measure the concentration of the aldehyde in the saturated solution.[12]

Synthesis of Aldehyde C-12 MNA

Aldehyde C-12 MNA can be synthesized through two primary routes:[2]

  • From 2-Undecanone (B123061): This method involves the reaction of 2-undecanone with a chloroacetate (B1199739) to form a glycidate. Subsequent saponification and decarboxylation of the glycidate yield this compound.

  • From Undecylenic Aldehyde (Aldehyde C-11): This synthesis route starts with the reaction of Aldehyde C-11 Undecylenic with formaldehyde (B43269) in the presence of an amine catalyst. The resulting intermediate is then hydrogenated to produce Aldehyde C-12 MNA.

Potential Biological Signaling Pathways

While specific research on the biological signaling pathways of Aldehyde C-12 MNA is limited, the broader class of aliphatic aldehydes is known to exhibit biological activity. Aldehydes can interact with cellular components and modulate signaling pathways, often through mechanisms involving oxidative stress and covalent adduct formation.[13][14][15]

One relevant example is the long-chain fatty aldehyde, trans-2-hexadecenal, a degradation product of sphingosine-1-phosphate. This aldehyde has been shown to induce cytoskeletal reorganization and apoptosis in various cell types.[16][17] The underlying mechanism involves the activation of a signaling cascade that includes Mixed Lineage Kinase 3 (MLK3), MKK4/7, and c-Jun N-terminal Kinase (JNK).[16] This activation leads to downstream events such as c-Jun phosphorylation, cytochrome c release, and ultimately, apoptosis.[16][17]

Given the structural similarity of Aldehyde C-12 MNA to other long-chain aldehydes, it is plausible that it could engage in similar signaling pathways. Further research is warranted to investigate the potential for Aldehyde C-12 MNA to modulate pathways related to oxidative stress, inflammation, and apoptosis, which could be relevant for drug development.

Diagrams

Experimental Workflow for Physicochemical Characterization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Physicochemical Analysis cluster_data Data Interpretation Sample Aldehyde C-12 MNA Sample Dilution Dilution (for GC) Sample->Dilution Weighing Weighing (for DSC) Sample->Weighing Solubility Solubility Testing Sample->Solubility GC Gas Chromatography Dilution->GC DSC Differential Scanning Calorimetry Weighing->DSC Purity Purity (%) GC->Purity MeltingPoint Melting Point (°C) DSC->MeltingPoint SolubilityProfile Solubility Profile Solubility->SolubilityProfile

Caption: Experimental workflow for the physicochemical characterization of Aldehyde C-12 MNA.

Plausible Signaling Pathway for Aldehyde-Induced Apoptosis

signaling_pathway Aldehyde Aldehyde C-12 MNA ROS Reactive Oxygen Species (ROS) Aldehyde->ROS induces MLK3 MLK3 ROS->MLK3 activates MKK4_7 MKK4/7 MLK3->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis promotes

Caption: A plausible signaling pathway for apoptosis induced by a long-chain aldehyde.

References

2-Methylundecanal (CAS 110-41-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylundecanal, also known as aldehyde C-12 MNA, is an organic compound with the chemical formula C12H24O.[1][2][3][4] It is a colorless to pale yellow liquid characterized by a distinctive herbaceous, orange, and ambergris-like aroma.[2] At high dilutions, it imparts a flavor reminiscent of honey and nuts.[2][5] This aldehyde is a key ingredient in the fragrance and flavor industries and also serves as a versatile intermediate in organic synthesis.[1][6] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis methodologies, applications, and safety information.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueUnitsReference(s)
Molecular Formula C12H24O[1][2][3][4]
Molecular Weight 184.32 g/mol [1][3][4]
CAS Number 110-41-8[1][2][3][4]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 171 - 260°C[1][2][7][8]
Density 0.82 - 0.83g/mL at 25 °C[1][7][8][9]
Refractive Index 1.430 - 1.436n20/D or n25/D[1][2][8][10]
Flash Point 93 - 94°C[2][11][12]
Solubility Soluble in organic solvents like alcohol and ether; insoluble in water.[2][9][10]
Purity ≥ 98% (GC)[1]

Synthesis of this compound

Several synthetic routes for this compound have been established, with two primary methods being prevalent in industrial production.[2][13]

Experimental Protocol: Synthesis via Darzens Reaction

This classic method, first reported by Georges Darzens in 1904, involves the condensation of a ketone with an α-haloester in the presence of a base to form a glycidic ester, which is then hydrolyzed and decarboxylated to yield the aldehyde.[2][13]

Materials:

  • Methyl nonyl ketone

  • Ethyl chloroacetate (B1199739)

  • Sodium ethoxide (or another suitable base)

  • Diethyl ether (or another suitable aprotic solvent)

  • Hydrochloric acid (for acidification)

  • Sodium hydroxide (B78521) (for saponification)

Procedure:

  • Glycidic Ester Formation: In a round-bottom flask equipped with a stirrer and a dropping funnel, a solution of methyl nonyl ketone in diethyl ether is prepared. The flask is cooled in an ice bath. A solution of sodium ethoxide in ethanol (B145695) is added dropwise with continuous stirring. Subsequently, ethyl chloroacetate is added dropwise while maintaining the low temperature. The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is poured into ice-water and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude glycidic ester.

  • Saponification: The crude glycidic ester is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added. The mixture is refluxed for several hours until the saponification is complete.

  • Decarboxylation: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with hydrochloric acid, which leads to the decarboxylation of the resulting glycidic acid to form this compound.

  • Purification: The crude this compound is extracted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The final product is purified by fractional distillation under reduced pressure.[2][14]

Alternative Synthesis Route

Another common industrial synthesis begins with the hydroformylation of 1-decene (B1663960) to produce undecanal (B90771).[2][5] The undecanal is then reacted with formaldehyde (B43269) in the presence of a base to form 2-methyleneundecanal.[2][14] Subsequent hydrogenation of the double bond yields this compound, which is then purified by fractional distillation.[2][5][14]

Applications

This compound is a versatile compound with applications across several industries:

  • Fragrance Industry: It is a widely used fragrance ingredient in perfumes, soaps, detergents, and other scented products.[1][2] It is known for imparting conifer and fir notes and is famously a component of Chanel No. 5.[2][5]

  • Flavor Industry: It is used as a flavoring agent in various food products, including baked goods and confections.[1]

  • Cosmetics: It serves as a fragrance component in a wide range of personal care products.[1]

  • Organic Synthesis: It is a valuable intermediate for the synthesis of other organic compounds.[1][8]

  • Biochemical Research: It is utilized in studies related to pheromones and insect behavior.[1]

Safety and Handling

This compound is classified as a skin irritant and may cause an allergic skin reaction.[15] It is also considered very toxic to aquatic life with long-lasting effects.[15][16]

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[15]

  • Wash skin thoroughly after handling.[15]

  • Wear protective gloves/protective clothing/eye protection/face protection.[15]

  • Avoid release to the environment.[15]

  • If on skin: Wash with plenty of water.[15]

  • If skin irritation or rash occurs: Get medical advice/attention.[15]

  • Collect spillage.[15]

  • Dispose of contents/container in accordance with local regulations.[15]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[11][15][16]

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for this compound, ensuring the final product meets the required specifications for its intended use.

QC_Workflow raw_materials Raw Material Receipt & Quarantine sampling1 Sampling raw_materials->sampling1 testing1 Initial QC Testing (e.g., Purity, Identity) sampling1->testing1 release1 Release for Production testing1->release1 Pass reject1 Reject testing1->reject1 Fail synthesis Synthesis of This compound release1->synthesis in_process_control In-Process Control (IPC) synthesis->in_process_control in_process_control->synthesis Adjust Process purification Purification (Distillation) in_process_control->purification Proceed sampling2 Final Product Sampling purification->sampling2 testing2 Final QC Testing (GC, Density, RI, etc.) sampling2->testing2 release2 Final Product Release testing2->release2 Pass reject2 Reprocess or Reject testing2->reject2 Fail packaging Packaging & Labeling release2->packaging storage Storage packaging->storage

Caption: Quality Control Workflow for this compound Production.

Conclusion

This compound (CAS 110-41-8) is a commercially significant aldehyde with a unique and desirable aroma profile. Its synthesis is well-established, and it finds widespread use in the fragrance, flavor, and cosmetic industries. A thorough understanding of its physicochemical properties, synthesis, and safe handling procedures is essential for researchers, scientists, and professionals involved in its production and application. The stringent quality control measures outlined are crucial for ensuring the consistent quality and purity of the final product.

References

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 2-Methylundecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methylundecanal (C₁₂H₂₄O), a branched-chain aldehyde. The interpretation of its mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectra is crucial for its identification and characterization in various applications, including fragrance, flavor, and pharmaceutical research. This document presents a summary of the key spectroscopic data in structured tables, details the experimental protocols for data acquisition, and provides a visual workflow for spectroscopic data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the mass, ¹H NMR, ¹³C NMR, and IR spectra of this compound.

Table 1: Mass Spectrometry Data for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
58.099.99[C₃H₆O]⁺• (McLafferty rearrangement)
43.029.02[C₃H₇]⁺ or [C₂H₃O]⁺
41.025.58[C₃H₅]⁺
57.020.04[C₄H₉]⁺
29.015.99[CHO]⁺ or [C₂H₅]⁺
184.3Not observed/very low[M]⁺• (Molecular Ion)

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.6Doublet (d)1HAldehydic proton (-CHO)
~2.2Multiplet (m)1HMethine proton (-CH(CH₃)CHO)
~1.2-1.6Multiplet (m)16HMethylene protons of the long alkyl chain (-CH₂-)
~1.1Doublet (d)3HMethyl protons alpha to the carbonyl (-CH(CH₃)CHO)
~0.9Triplet (t)3HTerminal methyl protons (-CH₂CH₃)

Table 3: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~205Carbonyl carbon (-CHO)
~45-50Methine carbon alpha to carbonyl (-CH(CH₃)CHO)
~32Methylene carbon adjacent to the terminal methyl group
~29-30Methylene carbons in the middle of the alkyl chain
~27Methylene carbon beta to the carbonyl group
~23Terminal methyl carbon (-CH₂CH₃)
~14Methyl carbon alpha to the carbonyl (-CH(CH₃)CHO)

Table 4: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2925StrongC-H stretch (alkane)
~2855StrongC-H stretch (alkane)
~2720MediumC-H stretch (aldehyde)
~1730StrongC=O stretch (aldehyde)
~1465MediumC-H bend (alkane)
~1375MediumC-H bend (alkane)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is typically employed.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Program: The temperature program typically starts at a low temperature (e.g., 60 °C) and is ramped up to a higher temperature (e.g., 250 °C) to ensure the separation of components.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Data Acquisition: Full scan mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom.

    • A sufficient number of scans and a relaxation delay are used to ensure the detection of all carbon signals, including those with long relaxation times (e.g., quaternary carbons, though not present in this molecule).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is first recorded.

    • The sample is then placed between the plates, and the sample spectrum is acquired.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to elucidate the structure of an organic molecule like this compound.

Spectroscopic_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation cluster_verification Verification MS Mass Spectrometry (MS) MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data NMR NMR Spectroscopy (¹H, ¹³C) NMR_Data Chemical Environment & Connectivity NMR->NMR_Data IR Infrared (IR) Spectroscopy IR_Data Functional Groups Present IR->IR_Data Fragments Identify Key Fragments MS_Data->Fragments Carbon_Skeleton Determine Carbon Skeleton NMR_Data->Carbon_Skeleton Functional_Groups Identify Functional Groups IR_Data->Functional_Groups Structure_Proposal Propose a Structure Fragments->Structure_Proposal Functional_Groups->Structure_Proposal Carbon_Skeleton->Structure_Proposal Final_Structure Final Structure Confirmation Structure_Proposal->Final_Structure Compare with all data

A logical workflow for spectroscopic data interpretation.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more in-depth analysis, particularly for stereochemical assignments or the study of complex mixtures, advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) and hyphenated chromatographic-spectroscopic methods may be employed.

Toxicological Profile of 2-Methylundecanal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological profile of 2-Methylundecanal (CAS No. 110-41-8), a widely used fragrance ingredient. The document summarizes key toxicological endpoints, including acute toxicity, skin and eye irritation, skin sensitization, repeated dose toxicity, and genotoxicity. Detailed experimental methodologies, based on internationally recognized guidelines, are presented to aid in the design and interpretation of initial safety studies. Signaling pathways associated with the toxicity of aliphatic aldehydes are also discussed. All quantitative data are presented in structured tables for clarity, and key experimental workflows and mechanistic pathways are visualized using diagrams. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the safety assessment of this compound.

Introduction

This compound, also known as Aldehyde C-12 MNA, is a synthetic fragrance ingredient with a characteristic aldehydic, waxy, and floral odor. It is utilized in a variety of consumer products, including perfumes, soaps, detergents, and other personal care items. A thorough understanding of its toxicological profile is essential for ensuring its safe use and for regulatory compliance. This guide provides an in-depth overview of the available toxicological data for this compound to support initial safety assessments and guide further research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Name This compound
Synonyms Aldehyde C-12 MNA, Methyl nonyl acetaldehyde
CAS Number 110-41-8
Molecular Formula C₁₂H₂₄O
Molecular Weight 184.32 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 119-122 °C @ 16 Torr
Flash Point 93.4 °C
Solubility Soluble in alcohol, fixed oils, and propylene (B89431) glycol; insoluble in water and glycerol.

Toxicological Profile

Acute Toxicity

This compound exhibits low acute toxicity via both oral and dermal routes of exposure.

Table 1: Acute Toxicity of this compound

EndpointSpeciesRouteValueReference
LD₅₀RatOral> 5000 mg/kg bw[1]
LD₅₀RabbitDermal> 5000 mg/kg bw[2]

Experimental Protocol: Acute Oral Toxicity (OECD 420/423/425)

The acute oral toxicity of this compound was likely determined using a method similar to the OECD Test Guidelines 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure). These methods are designed to estimate the oral median lethal dose (LD₅₀) while minimizing the number of animals used.

  • Test Species: Typically, young adult female rats are used.

  • Administration: The test substance is administered as a single oral dose by gavage.

  • Dose Levels: A stepwise dosing procedure is employed. The starting dose is selected based on available information. Subsequent dosing depends on the outcome of the previous dose level (survival or mortality).

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.

  • Endpoint: The LD₅₀ is calculated based on the mortality data.

Irritation

Skin Irritation

This compound is classified as a skin irritant.

Table 2: Skin Irritation Data for this compound

SpeciesExposureResultReference
Rabbit4 hours (semi-occlusive)Irritant[3]
HumanPatch Test (4% solution)Non-irritant[1]

Experimental Protocol: Acute Dermal Irritation (OECD 404)

The skin irritation potential of this compound was likely assessed according to OECD Test Guideline 404.

  • Test Species: Albino rabbits are typically used.

  • Application: A single dose of 0.5 mL of the test substance is applied to a small area of shaved skin. The application site is covered with a gauze patch and semi-occlusive dressing for 4 hours.

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized scale (e.g., Draize scale).

  • Classification: The substance is classified as an irritant based on the mean scores for erythema and edema.

Eye Irritation

Based on GHS classifications provided by companies, this compound is considered to cause serious eye irritation.

Table 3: Eye Irritation Data for this compound

ResultReference
Causes serious eye irritation[3]

Experimental Protocol: Acute Eye Irritation (OECD 405)

The eye irritation potential of this compound would be assessed following OECD Test Guideline 405.

  • Test Species: Albino rabbits are the recommended species.

  • Application: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The severity of lesions is scored.

  • Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

Skin Sensitization

This compound is considered a weak skin sensitizer (B1316253).

Table 4: Skin Sensitization Data for this compound

AssayResultValueReference
Local Lymph Node Assay (LLNA)Weak SensitizerNESIL: 2900 µg/cm²[4]

Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA) (OECD 429)

The skin sensitization potential of this compound was likely evaluated using the murine Local Lymph Node Assay (LLNA).

  • Test Species: CBA/J mice are typically used.

  • Application: The test substance, at various concentrations in a suitable vehicle, is applied to the dorsal surface of the ears of the mice for three consecutive days.

  • Proliferation Measurement: On day 5, a radiolabeled thymidine (B127349) precursor ([³H]-methyl thymidine) is injected intravenously. The mice are sacrificed, and the draining auricular lymph nodes are excised. The incorporation of the radiolabel into the lymph node cells is measured as an indicator of lymphocyte proliferation.

  • Endpoint: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The No Expected Sensitization Induction Level (NESIL) is the highest concentration of the substance that does not induce a positive response.

Repeated Dose Toxicity

A 90-day oral toxicity study in rats is available for this compound.

Table 5: Repeated Dose Toxicity of this compound

Study DurationSpeciesRouteDose Levels (ppm in diet)NOAELKey FindingsReference
90 daysWistar Han RatsOral (dietary)0, 1500, 5000, 150001046 mg/kg/day (males)1211 mg/kg/day (females)No mortality or treatment-related adverse effects observed.[5]

Experimental Protocol: 90-Day Oral Toxicity Study (OECD 408)

This study was conducted in compliance with OECD Test Guideline 408.

  • Test Species: Wistar Han rats (10 per sex per dose group).

  • Administration: The test substance was administered via the diet for 90 consecutive days.

  • Dose Levels: Three dose levels (1500, 5000, and 15000 ppm) and a control group were used. These corresponded to approximate daily intakes of 107, 346, and 1046 mg/kg/day in males and 119, 401, and 1211 mg/kg/day in females.

  • Observations: Included clinical observations, body weight and food consumption measurements, hematology, clinical chemistry, urinalysis, and detailed gross and microscopic pathological examinations.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no biologically significant adverse effects are observed.

Genotoxicity

The genotoxicity of this compound has been assessed primarily through read-across to structurally similar substances. The available data suggest that it is not genotoxic.

Table 6: Genotoxicity Data (Read-Across)

AssayTest SystemMetabolic ActivationResultRead-across SubstanceReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumWith and without S9Negative2-Methyldecanal[5]
In Vitro Micronucleus TestHuman lymphocytesWith and without S9Negative2-Methyloctanal[5]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)

  • Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is evaluated for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the amino acid.

  • Method: The bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver). After incubation, the number of revertant colonies is counted.

  • Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

  • Principle: This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Method: Mammalian cells (e.g., human lymphocytes) are exposed to the test substance with and without metabolic activation. After treatment, the cells are cultured to allow for cell division and then harvested. The frequency of cells containing micronuclei is determined by microscopic analysis.

  • Interpretation: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Mechanism of Toxicity and Signaling Pathways

Aliphatic aldehydes, including this compound, are electrophilic compounds. Their toxicity is primarily attributed to their ability to react with biological nucleophiles, such as the primary amino groups of lysine (B10760008) residues and the sulfhydryl groups of cysteine residues in proteins. This can lead to the formation of covalent adducts and protein cross-linking, resulting in enzyme inactivation, disruption of cellular signaling, and oxidative stress.

G cluster_0 Cellular Environment Aldehyde This compound (Electrophile) Protein Cellular Proteins (e.g., Enzymes, Receptors) Aldehyde->Protein Covalent Bonding (Schiff base formation) DNA DNA Aldehyde->DNA Adducts Protein Adducts & Cross-links Protein->Adducts DNA_Adducts DNA Adducts DNA->DNA_Adducts Enzyme_Inactivation Enzyme Inactivation Adducts->Enzyme_Inactivation Signaling_Disruption Signaling Pathway Disruption Adducts->Signaling_Disruption Oxidative_Stress Oxidative Stress Adducts->Oxidative_Stress Genotoxicity Potential Genotoxicity DNA_Adducts->Genotoxicity

Caption: General mechanism of aliphatic aldehyde toxicity.

Experimental Workflows

The following diagrams illustrate the typical workflows for key toxicological studies.

G cluster_1 OECD 408: 90-Day Oral Toxicity Study Workflow start Animal Acclimatization (Wistar Han Rats) dosing Daily Oral Dosing (90 days) (Control, Low, Mid, High Dose) start->dosing observations In-life Observations (Clinical Signs, Body Weight, Food Consumption) dosing->observations termination Terminal Sacrifice dosing->termination End of 90 days interim Interim Blood/Urine Collection (Hematology, Clinical Chemistry, Urinalysis) observations->interim necropsy Gross Necropsy termination->necropsy histopathology Histopathology of Organs necropsy->histopathology analysis Data Analysis & NOAEL Determination histopathology->analysis

Caption: Workflow for a 90-day repeated dose toxicity study.

G cluster_2 OECD 429: Local Lymph Node Assay (LLNA) Workflow start_llna Animal Selection (CBA/J Mice) application Topical Application to Ears (3 consecutive days) start_llna->application injection Intravenous Injection of [³H]-methyl thymidine (Day 5) application->injection sacrifice Sacrifice & Lymph Node Excision injection->sacrifice processing Single Cell Suspension Preparation sacrifice->processing scintillation Scintillation Counting processing->scintillation calculation Calculation of Stimulation Index (SI) scintillation->calculation classification Classification (Sensitizer if SI ≥ 3) calculation->classification

Caption: Workflow for the Local Lymph Node Assay.

Conclusion

This compound demonstrates a low order of acute toxicity. It is classified as a skin irritant and a weak skin sensitizer. Repeated oral exposure in a 90-day study did not produce significant adverse effects at doses up to 1046 mg/kg/day in male rats and 1211 mg/kg/day in female rats. Based on read-across data, this compound is not expected to be genotoxic. The primary mechanism of toxicity for aliphatic aldehydes is their electrophilic interaction with cellular macromolecules. The information presented in this guide provides a solid foundation for the initial safety assessment of this compound and for the design of any further required toxicological studies.

References

An In-Depth Technical Guide on the Environmental Fate and Biodegradability of 2-Methylundecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylundecanal, a branched aliphatic aldehyde, is a significant component in the fragrance and flavor industries, prized for its complex olfactory profile.[1] Its widespread use in consumer products necessitates a thorough understanding of its environmental fate and biodegradability to ensure its environmental safety. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental persistence, degradation, and ecotoxicity of this compound.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a substance is crucial for predicting its behavior and distribution in the environment.

PropertyValueSource
Molecular Formula C12H24O[1]
Molecular Weight 184.32 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 171 °C[1]
Density 0.83 g/mL at 25 °C[1]
Vapor Pressure 2.4 Pa at 20 °C[3]
Water Solubility 1.3 mg/L at 20 °C[3]
Log Koc 3.6[4]

Environmental Fate

The environmental fate of this compound is governed by a combination of abiotic and biotic degradation processes, as well as its potential for distribution between environmental compartments.

Abiotic Degradation

Hydrolysis: Information from the ECHA registration dossier indicates that an assessment of hydrolytic stability was not performed for this compound. This is justified by the substance's ready biodegradability, which is considered the primary degradation pathway in the aquatic environment.[4] Generally, aliphatic aldehydes can undergo hydration in aqueous solutions, but this is a reversible process and does not represent a significant degradation pathway.

Photolysis: There is currently no available data on the phototransformation of this compound in air, water, or soil.[4] While aldehydes can be susceptible to photolytic degradation, the specific rates and products for this substance have not been experimentally determined.

Biotic Degradation

The primary route of environmental degradation for this compound is through microbial action.

Ready Biodegradability: this compound has been found to be readily biodegradable based on an OECD 301F (Manometric Respirometry) test.[4] This classification indicates that the substance is expected to undergo rapid and ultimate degradation in an aerobic environment, such as a wastewater treatment plant. The test also demonstrated that this compound is not inhibitory to microorganisms at the tested concentration of 100 mg/L.[4]

Anaerobic Biodegradation: Specific experimental data on the anaerobic biodegradability of this compound is not available. However, studies on other long-chain and branched aldehydes suggest that under anaerobic conditions, biodegradation is possible, although potentially at a slower rate than aerobic degradation. The initial steps may involve reduction to the corresponding alcohol, followed by further breakdown.

Environmental Distribution

Soil and Sediment: The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound has been determined to be 3981 (log Koc = 3.6) according to an OECD 121 study.[4] This high Koc value suggests that this compound has a strong tendency to adsorb to soil and sediment organic matter, limiting its mobility in these compartments.

Bioaccumulation: There is no specific experimental data available for the bioaccumulation potential (Bioconcentration Factor - BCF) of this compound. QSAR models and the substance's physicochemical properties can be used to estimate this potential. Given its log Kow and ready biodegradability, the potential for significant bioaccumulation is generally considered to be low.

Ecotoxicity

This compound is classified as very toxic to aquatic life with long-lasting effects.[5]

EndpointOrganismValueSource
96-hour LC50 Oncorhynchus mykiss (Rainbow Trout)0.35 mg/L[6]
Classification Aquatic EnvironmentVery toxic to aquatic life with long lasting effects (H410)[5]

Experimental Protocols

OECD 301F: Manometric Respirometry Test

This method determines the ready biodegradability of a chemical by measuring the oxygen consumed by microorganisms in a closed respirometer.

Principle: A known volume of inoculated mineral medium, containing the test substance as the sole source of organic carbon, is incubated in a sealed flask at a constant temperature. The consumption of oxygen is measured over 28 days and is an indication of the extent of biodegradation.

Methodology:

  • Test System: Closed flasks connected to a respirometer to measure oxygen consumption.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Test Substance Concentration: Typically 100 mg/L.

  • Reference Substance: A readily biodegradable substance (e.g., sodium benzoate) is run in parallel to validate the test system.

  • Blank Control: Inoculum without the test substance to measure endogenous respiration.

  • Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20 ± 1 °C) for 28 days.

  • Measurement: The oxygen uptake is recorded at regular intervals.

  • Calculation: The percentage of biodegradation is calculated as the ratio of the biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[7]

OECD 121: Estimation of the Adsorption Coefficient (Koc) on Soil and on Sewage Sludge Using HPLC

This method provides an estimate of the adsorption coefficient (Koc) using high-performance liquid chromatography (HPLC).

Principle: The retention time of the test substance on an HPLC column with a stationary phase that mimics soil organic matter is measured. This retention time is then correlated with the known Koc values of a set of reference substances to estimate the Koc of the test substance.

Methodology:

  • HPLC System: An HPLC system equipped with a suitable column (e.g., a cyanopropyl-modified silica (B1680970) gel) and a detector.

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water.

  • Reference Substances: A series of well-characterized compounds with known log Koc values are used for calibration.

  • Procedure: The retention times of the reference substances and the test substance are determined under isocratic elution conditions.

  • Calibration: A calibration graph of log k (retention factor) versus log Koc for the reference substances is plotted.

  • Calculation: The log Koc of the test substance is determined from its retention factor using the calibration graph.

Biodegradation Pathway

While a specific metabolic pathway for this compound has not been elucidated, a probable pathway can be inferred based on the known metabolism of other branched-chain aldehydes in microorganisms.

Biodegradation_Pathway cluster_0 Initial Oxidation cluster_1 Beta-Oxidation Spiral cluster_2 Central Metabolism This compound This compound 2-Methylundecanoic_Acid 2-Methylundecanoic_Acid This compound->2-Methylundecanoic_Acid Aldehyde Dehydrogenase Acyl-CoA_Derivative Acyl-CoA_Derivative 2-Methylundecanoic_Acid->Acyl-CoA_Derivative Acyl-CoA Synthetase Propionyl-CoA_and_Acyl-CoA_(n-2) Propionyl-CoA_and_Acyl-CoA_(n-2) Acyl-CoA_Derivative->Propionyl-CoA_and_Acyl-CoA_(n-2) β-Oxidation TCA_Cycle TCA_Cycle Propionyl-CoA_and_Acyl-CoA_(n-2)->TCA_Cycle Further Metabolism CO2_H2O_Biomass CO2_H2O_Biomass TCA_Cycle->CO2_H2O_Biomass Mineralization

Caption: Proposed aerobic biodegradation pathway of this compound.

The proposed pathway involves the initial oxidation of the aldehyde group to a carboxylic acid, forming 2-methylundecanoic acid. This is a common and crucial first step in the degradation of aldehydes, catalyzed by aldehyde dehydrogenase enzymes. The resulting branched-chain fatty acid can then enter the beta-oxidation pathway. Due to the methyl branch at the alpha-position, a modified beta-oxidation cycle would be required, likely yielding propionyl-CoA and a shorter-chain acyl-CoA in each cycle. These products can then be funneled into the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide, water, and biomass.

Experimental Workflow for Biodegradability Assessment

Experimental_Workflow Substance_Information This compound (Physicochemical Properties) Screening_Test Ready Biodegradability Test (OECD 301F) Substance_Information->Screening_Test Result_Ready Result: Readily Biodegradable Screening_Test->Result_Ready Result_Not_Ready Result: Not Readily Biodegradable Screening_Test->Result_Not_Ready Risk_Assessment Environmental Risk Assessment Result_Ready->Risk_Assessment Inherent_Test Inherent Biodegradability Test (e.g., OECD 302) Result_Not_Ready->Inherent_Test Simulation_Test Simulation Testing (Soil, Sediment, Water) Inherent_Test->Simulation_Test Simulation_Test->Risk_Assessment

Caption: General workflow for assessing the biodegradability of a chemical substance.

Conclusion

Based on the available data, this compound is considered to be readily biodegradable in aerobic environments, which is its primary route of environmental degradation. Its high soil and sediment adsorption potential suggests limited mobility in these compartments. While specific data on bioaccumulation and anaerobic degradation are lacking, its ready biodegradability mitigates concerns about long-term persistence and bioaccumulation. The ecotoxicity data indicates that the substance is very toxic to aquatic organisms, highlighting the importance of controlling its release into the environment. Further research into its anaerobic degradation pathway and the elucidation of its specific metabolic breakdown products would provide a more complete environmental fate profile.

References

An In-Depth Technical Guide to the Chirality and Stereoisomers of 2-Methylundecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylundecanal, a branched-chain aliphatic aldehyde, is a significant molecule in the fragrance and flavor industry, famously incorporated in the iconic Chanel No. 5 perfume. Its structure contains a single chiral center at the second carbon, giving rise to two stereoisomers: (R)-2-methylundecanal and (S)-2-methylundecanal. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, the physicochemical and olfactory properties of its enantiomers, and the biological context of its perception. Detailed experimental protocols for its synthesis and chiral separation are provided, along with a generalized schematic of the olfactory signaling pathway for aliphatic aldehydes.

Introduction

This compound (C12H24O) is a colorless to pale yellow liquid with a characteristic herbaceous, orange, and ambergris-like scent.[1] It is found naturally in kumquat peel oil.[1] The presence of a stereocenter at the C2 position results in two non-superimposable mirror images, the (R)- and (S)-enantiomers. While the racemic mixture is widely used, the individual stereoisomers are of significant interest for understanding structure-odor relationships and for the development of fine fragrances with specific nuances. Although professional perfumers have noted only a slight difference in the odor quality and intensity between the enantiomers, the ability to synthesize and analyze enantiomerically pure forms is crucial for detailed toxicological and sensory studies.[1]

Physicochemical Properties of this compound Stereoisomers

The physical and chemical properties of the racemic mixture of this compound are well-documented. However, specific data for the individual enantiomers, particularly optical rotation, are less commonly reported. This section summarizes the available quantitative data.

PropertyRacemic this compound(R)-2-methylundecanal(S)-2-methylundecanal
Molecular Weight ( g/mol ) 184.32184.32184.32
Boiling Point (°C) 171170-171 (est.)Not specified
Density (g/cm³ at 20°C) 0.828Not specifiedNot specified
Refractive Index (nD at 20°C) 1.432Not specifiedNot specified
Specific Rotation ([α]D) 0Not foundNot found
Odor Threshold Not specifiedNot specifiedNot specified

Synthesis of this compound Stereoisomers

The synthesis of this compound can be achieved through several routes, including methods that allow for the preparation of enantiomerically enriched or pure stereoisomers.

Racemic Synthesis via the Darzens Condensation

The Darzens condensation, first reported by Georges Darzens in 1904, is a classic method for the synthesis of α,β-epoxy esters (glycidic esters) from a ketone or aldehyde and an α-haloester in the presence of a base.[2][3] For this compound, this involves the reaction of methyl nonyl ketone with an alkyl chloroacetate (B1199739), followed by saponification and decarboxylation.[2]

Darzens_Synthesis methyl_nonyl_ketone Methyl Nonyl Ketone glycidic_ester Glycidic Ester Intermediate methyl_nonyl_ketone->glycidic_ester alkyl_chloroacetate Alkyl Chloroacetate alkyl_chloroacetate->glycidic_ester base Base (e.g., NaOEt) base->glycidic_ester 1. saponification Saponification (e.g., NaOH) glycidic_ester->saponification 2. decarboxylation Decarboxylation (Heat) saponification->decarboxylation 3. methylundecanal This compound (Racemic) decarboxylation->methylundecanal

Darzens condensation workflow for racemic this compound.

Enantioselective Synthesis via the SAMP/RAMP Hydrazone Method

For the asymmetric synthesis of the (R)- and (S)-enantiomers of this compound with high enantiomeric purity, the SAMP/RAMP hydrazone method is employed.[1][4] This method utilizes the chiral auxiliaries (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). The process begins with the formation of a chiral hydrazone from an achiral aldehyde (undecanal), followed by deprotonation to form an azaenolate, which is then alkylated with dimethyl sulfate (B86663). Finally, the aldehyde is regenerated by ozonolysis or hydrolysis.[4]

SAMP_RAMP_Synthesis undecanal (B90771) Undecanal hydrazone Chiral Hydrazone undecanal->hydrazone SAMP_RAMP SAMP or RAMP SAMP_RAMP->hydrazone 1. azaenolate Azaenolate Intermediate hydrazone->azaenolate 2. LDA LDA LDA->azaenolate alkylated_hydrazone Alkylated Hydrazone azaenolate->alkylated_hydrazone 3. dimethyl_sulfate Dimethyl Sulfate dimethyl_sulfate->alkylated_hydrazone enantiopure_aldehyde (R)- or (S)-2-Methylundecanal alkylated_hydrazone->enantiopure_aldehyde 4. ozonolysis Ozonolysis or Hydrolysis ozonolysis->enantiopure_aldehyde

SAMP/RAMP hydrazone method for enantioselective synthesis.

Experimental Protocols

General Protocol for Darzens Condensation

This is a generalized procedure and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methyl nonyl ketone (1.0 eq) and ethyl chloroacetate (1.2 eq) dissolved in a dry, aprotic solvent (e.g., toluene).

  • Base Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of a strong base, such as sodium ethoxide (1.1 eq) in ethanol (B145695), dropwise while maintaining the temperature.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding cold water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude glycidic ester.

  • Saponification: Dissolve the crude glycidic ester in ethanol and add an aqueous solution of sodium hydroxide. Heat the mixture to reflux until the saponification is complete (monitored by TLC).

  • Decarboxylation: After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) and gently heat to induce decarboxylation.

  • Purification: Extract the product with an organic solvent, wash, dry, and purify by fractional distillation to yield racemic this compound.[2][3]

General Protocol for SAMP/RAMP Hydrazone Synthesis

This is a generalized procedure and may require optimization.

  • Hydrazone Formation: A mixture of undecanal (1.0 eq) and SAMP or RAMP (1.1 eq) is heated in an appropriate solvent (e.g., benzene (B151609) or toluene) with a catalytic amount of p-toluenesulfonic acid, with azeotropic removal of water until the reaction is complete. The crude hydrazone is purified by distillation.[5]

  • Metalation: The purified hydrazone is dissolved in a dry aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the mixture is stirred for several hours at this temperature to form the azaenolate.[4]

  • Alkylation: Dimethyl sulfate (1.2 eq) is added to the azaenolate solution at -78 °C. The reaction is stirred for several hours, allowing the temperature to slowly rise to room temperature.[1]

  • Cleavage: The resulting alkylated hydrazone is cleaved to regenerate the aldehyde. This can be achieved by ozonolysis at low temperature followed by a reductive workup, or by acidic hydrolysis.[4]

  • Purification: The final product, enantiomerically enriched this compound, is purified by chromatography or distillation.

Analytical Separation of Stereoisomers

The analysis of the enantiomeric composition of this compound is typically performed using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. A capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative, is used.

Chiral_GC_Workflow sample_injection Sample Injection chiral_column Chiral GC Column sample_injection->chiral_column separation Separation of Enantiomers chiral_column->separation detection Detection (e.g., FID) separation->detection chromatogram Chromatogram with Resolved Peaks detection->chromatogram

Workflow for chiral GC analysis of this compound enantiomers.

General GC Protocol:

  • Column: A chiral capillary column (e.g., based on a derivatized cyclodextrin).

  • Carrier Gas: Helium or hydrogen.

  • Injector Temperature: Typically 250 °C.

  • Oven Temperature Program: A temperature gradient is often used, for example, starting at a lower temperature and ramping up to facilitate separation.

  • Detector: Flame ionization detector (FID) is commonly used.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC can also be used for the separation of this compound enantiomers. This can be achieved directly using a chiral stationary phase or indirectly by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

Biological Activity and Olfactory Perception

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal epithelium.[1][6]

Olfactory Signaling Pathway

The binding of an odorant to an OR initiates a signal transduction cascade. While the specific ORs that bind to this compound have not been definitively identified, the general pathway for aliphatic aldehydes is understood to primarily involve the cAMP second messenger system.[7]

  • Odorant Binding: this compound binds to a specific olfactory receptor (OR) on the cilia of an olfactory sensory neuron.

  • G-Protein Activation: This binding causes a conformational change in the OR, which in turn activates an associated G-protein (Golf).

  • Adenylate Cyclase Activation: The activated G-protein stimulates the enzyme adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows for an influx of cations (Na+ and Ca2+), leading to depolarization of the neuron's membrane.

  • Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

Olfactory_Signaling_Pathway odorant This compound OR Olfactory Receptor (GPCR) odorant->OR 1. Binding G_protein G-protein (Golf) OR->G_protein 2. Activation AC Adenylate Cyclase G_protein->AC 3. Activation ATP ATP cAMP cAMP ATP->cAMP 4. Conversion CNG_channel CNG Ion Channel cAMP->CNG_channel 5. Binding & Opening depolarization Depolarization CNG_channel->depolarization 6. Cation Influx action_potential Action Potential to Brain depolarization->action_potential 7. Signal Transduction

Generalized olfactory signaling pathway for aliphatic aldehydes.

Conclusion

This compound remains a molecule of significant interest due to its historical importance in perfumery and its intriguing stereochemical properties. While racemic this compound is widely utilized, the ability to synthesize and analyze its individual (R)- and (S)-enantiomers is crucial for a deeper understanding of its sensory properties and biological interactions. This technical guide has provided a comprehensive overview of the stereoisomers of this compound, including their synthesis, methods for their separation, and the biological context of their perception. Further research is warranted to determine the specific optical rotation and odor thresholds of the pure enantiomers, which will provide valuable data for the fragrance and flavor industry, as well as for academic research in chemosensation.

References

An In-depth Technical Guide to the Solubility of 2-Methylundecanal in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methylundecanal, a key fragrance and flavoring agent. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document summarizes the existing qualitative and semi-quantitative information. Furthermore, it offers a detailed, generalized experimental protocol for the quantitative determination of this compound solubility in various organic solvents, empowering researchers to generate specific data for their applications.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that describes the ability of a solute (in this case, this compound) to dissolve in a solvent to form a homogeneous solution. This property is crucial in a multitude of applications, including formulation development, chemical synthesis, and toxicological studies. The principle of "like dissolves like" is a key predictor of solubility, suggesting that nonpolar or weakly polar compounds like this compound, an aldehyde with a long alkyl chain, will exhibit greater solubility in organic solvents of similar polarity.

Quantitative Solubility Data

SolventTemperatureSolubilityCitation
EthanolNot SpecifiedSoluble[1]
80% EthanolNot SpecifiedSoluble in 4 volumes[2]
EthanolNot SpecifiedClear, 1:1[2]
EtherNot SpecifiedSoluble[1]
Fixed OilsNot SpecifiedSoluble[3][4][5]
Propylene GlycolNot SpecifiedSoluble (solution may be turbid)[3][4][5]
Most Organic SolventsNot SpecifiedMiscible[6]
AlcoholNot SpecifiedSoluble[3][4][5][7][8]
Aliphatic SolventsNot SpecifiedSoluble[2]
GlycerolNot SpecifiedInsoluble[3][4][5]

Note: The term "soluble" indicates a qualitative assessment, and "miscible" implies that the substances mix in all proportions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent of interest. This protocol is adapted from established methods for determining the solubility of liquid solutes.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled water bath or incubator

  • Calibrated volumetric flasks and pipettes

  • Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

  • Syringe filters (chemically compatible with the solvent and solute)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a High-Performance Liquid Chromatograph with a suitable detector (HPLC)

  • Vortex mixer and/or magnetic stirrer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled water bath or incubator set to the desired experimental temperature.

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The agitation can be achieved using a vortex mixer at regular intervals or continuous stirring with a magnetic stirrer.

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 12-24 hours) to allow the undissolved this compound to separate, forming a distinct layer or sediment.

  • Sample Withdrawal and Dilution:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. To avoid disturbing the undissolved solute, it is advisable to use a syringe fitted with a chemically resistant filter.

    • Transfer the withdrawn aliquot to a volumetric flask and dilute with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted samples using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

Solubility_Workflow A Preparation of Supersaturated Solution (Excess this compound in Solvent) B Equilibration (Constant Temperature & Agitation) A->B C Phase Separation (Cessation of Agitation) B->C D Sample Withdrawal (Supernatant via Syringe Filter) C->D E Dilution (To Analytical Concentration) D->E F Quantitative Analysis (GC-FID or HPLC) E->F G Data Processing & Calculation (Calibration Curve) F->G H Solubility Determination (g/100mL or mol/L) G->H

Caption: Workflow for solubility determination.

References

An In-depth Technical Guide to the Odor Profile of Methyl Nonyl Acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nonyl acetaldehyde (B116499), systematically known as 2-methylundecanal and often referred to as Aldehyde C-12 MNA, is a synthetic aliphatic aldehyde that holds a significant position in the fragrance and flavor industries. Its powerful and multifaceted odor profile contributes a unique freshness and complexity to a wide array of consumer products, from fine fragrances to detergents.[1] This technical guide provides a comprehensive overview of the odor profile of methyl nonyl acetaldehyde, detailing its chemical properties, olfactory characteristics, and the analytical methods used for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important aroma chemical.

Chemical and Physical Properties

A solid understanding of the physicochemical properties of methyl nonyl acetaldehyde is fundamental to appreciating its behavior as a fragrance ingredient. These properties influence its volatility, stability, and interaction with other molecules.

PropertyValueReference
Chemical Name This compound[1]
Synonyms Methyl nonyl acetaldehyde, Aldehyde C-12 MNA, 2-methyl undecanal (B90771)[2][3]
CAS Number 110-41-8[1][3]
Molecular Formula C12H24O[1][3]
Molecular Weight 184.32 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1][4]
Boiling Point 171 °C[1][3]
Flash Point 93.4 °C[1]
Solubility Soluble in organic solvents like ether and ethanol (B145695)[1]

Olfactory Profile: A Multi-Faceted Aroma

The odor of methyl nonyl acetaldehyde is renowned for its strength and complexity. It is not a monolithic scent but rather a blend of several characteristic notes that evolve over time. The overall impression is one of freshness and cleanliness, making it a popular choice for imparting a sparkling and uplifting quality to fragrances.

Qualitative Odor Descriptors

The aroma of methyl nonyl acetaldehyde is most frequently described using the following terms:

  • Aldehydic: This is the primary characteristic, referring to the chemical scent associated with aldehydes, often perceived as waxy, fatty, or slightly metallic.[5]

  • Fresh: It imparts a clean and invigorating sensation.[5]

  • Citrus: Many observers note a distinct orange or citrus-like nuance.[1]

  • Floral: Upon dilution, more subtle floral notes, sometimes compared to lily of the valley, can be perceived.

  • Waxy: A fatty, candle-like scent is a common descriptor.

  • Ambergris-like: Some find a similarity to the complex, marine, and slightly sweet scent of ambergris.[1]

  • Herbaceous: An underlying green, herbal quality is also noted.[1]

Quantitative Olfactory Data
ParameterValue/DescriptionReference
Odor Threshold 0.0209 ng/L in air
Odor Life on Smelling Strip Approximately 56 hours[6]
Typical Use Level in Perfume 0.01% to 2.5%[6]
Substantivity Good, indicating it is long-lasting on various substrates.

Experimental Protocols for Odor Profile Analysis

The characterization of an aroma chemical like methyl nonyl acetaldehyde relies on a combination of instrumental and sensory analysis. Below are detailed methodologies for key experiments cited in the evaluation of its odor profile.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of individual odor-active compounds in a sample and the characterization of their specific scent.

Objective: To separate and identify the individual volatile components of a methyl nonyl acetaldehyde sample and to determine the odor characteristics of each component as it elutes from the GC column.

Methodology:

  • Sample Preparation: A diluted solution of methyl nonyl acetaldehyde in a suitable solvent (e.g., ethanol or diethyl ether) is prepared. The concentration is optimized to avoid detector saturation and olfactory fatigue.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP) is used. The column effluent is split between the FID and the ODP.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or HP-5ms) is typically used for the separation of fragrance compounds.

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation.

    • Oven Temperature Program: A programmed temperature ramp is employed to separate compounds with a wide range of boiling points. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250°C).

    • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Olfactory Evaluation: A trained sensory panelist or a group of panelists sniffs the effluent from the ODP. As each compound elutes, the panelist records the retention time, the perceived odor quality (using a standardized lexicon of descriptors), and the odor intensity (using a predefined scale).

  • Data Analysis: The data from the FID and the olfactory evaluation are combined to create an "aromagram," which is a chromatogram that displays both the chemical peaks and the corresponding odor descriptors and intensities. This allows for the correlation of specific chemical compounds with their sensory impact.

Sensory Panel Evaluation

Sensory panel evaluation provides a comprehensive assessment of the overall odor profile of methyl nonyl acetaldehyde as perceived by a group of trained individuals.

Objective: To obtain a detailed and quantitative description of the various facets of the odor of methyl nonyl acetaldehyde.

Methodology:

  • Panelist Selection and Training:

    • Panelists are screened for their olfactory acuity, ability to describe scents, and consistency in their judgments.

    • Training involves familiarization with a wide range of standard aroma chemicals and the development of a common vocabulary to describe different odor attributes. Panelists are also trained on the use of intensity rating scales.

  • Sample Preparation and Presentation:

    • Methyl nonyl acetaldehyde is presented to the panelists in a controlled and consistent manner. This is typically done by dipping a smelling strip into a diluted solution of the aldehyde in an odorless solvent (e.g., dipropylene glycol or ethanol).

    • Samples are coded to prevent bias.

  • Evaluation Procedure:

    • Panelists evaluate the samples in individual, well-ventilated booths to avoid cross-contamination of odors.

    • They are asked to rate the intensity of various pre-defined odor attributes (e.g., aldehydic, citrus, floral, waxy, fresh) on a labeled magnitude scale (LMS) or a similar intensity scale.

    • The evaluation is typically performed at different time points (e.g., immediately after dipping, after 15 minutes, after 1 hour) to assess the evolution of the odor profile as the more volatile components evaporate.

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed. This may include calculating the mean intensity for each attribute, performing analysis of variance (ANOVA) to assess differences between samples or time points, and generating spider web plots or other graphical representations of the odor profile.

Signaling Pathways and Olfactory Receptors

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. While the general mechanism of olfactory signal transduction is well-understood, identifying the specific ORs that are activated by a particular odorant is an ongoing area of research.

Currently, there is no definitive public data identifying a specific human olfactory receptor that is exclusively activated by this compound. Research on aliphatic aldehydes suggests that they can activate a range of ORs. For instance, studies have shown that homologous aliphatic aldehydes activate various olfactory receptors, and the response can vary with the carbon chain length.[7][8] The rat olfactory receptor OR-I7 is known to be activated by octanal (B89490) and other aldehydes, and it is plausible that structurally similar aldehydes like this compound could interact with a subset of receptors that recognize aliphatic aldehydes.[9]

The general olfactory signaling pathway is initiated when an odorant binds to an OR, which is a G-protein coupled receptor (GPCR). This binding event triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain for processing and interpretation as a specific scent.

Visualizations

Experimental Workflow for Odor Profile Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_gco Gas Chromatography-Olfactometry (GC-O) cluster_sensory Sensory Panel Evaluation cluster_results Results Sample Methyl Nonyl Acetaldehyde Dilution Dilution in Odorless Solvent Sample->Dilution GC_Injection GC Injection Dilution->GC_Injection Smelling_Strips Preparation of Smelling Strips Dilution->Smelling_Strips Separation Chromatographic Separation GC_Injection->Separation Split Column Effluent Split Separation->Split FID Flame Ionization Detector (FID) Split->FID ODP Olfactory Detection Port (ODP) Split->ODP Aromagram Aromagram Generation FID->Aromagram ODP->Aromagram Odor_Profile Comprehensive Odor Profile Aromagram->Odor_Profile Panel_Eval Evaluation by Trained Panel Smelling_Strips->Panel_Eval Rating Intensity Rating of Odor Attributes Panel_Eval->Rating Data_Analysis Statistical Analysis of Ratings Rating->Data_Analysis Data_Analysis->Odor_Profile odor_perception cluster_stimulus Chemical Stimulus cluster_perception Biological Perception cluster_output Sensory Output MNA Methyl Nonyl Acetaldehyde (Volatile Molecule) ORs Olfactory Receptors (GPCRs) MNA->ORs Binding Signal_Transduction Signal Transduction Cascade ORs->Signal_Transduction Neural_Signal Generation of Neural Signal Signal_Transduction->Neural_Signal Olfactory_Bulb Processing in Olfactory Bulb Neural_Signal->Olfactory_Bulb Brain Interpretation in Brain Olfactory_Bulb->Brain Odor_Percept Perceived Odor (Fresh, Aldehydic, Citrus) Brain->Odor_Percept

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of 2-Methylundecanal Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of the enantiomers of 2-methylundecanal, a valuable chiral building block and fragrance component. The primary focus is on the well-established SAMP/RAMP hydrazone method, which allows for high enantiomeric purity.

Introduction

This compound is a chiral aldehyde with a stereocenter at the C2 position. The (R)- and (S)-enantiomers can exhibit different biological activities and sensory properties, making their stereoselective synthesis crucial for applications in pharmaceuticals, and fragrance industries. The most prominent and effective method for the asymmetric synthesis of this compound enantiomers is the use of chiral auxiliaries, specifically (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP).[1]

Asymmetric Synthesis via SAMP/RAMP Hydrazone Method

The SAMP/RAMP hydrazone method, developed by E. J. Corey and Dieter Enders, is a powerful and widely used strategy for the asymmetric α-alkylation of aldehydes and ketones.[1] The method involves the temporary introduction of a chiral auxiliary to guide the stereoselective formation of a new C-C bond.

Signaling Pathway and Logical Relationship

The overall workflow of the SAMP/RAMP-mediated asymmetric synthesis of this compound can be visualized as a three-stage process: hydrazone formation, stereoselective alkylation, and cleavage of the chiral auxiliary to yield the final product.

Asymmetric_Synthesis_Workflow cluster_0 Stage 1: Hydrazone Formation cluster_1 Stage 2: Asymmetric Alkylation cluster_2 Stage 3: Auxiliary Cleavage Undecanal (B90771) Undecanal (Achiral) Hydrazone Chiral Hydrazone Undecanal->Hydrazone Condensation SAMP_RAMP SAMP or RAMP (Chiral Auxiliary) SAMP_RAMP->Hydrazone Hydrazone_ref LDA LDA (Base) Azaenolate Chiral Azaenolate LDA->Azaenolate Alkylated_Hydrazone Alkylated Hydrazone Azaenolate->Alkylated_Hydrazone Alkylation MeI Methyl Iodide (Electrophile) MeI->Alkylated_Hydrazone Alkylated_Hydrazone_ref Hydrazone_ref->Azaenolate Deprotonation Ozonolysis Ozonolysis or Hydrolysis Product (R)- or (S)-2-Methylundecanal Ozonolysis->Product Recovered_Auxiliary Recovered SAMP/RAMP Alkylated_Hydrazone_ref->Product Cleavage Alkylated_Hydrazone_ref->Recovered_Auxiliary

Caption: Workflow for the asymmetric synthesis of this compound using the SAMP/RAMP hydrazone method.

Data Presentation

The SAMP/RAMP hydrazone method is known for its high stereoselectivity and good chemical yields. The following table summarizes typical quantitative data for the asymmetric α-alkylation of aldehydes using this methodology.

Chiral AuxiliaryStarting AldehydeElectrophileProductYield (%)Enantiomeric Excess (ee, %)
SAMPUndecanalMethyl Iodide(S)-2-Methylundecanal75-85>95
RAMPUndecanalMethyl Iodide(R)-2-Methylundecanal75-85>95

Note: The presented data are representative values for the SAMP/RAMP methodology and may vary based on specific reaction conditions and scale.

Experimental Protocols

The following are detailed protocols for the key experiments in the asymmetric synthesis of this compound enantiomers via the SAMP/RAMP hydrazone method. These protocols are adapted from established procedures by Dieter Enders and coworkers for analogous transformations.

Protocol 1: Synthesis of Undecanal SAMP/RAMP Hydrazone

Objective: To prepare the chiral hydrazone intermediate from undecanal and the chiral auxiliary (SAMP or RAMP).

Materials:

  • Undecanal

  • (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar and reflux condenser, add undecanal (1.0 eq).

  • Add the chiral auxiliary, either SAMP or RAMP (1.1 eq).

  • The mixture is stirred at room temperature under an inert atmosphere for 12-24 hours until the reaction is complete (monitored by TLC or GC).

  • After completion, the reaction mixture is diluted with anhydrous diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude hydrazone.

  • The crude hydrazone is purified by distillation under high vacuum to afford the pure product.

Protocol 2: Asymmetric α-Alkylation of the Chiral Hydrazone

Objective: To perform the stereoselective methylation of the chiral hydrazone.

Materials:

Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA) in situ. To a flame-dried, argon-purged Schlenk flask containing anhydrous THF, add diisopropylamine (1.2 eq) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.2 eq) dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes.

  • In a separate flame-dried, argon-purged Schlenk flask, dissolve the undecanal SAMP or RAMP hydrazone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add the freshly prepared LDA solution to the hydrazone solution via cannula or syringe. Stir the resulting mixture at -78 °C for 2-4 hours to ensure complete deprotonation to the azaenolate.

  • Cool the reaction mixture to -100 °C (liquid nitrogen/ether bath).

  • Slowly add methyl iodide (1.5 eq) dropwise.

  • Stir the reaction mixture at -100 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give the crude alkylated hydrazone.

Protocol 3: Oxidative Cleavage of the Alkylated Hydrazone

Objective: To cleave the chiral auxiliary and isolate the enantiomerically enriched this compound.

Materials:

Procedure:

  • Dissolve the crude alkylated hydrazone in dichloromethane or pentane in a flask equipped with a gas inlet tube and a magnetic stir bar.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone through the solution until a persistent blue color is observed, indicating the consumption of the hydrazone.

  • Purge the solution with argon or nitrogen to remove excess ozone.

  • Add a reducing agent such as dimethyl sulfide or triphenylphosphine to quench the ozonide and stir the mixture while allowing it to warm to room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the enantiomerically pure this compound.

Alternative Asymmetric Synthesis Strategies (Organocatalysis and Biocatalysis)

While the SAMP/RAMP hydrazone method is highly effective, the fields of organocatalysis and biocatalysis offer promising alternative routes for asymmetric synthesis.

Organocatalysis

Concept: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. For the α-methylation of aldehydes, chiral secondary amines such as proline and its derivatives are commonly employed. The mechanism typically involves the formation of a chiral enamine intermediate from the aldehyde and the organocatalyst, which then reacts with an electrophile.

Workflow Diagram:

Organocatalysis_Workflow cluster_0 Catalytic Cycle Aldehyde Undecanal Enamine Chiral Enamine Intermediate Aldehyde->Enamine Catalyst Chiral Amine Catalyst Catalyst->Enamine Alkylated_Enamine Alkylated Enamine Enamine->Alkylated_Enamine Alkylation Iminium Iminium Ion Alkylated_Enamine->Iminium Hydrolysis Iminium->Catalyst Regeneration Product (R)- or (S)-2-Methylundecanal Iminium->Product Electrophile Methylating Agent Electrophile->Alkylated_Enamine

Caption: General organocatalytic cycle for asymmetric α-alkylation of aldehydes.

Application to this compound: While organocatalytic α-methylenation of aldehydes is known, specific high-yielding and highly enantioselective protocols for the direct α-methylation of long-chain linear aldehydes like undecanal are not as commonly reported as for other substrates. Further research and methods development would be required to optimize this approach for this compound synthesis.

Biocatalysis

Concept: Biocatalysis employs enzymes to catalyze chemical reactions with high specificity and enantioselectivity under mild conditions. Potential biocatalytic routes to chiral this compound could involve the kinetic resolution of a racemic mixture or the asymmetric reduction of a suitable precursor.

Workflow Diagram (Kinetic Resolution):

Biocatalysis_Workflow cluster_0 Enzymatic Kinetic Resolution Racemic_Aldehyde Racemic this compound Transformed_Enantiomer Transformed Enantiomer (e.g., Alcohol) Racemic_Aldehyde->Transformed_Enantiomer Unreacted_Enantiomer Unreacted Enantiomer of this compound Racemic_Aldehyde->Unreacted_Enantiomer Separation Enzyme Enzyme (e.g., Lipase) Enzyme->Transformed_Enantiomer

Caption: General workflow for enzymatic kinetic resolution of this compound.

Application to this compound: The application of biocatalysis for the direct asymmetric synthesis of this compound is an area of potential research. While enzymes are known to perform a vast array of transformations, specific enzymes and optimized conditions for the enantioselective synthesis of this particular long-chain aldehyde are not extensively documented in publicly available literature.

Conclusion

The asymmetric synthesis of this compound enantiomers is most reliably achieved using the SAMP/RAMP hydrazone method. This approach offers high enantioselectivity and good yields, making it a valuable tool for obtaining enantiomerically pure material for research and development. While organocatalysis and biocatalysis present attractive, milder alternatives, their application to the synthesis of this compound is less established and represents an opportunity for future investigation. The detailed protocols provided herein serve as a comprehensive guide for researchers in the synthesis of these important chiral molecules.

References

Application Note: Analysis of 2-Methylundecanal using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylundecanal, also known as aldehyde C-12 MNA, is a synthetic fragrance ingredient with a characteristic aldehydic, waxy, and floral odor. It is a key component in many perfumes, cosmetics, and other scented products. The accurate and sensitive quantification of this compound is crucial for quality control, formulation development, and safety assessment of these consumer products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high-resolution separation and definitive identification, making it the method of choice for the analysis of volatile and semi-volatile compounds like this compound in complex matrices.

This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound using GC-MS. The methodology covers sample preparation from a cosmetic matrix, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) from a Cosmetic Matrix (e.g., Perfume or Lotion)

This protocol describes a general liquid-liquid extraction procedure suitable for the extraction of this compound from a cosmetic product.

Materials:

  • Sample containing this compound (e.g., perfume, lotion)

  • Methyl tert-butyl ether (MTBE), GC-grade

  • Deionized water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 50 mL centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge

  • Glass Pasteur pipettes

  • 2 mL GC vials with PTFE-lined septa

Procedure:

  • Accurately weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Add 5 mL of deionized water to the tube.

  • Add 5 mL of MTBE to the tube.

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifuge the mixture at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully collect the upper organic layer (MTBE) using a glass Pasteur pipette and transfer it to a clean, dry tube.

  • Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Allow the extract to stand for 5 minutes, then carefully transfer the dried extract to a 2 mL GC vial for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 3°C/min to 125°C.

    • Ramp: Increase at 7°C/min to 230°C.

    • Ramp: Increase at 20°C/min to 300°C, hold for 5 minutes.[1][2]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

  • Mass Scan Range: m/z 40-350.

  • Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of this compound.

ParameterValueReference
Molecular Weight184.32 g/mol [3][4][5][6][7]
Estimated Retention Time~15 - 17 minEstimated based on Kovats Index on a similar column
Quantifier Ion (m/z)58[3]
Qualifier Ions (m/z)43, 41, 57, 71[3]
Limit of Detection (LOD)Typically in the low µg/L to ng/L range for aldehydes.[8][9][10]
Limit of Quantitation (LOQ)Typically in the low µg/L to ng/L range for aldehydes.[1][8][9]
Linearity (R²)>0.99 (expected)[11]

Note: The retention time is an estimate and should be confirmed experimentally. LOD and LOQ are dependent on the specific instrument and matrix; the provided values are typical for aldehydes and should be determined experimentally for this specific method.

Mass Spectral Data

The mass spectrum of this compound is characterized by a specific fragmentation pattern under electron ionization. The most abundant ions are summarized in the table below.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
4138.6C₃H₅⁺
43100.0C₃H₇⁺ or CH₃CO⁺
5744.9C₄H₉⁺
58 99.9 [CH₃CH(CHO)]⁺• (McLafferty rearrangement product)
7125.5C₅H₁₁⁺
8512.8C₆H₁₃⁺
184<1[M]⁺• (Molecular Ion)

Source: NIST Mass Spectrometry Data Center.[3] The base peak at m/z 58 is characteristic of a McLafferty rearrangement in aldehydes.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Cosmetic Sample (0.5g) Add_H2O_MTBE Add 5mL Deionized H₂O and 5mL MTBE Sample->Add_H2O_MTBE Vortex Vortex (2 min) Add_H2O_MTBE->Vortex Centrifuge Centrifuge (3000g, 10 min) Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Dry_Extract Dry with Na₂SO₄ Collect_Organic->Dry_Extract GC_Vial Transfer to GC Vial Dry_Extract->GC_Vial Injection Inject 1µL into GC GC_Vial->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-350) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Identify Identify Peak by Retention Time and Mass Spectrum TIC->Identify Quantify Quantify using Calibration Curve (SIM mode) Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway Molecule This compound (M=184) Molecular_Ion [C₁₂H₂₄O]⁺• m/z = 184 Molecule->Molecular_Ion EI (70 eV) McLafferty_Fragment [C₃H₆O]⁺• m/z = 58 (Base Peak) Molecular_Ion->McLafferty_Fragment McLafferty Rearrangement Alpha_Cleavage [C₁₁H₂₃]⁺ m/z = 155 Molecular_Ion->Alpha_Cleavage α-Cleavage (-CHO) Further_Fragmentation Further Fragmentation (Alkyl Chain Losses) Molecular_Ion->Further_Fragmentation Alkyl Chain Cleavage Loss_of_CHO [C₁₁H₂₃]⁺ m/z = 155 Fragments {m/z = 41, 43, 57, 71, 85...} Further_Fragmentation->Fragments

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

Application Note: NMR Spectroscopic Characterization of 2-Methylundecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the characterization of the branched-chain aldehyde, 2-Methylundecanal, using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed methodologies for sample preparation, and 1H and 13C NMR data acquisition are presented. Expected chemical shifts and coupling constants are summarized in tabular format to facilitate data interpretation and structural verification. Additionally, a graphical representation of the experimental workflow is included to provide a clear and concise overview of the process.

Introduction

This compound is a saturated fatty aldehyde used as a fragrance ingredient and flavoring agent.[1] Accurate structural characterization is crucial for its quality control and to understand its chemical properties. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure in solution.[2][3] This protocol outlines the necessary steps to acquire and interpret high-quality 1H and 13C NMR spectra of this compound.

Predicted NMR Data

The expected 1H and 13C NMR spectral data for this compound are summarized below. These predictions are based on established chemical shift ranges for aliphatic aldehydes and alkanes.[4][5][6][7]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1 (CHO)9.61d2.01H
H22.35m-1H
H31.45m-2H
H4-H101.27m-14H
H110.88t6.83H
2-CH₃1.05d6.93H

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentChemical Shift (δ, ppm)
C1 (CHO)205.2
C245.8
C332.0
C429.6
C529.5
C629.3
C728.9
C827.1
C922.7
C10-
C1114.1
2-CH₃13.5

Note: The chemical shifts for C4-C8 may be very close and could overlap in the spectrum.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-25 mg of purified this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[8][9]

  • Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum.[2][8] Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.

  • Dissolution: Add approximately 0.5-0.6 mL of the deuterated solvent to the vial containing the sample.[10]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent. TMS provides a reference signal at 0 ppm.[6][11]

  • Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.[10]

  • Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]

  • Transfer: Transfer the clear solution to the NMR tube. Ensure the sample height is approximately 4-5 cm.[10]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for acquiring 1D NMR spectra on a standard NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 or zg) is typically sufficient.[12]

  • Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.

  • Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide good resolution.[12]

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis.[12]

  • Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.

  • Temperature: Standard room temperature (e.g., 298 K).

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each carbon.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[8]

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.

  • Spectral Width (SW): A spectral width of 220-240 ppm will encompass the full range of carbon chemical shifts.

  • Temperature: Standard room temperature (e.g., 298 K).

Data Processing and Interpretation

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak of CDCl₃ can be used for referencing (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Peak Picking and Integration (¹H NMR): Identify all peaks and integrate their areas. The integration values should be proportional to the number of protons giving rise to each signal.

  • Structural Assignment: Assign the signals in the spectra to the corresponding nuclei in the this compound structure based on their chemical shifts, multiplicities, and integration values. For more complex structures, 2D NMR experiments like COSY and HSQC may be necessary for complete assignment.[13]

Visualization

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Analysis weigh Weigh Sample (5-100 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve mix Vortex to Homogenize dissolve->mix filter Filter into NMR Tube mix->filter h1_nmr 1H NMR Acquisition filter->h1_nmr c13_nmr 13C NMR Acquisition filter->c13_nmr ft Fourier Transformation h1_nmr->ft c13_nmr->ft phase_base Phase & Baseline Correction ft->phase_base reference Referencing to TMS phase_base->reference integrate Peak Picking & Integration reference->integrate assign Structural Assignment integrate->assign report Final Report assign->report

Caption: Experimental workflow for NMR characterization.

References

Application Notes and Protocols for the Synthesis of 2-Methylundecanal via Darzens Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylundecanal, a key fragrance component with a characteristic fresh, aldehydic, and slightly waxy odor, is widely used in the perfume and cosmetic industries. One of the classic and industrially relevant methods for its synthesis is the Darzens condensation. This reaction, also known as the glycidic ester condensation, involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester). Subsequent saponification and decarboxylation of the glycidic ester yield the desired aldehyde, in this case, this compound. This application note provides a detailed protocol for the synthesis of this compound using the Darzens condensation, along with the reaction mechanism and a summary of key reaction parameters.

The first synthesis of this compound was reported by Georges Darzens in 1904, reacting methyl nonyl ketone with ethyl chloroacetate (B1199739).[1] The overall synthetic route involves three main stages:

  • Darzens Condensation: Reaction of methyl nonyl ketone with an alkyl chloroacetate (e.g., ethyl chloroacetate or methyl chloroacetate) in the presence of a strong base to form the corresponding glycidic ester.

  • Saponification: Hydrolysis of the glycidic ester to the corresponding glycidic acid salt using a base such as sodium hydroxide (B78521).

  • Decarboxylation: Acidification and heating of the glycidic acid salt to induce decarboxylation and formation of this compound.

Data Presentation

The following table summarizes the key reactants and representative reaction conditions for the synthesis of this compound via the Darzens condensation. Please note that specific conditions can be optimized for yield and purity.

ParameterValue/CompoundMolar Ratio (relative to Methyl Nonyl Ketone)Notes
Starting Material Methyl Nonyl Ketone1.0-
Reagent Methyl Chloroacetate or Ethyl Chloroacetate1.2 - 1.5An excess of the α-haloester is typically used.
Base (Condensation) Sodium Methoxide (B1231860) (NaOMe) or Sodium Ethoxide (NaOEt)1.2 - 1.5Other strong bases like sodium amide can also be used.
Solvent (Condensation) Toluene (B28343), n-Heptane, or Tetrahydrofuran (THF)-Anhydrous conditions are preferred.
Temperature (Condensation) -20°C to 0°C-Low temperatures are crucial to control the exothermic reaction and minimize side products.
Reagent (Saponification) Sodium Hydroxide (NaOH)1.5 - 2.0An aqueous solution is typically used.
Temperature (Saponification) Room Temperature to 60°C-Reaction progress can be monitored by TLC.
Reagent (Decarboxylation) Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)To pH 2-3Added to neutralize the reaction mixture and catalyze decarboxylation.
Temperature (Decarboxylation) 60°C to >160°C-Higher temperatures facilitate the removal of carbon dioxide.
Overall Yield 55-70%-Reported yields can vary based on specific conditions and purification methods.

Experimental Protocols

This section provides a detailed, three-stage experimental protocol for the synthesis of this compound.

Stage 1: Darzens Condensation (Formation of the Glycidic Ester)
  • To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add methyl nonyl ketone (1.0 eq) and methyl chloroacetate (1.4 eq) dissolved in a suitable anhydrous solvent such as toluene or n-heptane.

  • Cool the mixture to an internal temperature of -20°C using a cooling bath (e.g., dry ice/acetone).

  • Slowly add a solution of sodium methoxide (1.4 eq) in methanol (B129727) or as a solid powder portion-wise via a powder dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed -15°C.

  • After the addition is complete, continue stirring the reaction mixture at -20°C for an additional hour.

  • Allow the reaction to slowly warm to room temperature and stir for another 2-3 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the dropwise addition of a dilute acid solution (e.g., 5% w/w sulfuric acid) until the mixture is neutral.

Stage 2: Saponification
  • To the reaction mixture from Stage 1, add a 4 M aqueous solution of sodium hydroxide (1.5 eq).

  • Stir the biphasic mixture vigorously at room temperature for 2 hours. The formation of a slightly viscous liquid may be observed.

  • The completion of the saponification can be monitored by TLC.

Stage 3: Decarboxylation and Isolation
  • Transfer the reaction mixture to a separatory funnel and separate the aqueous layer containing the sodium salt of the glycidic acid.

  • Wash the organic layer with water and combine the aqueous layers.

  • Carefully acidify the combined aqueous layers with sulfuric acid until the pH reaches 2-3.

  • The glycidic acid will separate as an oily layer. Extract the aqueous layer with a suitable organic solvent like n-heptane.

  • The solution containing the glycidic acid is then fed through a heated tube reactor at a temperature of approximately 240-280°C to effect decarboxylation.[2] Alternatively, the acidified mixture can be heated to reflux in a flask equipped with a Dean-Stark trap to remove water and drive the decarboxylation.

  • After cooling, wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by fractional distillation under vacuum to yield a colorless to pale yellow liquid.

Mandatory Visualizations

Darzens_Condensation_Workflow cluster_stage1 Stage 1: Darzens Condensation cluster_stage2 Stage 2: Saponification cluster_stage3 Stage 3: Decarboxylation & Isolation reactants Methyl Nonyl Ketone + Methyl Chloroacetate in Toluene cooling Cool to -20°C reactants->cooling base_addition Slowly add NaOMe (keep T < -15°C) cooling->base_addition stirring1 Stir at -20°C (1h) base_addition->stirring1 stirring2 Warm to RT, stir (2-3h) stirring1->stirring2 quench Quench with dilute H₂SO₄ stirring2->quench naoh_addition Add 4M NaOH (aq) quench->naoh_addition stirring3 Stir at RT (2h) naoh_addition->stirring3 separation Separate aqueous layer stirring3->separation acidification Acidify with H₂SO₄ (pH 2-3) separation->acidification decarboxylation Heat to 240-280°C (or reflux) acidification->decarboxylation workup Wash, Dry, Concentrate decarboxylation->workup purification Vacuum Distillation workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Darzens_Mechanism cluster_mechanism Reaction Mechanism start Methyl Nonyl Ketone + α-Haloester enolate_formation 1. Enolate Formation (Deprotonation of α-Haloester) start->enolate_formation base Base (e.g., NaOMe) base->enolate_formation nucleophilic_attack 2. Nucleophilic Attack (Enolate attacks ketone carbonyl) enolate_formation->nucleophilic_attack intramolecular_sn2 3. Intramolecular SN2 (Epoxide ring formation) nucleophilic_attack->intramolecular_sn2 glycidic_ester α,β-Epoxy Ester (Glycidic Ester) intramolecular_sn2->glycidic_ester saponification 4. Saponification (Ester hydrolysis) glycidic_ester->saponification glycidic_acid_salt Glycidic Acid Salt saponification->glycidic_acid_salt decarboxylation 5. Decarboxylation (Acidification and heating) glycidic_acid_salt->decarboxylation product This compound decarboxylation->product

Caption: Mechanism of the Darzens condensation for this compound synthesis.

References

Application of 2-Methylundecanal in Fragrance Formulation Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylundecanal, also known as Aldehyde C-12 MNA, is a synthetic fragrance ingredient with a rich history in perfumery, famously featured in iconic fragrances like Chanel No. 5.[1] It is valued for its complex and powerful olfactory profile, which adds a unique character to a wide range of fragrance formulations.[2] This document provides detailed application notes and experimental protocols for the use of this compound in fragrance research and development, with a focus on its olfactory evaluation, analytical characterization, and stability in various consumer product bases.

Naturally occurring in kumquat peel oil, this compound is a colorless to pale yellow liquid soluble in organic solvents like ethanol.[1] Its scent is multifaceted, described as herbaceous, orange, and ambergris-like, with honey and nut-like facets at high dilution.[1] This complexity allows it to be used in a variety of fragrance compositions, from fine perfumes to functional products like soaps and detergents.[1]

Physicochemical and Olfactory Properties

A comprehensive understanding of the physicochemical and olfactory properties of this compound is crucial for its effective application in fragrance formulations.

Physicochemical Data
PropertyValueReference
CAS Number 110-41-8[1]
Molecular Formula C12H24O[1]
Molecular Weight 184.32 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 171 °C (444 K)[1]
Density 830.3 mg/cm³[1]
Flash Point 93.4 °C (200.1 °F)[1]
Solubility Soluble in organic solvents (e.g., ethanol, ether)[1]
Olfactory Profile

The olfactory characteristics of this compound are highly dependent on its concentration and the surrounding fragrance matrix.

Olfactory AttributeDescription
General Character Aldehydic, waxy, fresh, clean
Top Notes Herbaceous, orange, citrus
Heart/Body Notes Floral, soapy, metallic
Base Notes Ambergris-like, mossy, coumarinic
At High Dilution Honey, nutty

Applications in Fragrance Formulation

This compound is a versatile ingredient used across various fragrance applications to impart a fresh, complex, and substantive character.

Fine Fragrances

In fine perfumery, this compound is a classic aldehydic top note that provides a sparkling and diffusive opening. It blends well with floral, woody, and amber accords, adding a layer of sophistication and longevity.[3]

Personal Care Products

Due to its stability, it is widely used in personal care products.

  • Soaps and Body Washes: Imparts a clean and fresh scent.[1]

  • Shampoos and Conditioners: Contributes to a pleasant hair fragrance.

  • Lotions and Creams: Provides a subtle and appealing aroma.

Household Products

This compound is also utilized in household products for its robust and lasting fragrance.

  • Detergents and Fabric Softeners: Lends a "fresh laundry" scent that is substantive on fabric.[2][4]

  • Air Fresheners: Contributes to complex and diffusive room scents.

Recommended Usage Levels
ApplicationTypical Concentration (%) in Fragrance Concentrate
Fine Fragrance 0.1 - 2.0
Soap 0.5 - 1.5
Detergent 0.2 - 1.0
Shampoo 0.3 - 0.8
Lotion 0.2 - 0.5

Note: These are general recommendations. The optimal concentration depends on the specific formulation and desired olfactory effect.

Experimental Protocols

The following protocols provide detailed methodologies for the evaluation and analysis of this compound in fragrance formulations.

Sensory Evaluation of this compound

This protocol outlines the procedure for the sensory evaluation of this compound by a trained panel to characterize its olfactory profile.

Objective: To qualitatively and quantitatively describe the odor characteristics of this compound.

Materials:

  • This compound (high purity)

  • Ethanol (perfumer's grade, odorless)

  • Glass beakers and graduated cylinders

  • Pipettes

  • Smelling strips (blotters)

  • Odor-free evaluation booths

  • Data collection forms or software

Procedure:

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their olfactory acuity and ability to describe scents.

    • Train panelists on the recognition and intensity rating of various standard odorants, with a focus on aldehydic, citrus, floral, and waxy notes.

  • Sample Preparation:

    • Prepare a 1% solution of this compound in ethanol.

    • Dip smelling strips into the solution to a depth of 1 cm and allow the solvent to evaporate for 30 seconds.

  • Evaluation:

    • Present the smelling strips to the panelists in individual, well-ventilated, and odor-free booths.

    • Instruct panelists to evaluate the odor at three time points:

      • Top Note (0-5 minutes): Initial impression.

      • Heart Note (15-30 minutes): The main character of the fragrance.

      • Base Note (1-2 hours): The dry-down and most substantive notes.

    • Panelists rate the intensity of predefined sensory attributes on a scale (e.g., 0-10, where 0 is not perceptible and 10 is very strong).

Sensory Attributes for Evaluation:

CategoryAttribute
Aldehydic Waxy, Soapy, Fatty, Metallic
Citrus Orange Peel, Fresh, Zesty
Green/Herbaceous Green, Herbaceous
Floral Floral (general)
Animalic/Amber Ambergris, Musky
Other Powdery, Coumarinic, Mossy

Data Analysis:

  • Calculate the mean intensity scores for each attribute at each time point.

  • Generate a spider-web or bar chart to visualize the olfactory profile of this compound.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Panelist_Training Panelist Selection & Training Sample_Prep Sample Preparation (1% in EtOH) Evaluation_Booths Evaluation in Odor-Free Booths Sample_Prep->Evaluation_Booths Time_Points Evaluate at Top, Heart, & Base Note Stages Evaluation_Booths->Time_Points Rate_Attributes Rate Sensory Attributes Time_Points->Rate_Attributes Data_Analysis Analyze Mean Scores & Visualize Profile Rate_Attributes->Data_Analysis GC_O_Workflow Sample_Prep Sample Preparation (1% Solution) GC_Injection GC Injection Sample_Prep->GC_Injection Column_Separation Chromatographic Separation GC_Injection->Column_Separation Effluent_Split Column Effluent Split (1:1) Column_Separation->Effluent_Split MS_Detection Mass Spectrometry (MS) Detection Effluent_Split->MS_Detection To MS ODP_Sniffing Olfactory Detection Port (ODP) Sniffing Effluent_Split->ODP_Sniffing To ODP Compound_ID Compound Identification (MS Library) MS_Detection->Compound_ID Odor_Description Odor Description & Intensity ODP_Sniffing->Odor_Description Data_Correlation Data Correlation (Aromagram) Compound_ID->Data_Correlation Odor_Description->Data_Correlation Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis at Intervals (0, 2, 4, 8, 12 weeks) Sample_Prep Prepare Fragranced Detergent Storage Store Samples under Varied Conditions (Temp, Light) Sample_Prep->Storage Control_Prep Prepare Unfragranced Control Control_Prep->Storage Visual_Olfactory Visual & Olfactory Assessment Storage->Visual_Olfactory GC_FID_Analysis Quantitative GC-FID Analysis Storage->GC_FID_Analysis Data_Analysis Data Analysis (% Loss, Profile Changes) Visual_Olfactory->Data_Analysis GC_FID_Analysis->Data_Analysis

References

The Role of 2-Methylundecanal in Pheromone Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Based on a comprehensive review of available scientific literature, there is currently no direct evidence to support the classification of 2-Methylundecanal as a pheromone for any specific insect species. Its primary applications are found within the fragrance and flavor industries, where it is valued for its distinct aroma.[1][2][3][4] One chemical supplier notes its use in "studies related to pheromones," however, this is a general statement lacking specific details or citations.[1]

Due to the absence of specific data on the pheromonal activity of this compound, this document provides a generalized framework of protocols and application notes for conducting pheromone research, using aldehydes as a representative class of compounds. These methodologies are standard within the field of chemical ecology and can be adapted for the investigation of novel semiochemicals.

General Workflow for Pheromone Research

The identification and characterization of a new pheromone typically follow a structured workflow, from initial observation to chemical identification and behavioral validation.

Pheromone_Research_Workflow A Behavioral Observation & Hypothesis Generation B Collection of Volatiles/ Cuticular Extracts A->B C Chemical Analysis (GC-MS, GC-EAD) B->C D Identification of Candidate Compound(s) C->D E Synthesis of Candidate Compound(s) D->E F Behavioral Assays (Olfactometer, Wind Tunnel) E->F G Electrophysiological Assays (EAG, SSR) E->G H Field Trials E->H I Confirmation of Pheromone Activity F->I G->I H->I

A generalized workflow for insect pheromone research.

Experimental Protocols

Protocol 1: Behavioral Bioassay - Y-Tube Olfactometer

This protocol is designed to assess the behavioral response of an insect to a volatile chemical in a controlled laboratory setting.

Objective: To determine if this compound elicits an attractive, neutral, or repellent response in a target insect species.

Materials:

  • Y-tube olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Charcoal and water filters for air purification

  • Test insect chamber

  • Odor source chambers

  • Filter paper

  • This compound

  • Solvent (e.g., hexane)

  • Micropipettes

Procedure:

  • Preparation of Odor Source:

    • Prepare a solution of this compound in a suitable solvent (e.g., 1 µg/µL in hexane).

    • Apply a known amount of the solution to a piece of filter paper and place it in an odor source chamber.

    • Use a filter paper with solvent only as the control.

  • Setup of Olfactometer:

    • Connect the air source to the Y-tube arms through the flow meters and filters.

    • Ensure a constant and equal airflow through both arms of the olfactometer.

    • Place the odor source chamber and the control chamber in line with the respective arms of the Y-tube.

  • Insect Acclimation:

    • Acclimate the test insects in a clean environment for at least one hour before the experiment.

  • Behavioral Observation:

    • Introduce a single insect into the base of the Y-tube.

    • Observe the insect's movement and record its first choice of arm (odor or control).

    • The choice is considered made when the insect moves a predetermined distance into one of the arms.

    • Remove the insect after each trial.

  • Data Collection and Analysis:

    • Test a sufficient number of insects (e.g., 50-100) to obtain statistically significant results.

    • After every 5-10 insects, rotate the Y-tube 180 degrees to avoid positional bias.

    • Analyze the data using a chi-square test to determine if there is a significant preference for the odor source over the control.

Table 1: Hypothetical Y-Tube Olfactometer Data

TreatmentConcentration (µg)Number of Insects Choosing TreatmentNumber of Insects Choosing ControlNo ChoiceChi-Square (χ²)P-value
This compound10351558.0<0.01
This compound1282260.72>0.05

Note: This data is hypothetical and for illustrative purposes only.

Protocol 2: Electroantennography (EAG)

EAG is used to measure the overall electrical response of an insect's antenna to a volatile compound.

Objective: To determine if the olfactory receptor neurons on the insect's antenna respond to this compound.

Materials:

  • Intact insect antenna

  • Microelectrodes (glass capillaries filled with saline solution)

  • Micromanipulators

  • Amplifier and data acquisition system

  • Air stimulus controller

  • Odor delivery system (e.g., Pasteur pipette with filter paper)

  • This compound

  • Solvent (e.g., hexane)

Procedure:

  • Antenna Preparation:

    • Excise an antenna from a live, immobilized insect.

    • Mount the antenna between the two microelectrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.

  • Odor Stimulus Preparation:

    • Prepare serial dilutions of this compound in the solvent.

    • Apply a known amount of each dilution to a piece of filter paper and insert it into a Pasteur pipette.

  • EAG Recording:

    • Deliver a puff of clean, humidified air over the antenna to establish a baseline.

    • Deliver a puff of air carrying the odorant over the antenna.

    • Record the resulting depolarization of the antennal signal.

    • Allow sufficient time between stimuli for the antenna to recover.

  • Data Analysis:

    • Measure the peak amplitude of the EAG response for each stimulus.

    • Normalize the responses to a standard compound (e.g., a known pheromone component or a general odorant).

    • Generate a dose-response curve to determine the sensitivity of the antenna to the compound.

Table 2: Hypothetical EAG Response Data

CompoundDose (µg)Mean EAG Response (mV) ± SE
Control (Solvent)-0.1 ± 0.02
This compound0.10.3 ± 0.05
This compound10.8 ± 0.1
This compound101.5 ± 0.2
Positive Control12.0 ± 0.3

Note: This data is hypothetical and for illustrative purposes only.

Signaling Pathway

The binding of a pheromone molecule to a receptor protein on the surface of an olfactory receptor neuron (ORN) initiates a signal transduction cascade, leading to the generation of an action potential.

Olfactory_Signaling_Pathway cluster_0 Olfactory Receptor Neuron A Pheromone Molecule B Odorant Binding Protein (OBP) A->B C Olfactory Receptor (OR) B->C D G-protein Activation C->D activates E Second Messenger Cascade (e.g., cAMP) D->E initiates F Ion Channel Opening E->F triggers G Depolarization F->G H Action Potential G->H

A generalized olfactory signaling pathway in an insect.

Disclaimer: The protocols and diagrams provided are generalized for the purpose of illustrating standard methodologies in pheromone research. They are not based on specific experimental data for this compound as an insect pheromone. Researchers should adapt these protocols based on the specific insect species and compounds under investigation.

References

Application Notes and Protocols: High-Purity Synthesis of 2-Methylundecanal for Flavor Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylundecanal (also known as Aldehyde C-12 MNA or methyl nonyl acetaldehyde) is a vital aroma chemical prized for its complex olfactory profile, described as herbaceous, orange, and ambergris-like.[1] At high dilutions, it imparts honey and nutty flavor notes, making it a significant component in the flavor and fragrance industry.[1][2] Its applications range from fine perfumes, notably as a key ingredient in Chanel No. 5, to flavor compositions in beverages, baked goods, and candies.[1][3] For accurate and reproducible flavor studies, the synthesis of this compound must achieve exceptionally high purity, as even trace impurities can significantly alter its sensory profile.

These application notes provide detailed protocols for two major industrial synthesis routes, methods for purification, and analytical techniques for quality control, tailored for researchers and scientists in flavor science and chemical development.

Synthetic Pathways Overview

The industrial production of this compound is dominated by two primary synthetic routes. The first involves the condensation of undecanal (B90771) with formaldehyde (B43269) followed by hydrogenation. The second is the classic Darzens condensation reaction, first reported in 1904, which starts from methyl nonyl ketone.[1][4][5] A third, more specialized route allows for the synthesis of specific enantiomers using chiral auxiliaries.[6][7]

G cluster_0 Route 1: Undecanal Pathway cluster_1 Route 2: Darzens Condensation Decene 1-Decene Undecanal Undecanal Decene->Undecanal Hydroformylation (+ CO, H₂) Methyleneundecanal 2-Methyleneundecanal Undecanal->Methyleneundecanal Condensation (+ Formaldehyde) Product This compound Methyleneundecanal->Product Hydrogenation MNK Methyl Nonyl Ketone Glycidate Glycidic Ester MNK->Glycidate Condensation Chloroacetate (B1199739) Alkyl Chloroacetate Chloroacetate->Glycidate Glycidate->Product Saponification & Decarboxylation

Figure 1: Major synthetic routes to this compound.

Experimental Protocols

The following protocols describe laboratory-scale procedures for the two primary synthesis methods. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis via Undecanal and Formaldehyde

This two-step method is a high-yield industrial route starting from undecanal, which can be produced from the hydroformylation of 1-decene.[4][6]

Step A: Synthesis of 2-Methyleneundecanal

  • Materials:

  • Procedure:

    • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

    • To the flask, add undecanal, an equimolar amount of aqueous formaldehyde, and a catalytic amount of dibutylamine (approx. 2-5 mol%). Add toluene as the solvent.

    • Heat the mixture to reflux. Water produced during the condensation will be collected in the Dean-Stark trap.

    • Continue the reaction until no more water is collected, indicating the reaction is complete.

    • Cool the reaction mixture to room temperature. Wash the organic layer sequentially with dilute hydrochloric acid, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methyleneundecanal.

Step B: Hydrogenation to this compound

  • Materials:

    • Crude 2-methyleneundecanal

    • Palladium on carbon (Pd/C, 5%) catalyst

    • Methanol (B129727) or Ethanol (solvent)

    • Hydrogen gas source

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve the crude 2-methyleneundecanal in methanol or ethanol.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-5 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by hydrogen uptake or by analytical techniques like GC-MS.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the mixture through a pad of celite to remove the Pd/C catalyst.

    • Evaporate the solvent under reduced pressure to obtain crude this compound.

    • Purify the crude product by fractional distillation under vacuum.[1][4]

Protocol 2: Synthesis via Darzens Condensation

This classic method involves the condensation of methyl nonyl ketone with an alkyl chloroacetate to form a glycidic ester, which is then converted to the target aldehyde.[1][6][7]

  • Materials:

    • Methyl nonyl ketone (2-undecanone)

    • Ethyl chloroacetate

    • Sodium tert-butoxide (or other strong base)

    • Toluene or Diethyl ether (anhydrous)

    • Sodium hydroxide (B78521) (for saponification)

    • Hydrochloric acid (for acidification)

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, dissolve methyl nonyl ketone and ethyl chloroacetate in anhydrous toluene.

    • Cool the solution in an ice bath. Slowly add sodium tert-butoxide portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC or GC).

    • Quench the reaction by adding cold water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude glycidic ester.

    • For saponification, reflux the crude ester with an aqueous solution of sodium hydroxide.

    • After saponification is complete, cool the mixture and carefully acidify with cold dilute hydrochloric acid. This will induce decarboxylation.

    • Extract the product with diethyl ether. Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent.

    • Purify the resulting crude this compound by fractional distillation under reduced pressure.[6]

Workflow for Synthesis, Purification, and Analysis

The overall process from starting materials to a high-purity product suitable for flavor studies involves a systematic workflow encompassing synthesis, workup, purification, and rigorous quality control.

G Start Starting Materials (e.g., Undecanal, Methyl Nonyl Ketone) Reaction Chemical Synthesis (Protocol 1 or 2) Start->Reaction Workup Reaction Workup (Quenching, Extraction, Washing) Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (Vacuum Fractional Distillation) Crude->Purification Pure Purified this compound Purification->Pure QC Quality Control Analysis (GC-MS, qNMR, Refractive Index) Pure->QC Final High-Purity Product (>99.5% for Flavor Studies) QC->Final

Figure 2: General experimental workflow for high-purity synthesis.

Data Presentation

Table 1: Comparison of Primary Synthetic Routes
ParameterRoute 1: Undecanal PathwayRoute 2: Darzens Condensation
Primary Precursors 1-Decene (for Undecanal), FormaldehydeMethyl Nonyl Ketone, Alkyl Chloroacetate
Key Reagents Dibutylamine (catalyst), H₂, Pd/CStrong base (e.g., NaOtBu), NaOH, HCl
Reaction Steps 2 (Condensation, Hydrogenation)2 (Condensation, Saponification/Decarboxylation)
Typical Yield High[6]Good to High
Industrial Scalability Excellent, major industrial route[4]Good, classic established method[1]
Purity Post-Distillation >99% achievable>99% achievable
Table 2: Analytical Data for High-Purity this compound
PropertyValueSource
Chemical Formula C₁₂H₂₄O[1]
Molar Mass 184.32 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 171 °C (at 760 mmHg)[2][8]
Density ~0.830 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) ~1.432[1][2]
Key GC-MS Fragments (EI) m/z 58 (base peak), 43, 41, 57, 29[9]
Purity Standard for Flavor >99.5%Industry Standard

Importance of Purity in Flavor Studies

The perceived flavor and aroma of a chemical are highly sensitive to its composition. In the case of this compound, trace impurities from unreacted starting materials, by-products, or degradation products can introduce off-notes that confound sensory panel results. For example, residual undecanal might impart a fatty, waxy note, while other aldehydes or ketones could introduce unintended green or metallic notes. Achieving high purity ensures that the sensory data collected is directly attributable to the target molecule, leading to reliable structure-activity relationship studies and accurate flavor profile characterization.

G Purity High-Purity Synthesis (>99.5%) FlavorProfile Accurate & Consistent Flavor Profile Purity->FlavorProfile Impurity Presence of Impurities (By-products, Reactants) OffNotes Inaccurate Profile (Off-notes, Confounding Aromas) Impurity->OffNotes Reliable Reliable Flavor Studies FlavorProfile->Reliable Unreliable Unreliable Data OffNotes->Unreliable

Figure 3: Relationship between chemical purity and flavor study reliability.

References

Application Notes and Protocols for Chiral Aldehyde Synthesis via the SAMP/RAMP Hydrazone Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The SAMP/RAMP hydrazone method is a powerful and widely utilized strategy in asymmetric synthesis for the α-alkylation of aldehydes and ketones.[1] Developed by E. J. Corey and Dieter Enders, this method employs the chiral auxiliaries (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) to achieve high levels of stereocontrol in the formation of new carbon-carbon bonds adjacent to a carbonyl group.[1] This technique is instrumental in the synthesis of a wide array of chiral molecules, including natural products and pharmaceuticals.[2][3][4]

The methodology involves a three-step sequence:

  • Hydrazone Formation: Condensation of an achiral aldehyde with the chiral auxiliary (SAMP or RAMP) to form a chiral hydrazone.

  • α-Alkylation: Deprotonation of the α-carbon of the hydrazone with a strong base to form a chiral azaenolate, followed by reaction with an electrophile (e.g., an alkyl halide).

  • Cleavage: Removal of the chiral auxiliary to regenerate the carbonyl group, yielding the desired α-substituted chiral aldehyde.

This document provides detailed protocols for these key steps and summarizes the expected outcomes for various substrates.

Data Presentation

The following table summarizes the quantitative data for the asymmetric α-alkylation of various aldehyde SAMP/RAMP hydrazones, providing insights into the yields and stereoselectivities that can be achieved.

AldehydeChiral AuxiliaryElectrophile (R-X)Overall Yield (%)Enantiomeric Excess (ee %)ConfigurationReference
PropanalSAMPIodomethane72>95(S)[5]
PropanalSAMPIodoethane75>95(S)[5]
ButanalRAMPIodomethane->98(R)[6]
3-PentanoneSAMPEthyl Iodide7195(S)[5]
Oxetan-3-oneSAMPMethyl Iodide7584-
Oxetan-3-oneSAMPEthyl Iodide6582-
Oxetan-3-oneSAMPBenzyl Bromide8178-[7]

Note: The overall yield is for the multi-step process. Enantiomeric excess is a measure of the stereochemical purity of the final product.

Experimental Protocols

Formation of the SAMP/RAMP Hydrazone

This protocol describes the condensation of an aldehyde with the chiral auxiliary to form the corresponding hydrazone.

Materials:

  • Aldehyde

  • (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or (R)-1-amino-2-methoxymethylpyrrolidine (RAMP)

  • Anhydrous diethyl ether or other suitable solvent

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen atmosphere

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the aldehyde (1.0 eq).

  • Add the chiral auxiliary, SAMP or RAMP (1.1 eq).

  • The reaction can often be performed neat or in a minimal amount of a suitable solvent like diethyl ether.

  • Stir the mixture at room temperature or with gentle warming (e.g., 60 °C) for 12-24 hours.[1][8] The progress of the reaction can be monitored by TLC or GC-MS.

  • After completion, dilute the reaction mixture with diethyl ether and wash with water to remove any unreacted starting materials.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude hydrazone can be purified by distillation or recrystallization.[1]

Asymmetric α-Alkylation of the Hydrazone

This protocol details the deprotonation of the chiral hydrazone to form an azaenolate, followed by its reaction with an electrophile.

Materials:

  • SAMP/RAMP hydrazone

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • Lithium diisopropylamide (LDA) solution

  • Alkyl halide (or other electrophile)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the purified SAMP/RAMP hydrazone (1.0 eq) in anhydrous THF or diethyl ether in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1-1.5 eq) dropwise to the hydrazone solution. The formation of the azaenolate is often indicated by a color change.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Slowly add the electrophile (e.g., alkyl halide) (1.2-1.5 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for several hours and then slowly warm to room temperature overnight.[1]

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated hydrazone. This product can be purified by column chromatography.

Cleavage of the Alkylated Hydrazone to Yield the Chiral Aldehyde

This protocol describes the liberation of the chiral aldehyde from the alkylated hydrazone. Ozonolysis is a common and effective method. An alternative, milder method using oxalic acid is also presented.

Method A: Ozonolysis

Materials:

Procedure:

  • Dissolve the alkylated hydrazone in dichloromethane in a Schlenk tube or a similar vessel suitable for ozonolysis.

  • Cool the solution to -78 °C.

  • Bubble ozone through the solution until a persistent blue or green color is observed, indicating an excess of ozone.[5]

  • Purge the solution with nitrogen gas to remove the excess ozone.

  • Allow the solution to warm to room temperature.

  • The chiral aldehyde can be isolated by standard workup procedures, often involving washing with water and purification by distillation or column chromatography.

Method B: Hydrolysis with Oxalic Acid

This method is milder and can be advantageous for substrates sensitive to oxidative conditions.[7][9]

Materials:

  • Alkylated SAMP/RAMP hydrazone

  • Saturated aqueous oxalic acid solution

  • Diethyl ether

Procedure:

  • Dissolve the alkylated hydrazone in diethyl ether.

  • Add a saturated aqueous solution of oxalic acid.

  • Stir the two-phase mixture vigorously at room temperature for 2-96 hours, monitoring the reaction by TLC.[7]

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude chiral aldehyde can be purified by column chromatography or distillation. The chiral auxiliary can often be recovered from the aqueous layer.[9]

Visualizations

SAMP_RAMP_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: α-Alkylation cluster_2 Step 3: Cleavage Aldehyde Achiral Aldehyde Hydrazone Chiral Hydrazone Aldehyde->Hydrazone Condensation SAMP_RAMP SAMP or RAMP (Chiral Auxiliary) SAMP_RAMP->Hydrazone Hydrazone_in Chiral Hydrazone Azaenolate Chiral Azaenolate Alkylated_Hydrazone Alkylated Hydrazone Azaenolate->Alkylated_Hydrazone Electrophilic Attack Alkylated_Hydrazone_in Alkylated Hydrazone Hydrazone_in->Azaenolate LDA, -78°C Electrophile Electrophile (R-X) Electrophile->Alkylated_Hydrazone Chiral_Aldehyde Chiral Aldehyde Alkylated_Hydrazone_in->Chiral_Aldehyde Ozonolysis or Oxalic Acid Recovered_Auxiliary Recovered Auxiliary Alkylated_Hydrazone_in->Recovered_Auxiliary

Caption: Workflow of the SAMP/RAMP hydrazone method for chiral aldehyde synthesis.

Reaction_Mechanism cluster_Hydrazone Chiral Hydrazone cluster_Azaenolate Azaenolate Formation cluster_Alkylation Alkylation cluster_Cleavage Cleavage H R-CH-C(H)=N-N(SAMP/RAMP) A [R-C(-)=C-N=N(SAMP/RAMP)]- Li+ H->A Deprotonation AH R-C(R')H-C(H)=N-N(SAMP/RAMP) A->AH Nucleophilic Attack P R-C(R')H-CHO AH->P Hydrolysis/Oxidation LDA LDA LDA->A Electrophile R'-X Electrophile->AH Cleavage_reagent O₃ or H₂C₂O₄ Cleavage_reagent->P

Caption: Reaction mechanism of the SAMP/RAMP hydrazone α-alkylation.

References

Application Notes and Protocols for the Synthesis of 2-Methylundecanal via Hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylundecanal, a key fragrance component known for its complex herbaceous, orange, and ambergris-like scent, is famously used in iconic perfumes such as Chanel No. 5.[1] Its synthesis is of significant interest in the fragrance and flavor industry. One of the primary industrial routes to this compound involves a two-step process beginning with the hydroformylation of 1-decene (B1663960) to produce undecanal (B90771). This is followed by a reaction with formaldehyde (B43269) to yield 2-methyleneundecanal, which is then hydrogenated to the final product, this compound.[1]

This document provides detailed application notes and protocols for the critical hydroformylation step, focusing on the conversion of 1-decene to undecanal. The efficiency and selectivity of this reaction are paramount for the overall yield and purity of this compound. We will explore different catalytic systems, primarily focusing on rhodium- and cobalt-based catalysts, and provide protocols based on published literature.

Hydroformylation of 1-Decene: An Overview

Hydroformylation, also known as the oxo process, is a fundamental industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[2][3] The reaction utilizes a catalyst, typically a transition metal complex, and syngas (a mixture of carbon monoxide and hydrogen). For the synthesis of undecanal from 1-decene, the goal is to achieve high conversion of the starting alkene and high selectivity towards the linear aldehyde (undecanal) over the branched isomer (2-methyldecanal).

The choice of catalyst and ligands plays a crucial role in determining the reaction's activity and regioselectivity. Rhodium-based catalysts are often favored for their high activity under milder conditions, while cobalt catalysts, though requiring more stringent conditions, are a more cost-effective option.[2]

Rhodium-Catalyzed Hydroformylation of 1-Decene

Rhodium complexes, particularly those modified with phosphine (B1218219) ligands, are highly effective for the hydroformylation of long-chain alkenes like 1-decene. The use of water-soluble phosphine ligands, such as tris(3-sulfonatophenyl)phosphine trisodium (B8492382) salt (TPPTS), in aqueous biphasic systems allows for efficient reaction and facile separation and recycling of the catalyst.[4][5]

Quantitative Data on Rhodium-Catalyzed Hydroformylation of 1-Decene

The following table summarizes quantitative data from various studies on the rhodium-catalyzed hydroformylation of 1-decene.

Catalyst SystemLigandTemperature (°C)Pressure (bar)1-Decene Conversion (%)Undecanal Selectivity (%)Linear:Branched RatioReference
Rh(acac)(CO)₂TPPTS8050100612.3:1[6][7]
Rh(acac)(CO)₂TPPTS12020>95>9919:1[8]
Rh(acac)(CO)₂Sulfoxantphos12020>95>9931:1[8]
HRh(CO)(TPPTS)₃/Ba on CarbonTPPTS70-90----[1]
Experimental Protocol: Aqueous Biphasic Hydroformylation of 1-Decene using Rh/TPPTS

This protocol is based on the principles of aqueous biphasic catalysis, which allows for the separation and recycling of the water-soluble catalyst from the organic product phase.

Materials:

  • Rh(acac)(CO)₂ (Rhodium dicarbonyl acetylacetonate)

  • TPPTS (tris(3-sulfonatophenyl)phosphine trisodium salt)

  • 1-Decene

  • Deionized water

  • Syngas (CO/H₂ = 1:1)

  • High-pressure autoclave reactor equipped with a mechanical stirrer, gas inlet, and sampling valve.

Procedure:

  • Catalyst Preparation: In a typical experiment, the catalyst is prepared in situ. For a desired phosphorus-to-rhodium ratio (P/Rh) of 5, dissolve the appropriate amounts of Rh(acac)(CO)₂ and TPPTS in deionized water inside the autoclave.

  • Reactor Charging: Add 1-decene to the aqueous catalyst solution in the autoclave. The ratio of the aqueous phase to the organic phase can be varied.

  • Reaction Setup: Seal the autoclave and purge it several times with nitrogen, followed by syngas.

  • Reaction Conditions: Pressurize the reactor with syngas to the desired pressure (e.g., 50 bar).[6] Begin stirring and heat the reactor to the target temperature (e.g., 80°C).[6]

  • Reaction Monitoring: The reaction progress can be monitored by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of 1-decene and the selectivity to undecanal and its isomers.

  • Reaction Work-up: After the reaction is complete, cool the reactor to room temperature and slowly vent the excess syngas.

  • Product Separation: The reaction mixture will separate into two phases: an upper organic phase containing the product aldehydes and unreacted alkene, and a lower aqueous phase containing the rhodium catalyst. The organic layer can be separated by decantation.

  • Catalyst Recycling: The aqueous catalyst phase can be reused for subsequent batches.

Cobalt-Catalyzed Hydroformylation of 1-Decene

Cobalt-based catalysts are the traditional choice for industrial hydroformylation. While they generally require higher temperatures and pressures compared to rhodium catalysts, they are significantly less expensive. Industrial processes like the Shell and BASF oxo processes utilize cobalt catalysts for the hydroformylation of C7-C14 olefins.[3]

General Conditions for Cobalt-Catalyzed Hydroformylation
  • Catalyst: Typically derived from cobalt carbonyls, such as dicobalt octacarbonyl (Co₂(CO)₈).[2]

  • Temperature: 150 - 190°C.[3]

  • Pressure: 4 - 30 MPa (40 - 300 bar).[3]

  • Selectivity: These processes generally favor the formation of linear aldehydes, which are then often hydrogenated to fatty alcohols for use in detergents.[3]

Due to the high pressures and temperatures involved, detailed lab-scale protocols for cobalt-catalyzed hydroformylation of 1-decene are less common in open literature compared to rhodium-catalyzed systems. The industrial processes are typically continuous and involve sophisticated catalyst recovery and recycling loops.[3]

Visualizing the Hydroformylation Process

Hydroformylation Reaction Pathway

The following diagram illustrates the general catalytic cycle for the hydroformylation of an alkene.

Hydroformylation_Pathway cluster_main Hydroformylation of 1-Decene Reactants 1-Decene + CO + H₂ Intermediate1 Alkene-Catalyst Complex Reactants->Intermediate1 Coordination Catalyst Metal Catalyst (e.g., Rhodium or Cobalt complex) Intermediate2 Alkyl-Metal Complex Intermediate1->Intermediate2 Hydride Migration Intermediate3 Acyl-Metal Complex Intermediate2->Intermediate3 CO Insertion Products Undecanal (linear) 2-Methyldecanal (branched) Intermediate3->Products Hydrogenolysis Products->Catalyst Catalyst Regeneration

Caption: General catalytic cycle for the hydroformylation of 1-decene.

Experimental Workflow for Aqueous Biphasic Hydroformylation

The following diagram outlines the key steps in the experimental workflow for the rhodium-catalyzed aqueous biphasic hydroformylation of 1-decene.

Biphasic_Hydroformylation_Workflow cluster_workflow Experimental Workflow A Catalyst Preparation (Rh precursor + Ligand in Water) B Reactor Charging (Aqueous catalyst solution + 1-Decene) A->B C Reaction (High Pressure & Temperature with Syngas) B->C D Cooling & Depressurization C->D E Phase Separation (Aqueous vs. Organic) D->E F Product Isolation (Organic Phase) E->F G Catalyst Recycling (Aqueous Phase) E->G

Caption: Workflow for aqueous biphasic hydroformylation.

Conclusion

The hydroformylation of 1-decene is a critical step in the production of the valuable fragrance ingredient this compound. Rhodium-based catalysts, particularly with water-soluble ligands in biphasic systems, offer high selectivity and activity under relatively mild conditions, along with the significant advantage of catalyst recyclability. While cobalt-based systems are more economical, they necessitate more demanding reaction conditions. The choice of catalytic system will depend on factors such as desired selectivity, operational costs, and available equipment. The protocols and data presented here provide a foundation for researchers to develop and optimize the hydroformylation of 1-decene for the efficient synthesis of undecanal and, subsequently, this compound.

References

Application Notes and Protocols: The Role of 2-Methylundecanal in Perfumery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylundecanal, also known as aldehyde C-12 MNA or methyl nonyl acetaldehyde, is a pivotal synthetic aliphatic aldehyde in the fragrance industry. Its unique olfactory profile has secured its place as a classic and versatile ingredient in a wide array of perfumes, most notably as a key component of the iconic Chanel No. 5.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the specific perfume notes created by this compound, its analytical quantification, sensory evaluation, and the underlying olfactory mechanisms.

Naturally occurring in kumquat peel oil, this compound possesses a complex scent profile characterized by a waxy, fatty, and slightly herbaceous initial impression that, upon dilution, blossoms into a pleasant floral note with nuances of orange, ambergris, honey, and nuts.[1][2] Its ability to impart a clean, fresh, and powerful lift to fragrance compositions makes it an indispensable tool for perfumers.[3]

These application notes will delve into the chemical and physical properties of this compound, its contribution to aldehydic perfume notes, protocols for its analysis and sensory evaluation, and a discussion of the olfactory signaling pathways involved in its perception.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in fragrance formulations and for the development of analytical methodologies.

PropertyValueReference
Molecular Formula C₁₂H₂₄O[1]
Molecular Weight 184.32 g/mol [1]
CAS Number 110-41-8[1]
Appearance Colorless to pale yellow liquid[1]
Odor Profile Waxy, fatty, floral, citrus, amber, mossy[4]
Boiling Point 171 °C[1]
Density 0.8303 g/cm³[1]
Refractive Index 1.432[1]
Solubility Soluble in ethanol (B145695) and organic solvents; insoluble in water.[1]

Role in Creating Specific Perfume Notes

This compound is a cornerstone of the "aldehydic" fragrance family. Aldehydic notes are synthetic aromas that provide a sparkling, effervescent, and often clean or soapy quality to perfumes. They are rarely used as the main theme but rather to enhance and provide lift to other notes, particularly florals.

Key Contributions of this compound to Perfume Compositions:

  • Top Note Enhancement: It provides a powerful initial "lift" or "sparkle" to the top notes of a fragrance, creating a memorable first impression.

  • Floral Bouquet Accentuation: this compound blends exceptionally well with floral notes like rose, jasmine, and lily of the valley, amplifying their natural brightness and adding a clean, sophisticated nuance.

  • Creation of Abstract Scents: Its synthetic nature allows perfumers to create abstract and modern fragrances that are not strictly imitations of natural scents.

  • Increased Sillage and Diffusion: The volatility of this compound contributes to a fragrance's sillage (the trail it leaves) and its overall diffusion.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

This protocol outlines the quantitative analysis of this compound in a perfume solution.

Objective: To determine the concentration of this compound in a fragrance sample.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Helium (carrier gas)

  • This compound standard (≥98% purity)

  • Ethanol (GC grade)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1000 µg/mL) in ethanol.

    • Create a series of calibration standards by serially diluting the stock solution to concentrations of 1, 5, 10, 50, and 100 µg/mL in ethanol.

  • Sample Preparation:

    • Dilute the perfume sample with ethanol to an estimated concentration within the calibration range. A 1:100 dilution is a typical starting point.

  • GC-MS Parameters:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp to 180°C at 10°C/min

      • Ramp to 280°C at 20°C/min, hold for 5 minutes

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum (characteristic ions: m/z 41, 57, 71, 85, 113, 141).

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the diluted perfume sample using the calibration curve.

    • Calculate the original concentration in the undiluted perfume, accounting for the dilution factor.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions GCMS GC-MS Injection and Data Acquisition Standard->GCMS Sample Prepare Perfume Sample (Dilution) Sample->GCMS Identify Identify this compound Peak GCMS->Identify Calibrate Construct Calibration Curve Identify->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for the quantitative analysis of this compound using GC-MS.

Sensory Evaluation Protocol: Triangle Test

This protocol is designed to determine if a perceptible difference exists between two fragrance formulations, for instance, one containing this compound and a control.

Objective: To determine if a sensory panel can distinguish between a fragrance containing this compound and a control fragrance.

Materials:

  • Trained sensory panel (15-20 panelists)

  • Odor-free testing environment with controlled temperature and humidity

  • Fragrance blotters

  • Two fragrance samples (A: Control, B: With this compound)

  • Coding labels

  • Data collection forms or software

Procedure:

  • Sample Preparation:

    • Label three sets of blotters for each panelist. Two blotters will be dipped in one sample, and one in the other. The combination is randomized for each panelist (e.g., AAB, BBA, ABA, BAB).

    • Dip the blotters into the fragrance oils to a depth of 1 cm and allow the solvent to evaporate for 30 seconds.

  • Testing Protocol:

    • Present the three coded blotters to each panelist simultaneously.

    • Instruct the panelists to sniff each blotter from left to right.

    • Ask the panelists to identify the sample that is different from the other two.

    • A forced-choice method is used; panelists must make a selection.

  • Data Analysis:

    • Count the number of correct identifications.

    • Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., p < 0.05).

Logical Flow of a Triangle Test

Triangle_Test Start Start Present Present Three Coded Samples (Two Alike, One Different) Start->Present Evaluate Panelist Evaluates Samples Present->Evaluate Identify Panelist Identifies the 'Different' Sample Evaluate->Identify Correct Correct Identification Identify->Correct Yes Incorrect Incorrect Identification Identify->Incorrect No Record Record Result Correct->Record Incorrect->Record Analyze Analyze Data Statistically Record->Analyze End End Analyze->End

Caption: Logical workflow of a sensory triangle test for fragrance evaluation.

Olfactory Signaling Pathway

The perception of this compound, like all odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. While the specific ORs that bind to this compound are not fully elucidated, the general mechanism of olfactory signal transduction is well-established.

General Olfactory Transduction Cascade:

  • Binding: this compound binds to a specific G-protein coupled olfactory receptor (OR).

  • G-Protein Activation: This binding event activates the associated G-protein (Gαolf).

  • Adenylyl Cyclase Activation: Gαolf activates adenylyl cyclase III.

  • cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows an influx of Na⁺ and Ca²⁺ ions, leading to depolarization of the neuron.

  • Signal Transmission: This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the specific odor.

Olfactory Signaling Pathway for this compound

Olfactory_Pathway Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binds G_Protein Gαolf (G-protein) OR->G_Protein Activates AC Adenylyl Cyclase III G_Protein->AC Activates cAMP cAMP AC->cAMP Produces CNG CNG Ion Channel cAMP->CNG Opens Depolarization Depolarization CNG->Depolarization Causes Signal Signal to Brain Depolarization->Signal Transmits

Caption: Simplified diagram of the olfactory signal transduction pathway initiated by this compound.

Stability Considerations

Aldehydes, including this compound, can be susceptible to oxidation over time, which can alter the fragrance profile. It is crucial to conduct stability testing on any perfume formulation containing this ingredient.

Protocol for Accelerated Stability Testing:

  • Objective: To assess the stability of a fragrance containing this compound under accelerated aging conditions.

  • Procedure:

    • Prepare samples of the final fragrance formulation in its intended packaging.

    • Store samples under various conditions:

      • Elevated temperature (e.g., 40°C) for 1, 2, and 3 months.

      • Exposure to UV light for a specified duration.

      • Freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for 3 cycles).

    • At each time point, evaluate the samples for changes in color, clarity, and odor profile compared to a control sample stored at room temperature in the dark.

    • Quantitative analysis using GC-MS can also be performed to monitor the concentration of this compound and the formation of any degradation products.

Conclusion

This compound remains a vital component in the perfumer's palette, offering a unique combination of freshness, complexity, and performance. For researchers and scientists, a comprehensive understanding of its properties, analytical methods for its quantification, and standardized protocols for its sensory evaluation are essential for its successful application and for the development of novel fragrance compositions. The provided application notes and protocols serve as a foundational guide for exploring the multifaceted role of this important fragrance ingredient.

References

Application Notes and Protocols: 2-Methylundecanal as a Versatile Intermediate for Specialty Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of specialty chemicals using 2-Methylundecanal as a key intermediate. The following sections outline its principal applications in generating valuable derivatives, specifically 2-methylundecanoic acid and 2-methylundecanol, and provide comprehensive experimental procedures and analytical methods for characterization.

Applications of this compound as an Intermediate

This compound is a branched-chain aldehyde widely utilized in the fragrance and flavor industries.[1][2] Beyond its direct use, its aldehyde functional group serves as a reactive handle for the synthesis of other valuable specialty chemicals. The primary transformations involve the oxidation of the aldehyde to a carboxylic acid and its reduction to a primary alcohol. These derivatives have applications in various fields, including the synthesis of pharmaceuticals, agrochemicals, and surfactants.[2]

Synthesis of 2-Methylundecanoic Acid via Oxidation

2-Methylundecanoic acid can be synthesized from this compound through oxidation. This transformation is a fundamental reaction in organic chemistry, converting the aldehyde group into a carboxylic acid moiety. A common and effective method for this conversion is the use of Jones reagent (chromium trioxide in sulfuric acid).

Reaction Scheme:

Synthesis of 2-Methylundecanol via Reduction

The reduction of this compound yields 2-methylundecanol, a primary alcohol. This conversion is readily achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This method is widely used due to its selectivity for aldehydes and ketones and its operational simplicity.[3][4]

Reaction Scheme:

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
CAS Number110-41-8[2]
Molecular FormulaC₁₂H₂₄O[2]
Molecular Weight184.32 g/mol [2]
AppearanceColorless to pale yellow liquid[2]
Boiling Point259 - 260 °C[2]
Density0.82 g/mL[2]
Purity (GC)≥ 98%[2]
Summary of Synthesis Parameters for this compound Derivatives
ParameterOxidation to 2-Methylundecanoic AcidReduction to 2-Methylundecanol
Reagent Jones Reagent (CrO₃/H₂SO₄)Sodium Borohydride (NaBH₄)
Solvent Acetone (B3395972)Ethanol (B145695)/Methanol
Reaction Time 1-3 hours (typical)30-60 minutes (typical)
Temperature 0-25 °C (typical)0-25 °C (typical)
Typical Yield 80-95% (estimated)85-98% (estimated)
Purity High (after purification)High (after purification)

Note: The provided yield and purity data are typical for these types of reactions and may vary based on specific experimental conditions.

Experimental Protocols

Protocol for the Synthesis of 2-Methylundecanoic Acid

Materials:

  • This compound

  • Jones Reagent (Chromium trioxide, concentrated Sulfuric acid, Water)

  • Acetone

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Sodium bicarbonate (saturated solution)

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in acetone.

  • Cool the flask in an ice-water bath.

  • Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. The color of the solution will change from orange to green/blue.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the dropwise addition of isopropanol (B130326) until the orange color disappears completely.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate.

  • Acidify the aqueous layer with 1 M HCl until a white precipitate forms.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-methylundecanoic acid.

Protocol for the Synthesis of 2-Methylundecanol

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Ethanol or Methanol

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or methanol.

  • Cool the solution in an ice-water bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Carefully add deionized water to quench the excess sodium borohydride.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-methylundecanol.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Purpose: To confirm the identity and assess the purity of this compound and its derivatives.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Electron Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the sample (this compound, 2-methylundecanoic acid, or 2-methylundecanol) in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • For the analysis of the carboxylic acid, derivatization to its methyl ester using diazomethane (B1218177) or trimethylsilylation might be necessary to improve volatility and peak shape.[5]

  • Dilute the stock solution to a final concentration of approximately 10-50 µg/mL for injection.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_oxidation Oxidation Pathway cluster_reduction Reduction Pathway 2_Methylundecanal This compound Oxidation Oxidation 2_Methylundecanal->Oxidation Reduction Reduction 2_Methylundecanal->Reduction Jones_Reagent Jones Reagent (CrO3/H2SO4) Jones_Reagent->Oxidation 2_Methylundecanoic_Acid 2-Methylundecanoic Acid Oxidation->2_Methylundecanoic_Acid NaBH4 Sodium Borohydride (NaBH4) NaBH4->Reduction 2_Methylundecanol 2-Methylundecanol Reduction->2_Methylundecanol

Caption: Synthesis of specialty chemicals from this compound.

Logical_Relationship Intermediate This compound (Key Intermediate) Carboxylic_Acid 2-Methylundecanoic Acid (Specialty Chemical) Intermediate->Carboxylic_Acid Oxidation Alcohol 2-Methylundecanol (Specialty Chemical) Intermediate->Alcohol Reduction Further_Derivatives Further Derivatives (e.g., Esters, Halides) Carboxylic_Acid->Further_Derivatives Alcohol->Further_Derivatives

Caption: this compound as a central intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Darzens Reaction for 2-Methylundecanal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methylundecanal via the Darzens reaction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to help you improve your reaction yields and overcome common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Darzens reaction for the synthesis of this compound?

The Darzens reaction, also known as the Darzens condensation or glycidic ester condensation, is a key method for synthesizing this compound.[1][2] The process involves the reaction of methyl nonyl ketone with an α-haloester, such as ethyl chloroacetate (B1199739), in the presence of a strong base to form an α,β-epoxy ester (glycidic ester).[1][2][3] This intermediate subsequently undergoes saponification (hydrolysis) and decarboxylation to yield the final product, this compound.[1][4][5]

Q2: What are the critical steps in this synthesis that affect the overall yield?

The overall yield of this compound is primarily influenced by three critical stages:

  • Glycidic Ester Formation: The efficiency of the initial condensation reaction is paramount. Factors such as the choice of base, solvent, and reaction temperature play a crucial role.

  • Saponification: The hydrolysis of the glycidic ester to its corresponding carboxylate salt must be complete to ensure efficient conversion in the final step.

  • Decarboxylation: The final step of converting the glycidic acid to this compound can be sensitive to temperature and pH, with improper conditions leading to side product formation.

Q3: What are the most common side reactions in the Darzens synthesis of this compound?

Common side reactions that can lower the yield include:

  • Aldol Condensation: The base can promote self-condensation of the methyl nonyl ketone.[6]

  • Hydrolysis of the Glycidic Ester: Premature hydrolysis of the epoxy ester can occur, especially in the presence of moisture.

  • Rearrangement Reactions: During decarboxylation, undesired rearrangements of the epoxide can lead to byproducts other than the target aldehyde.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Darzens synthesis of this compound.

Issue Potential Cause Troubleshooting & Optimization
Low or No Conversion of Methyl Nonyl Ketone 1. Inactive or Inappropriate Base: The base may not be strong enough to deprotonate the α-haloester effectively.Solution: Switch to a stronger base such as sodium amide or potassium tert-butoxide. Ensure the base is fresh and has not been deactivated by exposure to air or moisture.[7]
2. Low Reaction Temperature: The reaction rate may be too slow at the current temperature.Solution: While low temperatures can help control side reactions, excessively low temperatures can hinder the reaction. Gradually increase the reaction temperature and monitor the progress by TLC.
3. Poor Quality Reagents: Impurities in the methyl nonyl ketone, ethyl chloroacetate, or solvent can inhibit the reaction.Solution: Use freshly distilled methyl nonyl ketone and ethyl chloroacetate. Ensure the solvent is anhydrous, as water can quench the base.
Formation of Multiple Products (Poor Selectivity) 1. Competing Aldol Condensation: The base is promoting the self-condensation of methyl nonyl ketone.Solution: Add the base slowly to the reaction mixture at a low temperature to minimize the concentration of the enolate of the ketone at any given time. Consider using a bulkier base which may favor deprotonation of the less hindered α-haloester.
2. Epoxide Ring Opening: The glycidic ester is susceptible to nucleophilic attack and ring-opening.Solution: Ensure anhydrous conditions during the condensation step. During workup, use a mild quenching agent and avoid strongly acidic or basic conditions that could promote ring opening.
Low Yield After Saponification and Decarboxylation 1. Incomplete Saponification: The glycidic ester has not been fully hydrolyzed.Solution: Increase the reaction time or temperature for the saponification step. Ensure a sufficient molar excess of the base (e.g., sodium hydroxide) is used.
2. Inefficient Decarboxylation: The conditions for decarboxylation are not optimal.Solution: Carefully control the temperature during decarboxylation. Steam distillation after acidification is a common method to drive the decarboxylation and isolate the volatile aldehyde.[4][5]
3. Product Loss During Workup: The this compound is being lost during extraction or purification.Solution: this compound is a relatively volatile and non-polar compound. Use a suitable extraction solvent like diethyl ether or dichloromethane. Purification is typically achieved by fractional distillation under reduced pressure to avoid decomposition.[1]

Experimental Protocols

Key Experimental Methodology: Darzens Synthesis of this compound

This protocol is a synthesized representation based on general procedures for the Darzens reaction with aliphatic ketones.

Step 1: Formation of the Glycidic Ester

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, place freshly distilled methyl nonyl ketone and an equimolar amount of ethyl chloroacetate in an anhydrous solvent such as diethyl ether or benzene.

  • Cool the mixture to 0-10 °C in an ice bath.

  • Slowly add a strong base (e.g., sodium ethoxide or sodium amide) portion-wise or as a solution/suspension in the same anhydrous solvent over a period of 1-2 hours while maintaining the low temperature.[8]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into ice-cold water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude glycidic ester.

Step 2: Saponification and Decarboxylation

  • To the crude glycidic ester, add a solution of sodium hydroxide (B78521) in ethanol (B145695) or methanol.

  • Heat the mixture to reflux for 1-2 hours to ensure complete saponification.

  • After cooling, acidify the mixture with a dilute acid (e.g., sulfuric acid).

  • The this compound can then be isolated by steam distillation.[4][5] The aldehyde will co-distill with the water.

  • Collect the distillate, separate the organic layer, and dry it over anhydrous sodium sulfate.

  • Further purify the this compound by fractional distillation under reduced pressure.[1]

Data Presentation

The yield of the Darzens reaction is highly dependent on the reaction conditions. The following table summarizes the general effects of key parameters on the yield of the glycidic ester intermediate, based on studies of similar aliphatic ketones.

Parameter Condition Effect on Yield Rationale
Base Sodium EthoxideModerateA common and effective base for the Darzens condensation.[9]
Sodium AmideGood to HighA stronger base that can lead to higher yields but may also promote side reactions if not controlled.[9]
Potassium tert-ButoxideHighA strong, sterically hindered base that can improve yields, particularly with less reactive ketones.[7]
Solvent Diethyl EtherGoodA common aprotic solvent that is suitable for the reaction.
Benzene/TolueneGoodAprotic aromatic solvents can also be used effectively.
Protic Solvents (e.g., Ethanol)PoorProtic solvents will quench the strong base and inhibit the reaction.
Temperature Low (0-10 °C)Improved SelectivityLower temperatures can help to control exothermic reactions and minimize side product formation.[8]
Room TemperatureFaster Reaction RateMay lead to a faster reaction but can also increase the rate of side reactions.

Visualizations

Signaling Pathways and Experimental Workflows

Darzens_Reaction_Mechanism Start Methyl Nonyl Ketone + Ethyl Chloroacetate Enolate Enolate of Ethyl Chloroacetate Start->Enolate Base Strong Base (e.g., NaOEt) Base->Start Deprotonation Nucleophilic_Attack Nucleophilic Attack on Ketone Enolate->Nucleophilic_Attack Halohydrin Halohydrin Intermediate Nucleophilic_Attack->Halohydrin SN2 Intramolecular SN2 Reaction Halohydrin->SN2 Glycidic_Ester Glycidic Ester SN2->Glycidic_Ester Saponification Saponification (NaOH, H2O) Glycidic_Ester->Saponification Glycidic_Acid_Salt Glycidic Acid Salt Saponification->Glycidic_Acid_Salt Acidification Acidification (H+) Glycidic_Acid_Salt->Acidification Decarboxylation Decarboxylation (Heat) Acidification->Decarboxylation Product This compound Decarboxylation->Product

Caption: Mechanism of this compound Synthesis via Darzens Reaction.

Darzens_Workflow Start Start: Methyl Nonyl Ketone, Ethyl Chloroacetate, Anhydrous Solvent Cooling Cool to 0-10 °C Start->Cooling Base_Addition Slowly Add Strong Base Cooling->Base_Addition Reaction Stir at Room Temperature (Monitor by TLC) Base_Addition->Reaction Workup1 Quench with Ice-Water & Extract Reaction->Workup1 Crude_Ester Crude Glycidic Ester Workup1->Crude_Ester Saponification Saponification with NaOH Crude_Ester->Saponification Acidification Acidify with Dilute Acid Saponification->Acidification Isolation Isolate by Steam Distillation Acidification->Isolation Purification Purify by Vacuum Distillation Isolation->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental Workflow for this compound Synthesis.

Troubleshooting_Tree Start Low Yield of This compound Check_Conversion Check Conversion of Starting Ketone (TLC) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Base_Issue Inactive Base? Wrong Base? Low_Conversion->Base_Issue Check_Saponification Check Saponification/ Decarboxylation Steps Good_Conversion->Check_Saponification Temp_Issue Temperature Too Low? Base_Issue->Temp_Issue No Change_Base Use Stronger/Fresh Base Base_Issue->Change_Base Yes Reagent_Issue Impure Reagents? Temp_Issue->Reagent_Issue No Increase_Temp Increase Reaction Temp. Temp_Issue->Increase_Temp Yes Purify_Reagents Purify/Use Fresh Reagents Reagent_Issue->Purify_Reagents Yes Incomplete_Saponification Incomplete Saponification? Check_Saponification->Incomplete_Saponification Inefficient_Decarboxylation Inefficient Decarboxylation? Incomplete_Saponification->Inefficient_Decarboxylation No Increase_Saponification_Time Increase Time/Temp Incomplete_Saponification->Increase_Saponification_Time Yes Optimize_Decarboxylation Optimize Temp/pH Inefficient_Decarboxylation->Optimize_Decarboxylation Yes

Caption: Troubleshooting Decision Tree for Low Yield.

References

Technical Support Center: Purification of 2-Methylundecanal by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 2-methylundecanal via fractional distillation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: Fractional distillation is the primary method for purifying this compound, especially after synthesis.[1][2] Due to its relatively high boiling point, vacuum fractional distillation is often preferred to prevent thermal degradation and increase efficiency.[3]

Q2: What are the main impurities I might encounter when purifying this compound?

A2: Common impurities depend on the synthetic route used. Key potential impurities include unreacted starting materials such as undecanal (B90771) and 2-methyleneundecanal, as well as by-products from the synthesis.[1][2]

Q3: Why is my purified this compound yellowing over time?

A3: Aldehydes, including this compound, are susceptible to oxidation, which can lead to discoloration and the formation of carboxylic acid impurities. It is recommended to store the purified product under an inert atmosphere, such as nitrogen, and protect it from light and heat.[4]

Q4: At what temperature should I expect this compound to distill?

A4: The boiling point of this compound at atmospheric pressure (760 mmHg) is approximately 171°C.[2][5][6] Under vacuum, the boiling point will be significantly lower. The precise temperature will depend on the vacuum level achieved.

Q5: Is it necessary to use a fractionating column?

A5: Yes, a fractionating column is essential for separating this compound from impurities with close boiling points.[7] The column provides a large surface area for repeated vaporization and condensation cycles, leading to a more efficient separation.

Data Presentation: Physical Properties

The following table summarizes the key physical properties of this compound and its common impurities. This data is essential for planning the fractional distillation process.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgBoiling Point (°C) at Reduced Pressure
This compound C₁₂H₂₄O184.32171[2][5][6]Not explicitly available, but significantly lower than atmospheric boiling point.
UndecanalC₁₁H₂₂O170.30223109-115 @ 5 mmHg
2-MethyleneundecanalC₁₂H₂₂O182.31260.5Not available

Experimental Protocols: Vacuum Fractional Distillation of this compound

This protocol outlines the steps for purifying this compound using vacuum fractional distillation.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with magnetic stirring

  • Magnetic stir bar

  • Thermometer

  • Vacuum pump and tubing

  • Manometer (for measuring pressure)

  • Cold trap

  • Inert gas (e.g., Nitrogen)

  • Glass wool for insulation (optional)

Procedure:

  • Apparatus Assembly:

    • Assemble the vacuum fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean, dry, and free of cracks.

    • Use appropriate clamps to secure the glassware.

    • Apply a thin layer of vacuum grease to all ground-glass joints to ensure a good seal.

  • Charging the Flask:

    • Add the crude this compound and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • System Evacuation:

    • Connect the vacuum tubing from the distillation apparatus to a cold trap, and then to the vacuum pump.

    • Turn on the vacuum pump to slowly evacuate the system. A slow and gradual reduction in pressure will prevent bumping of the liquid.

    • Monitor the pressure using a manometer. Aim for a stable pressure, typically in the range of 5-10 mmHg.

  • Heating and Distillation:

    • Once the desired vacuum is stable, begin to gently heat the distillation flask using the heating mantle.

    • Set the magnetic stirrer to a moderate speed to ensure smooth boiling.

    • Observe the mixture. As it begins to boil, you will see a ring of condensate rising up the fractionating column.

    • If the distillation is slow, you can insulate the fractionating column with glass wool or aluminum foil to minimize heat loss.

  • Fraction Collection:

    • The first fraction to distill will be the "forerun," which contains any low-boiling impurities. Collect this in a separate receiving flask.

    • The temperature at the distillation head will then rise and stabilize. When the temperature is steady at the boiling point of this compound at the recorded pressure, change to a clean receiving flask to collect the main product fraction.

    • Continue collecting the main fraction as long as the temperature remains constant.

    • If the temperature drops or begins to rise significantly, it indicates that the main product has distilled and higher-boiling impurities may start to come over. At this point, stop the distillation or collect this "tail" fraction in a separate flask.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system by introducing an inert gas like nitrogen.

    • Once the system is at atmospheric pressure, turn off the vacuum pump.

    • Disassemble the apparatus.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor Separation of Fractions 1. Distillation rate is too fast.2. Inefficient fractionating column.3. Fluctuating vacuum.1. Reduce the heating rate to ensure a slow and steady distillation.2. Use a longer or more efficient (e.g., packed) fractionating column.3. Check all connections for leaks and ensure the vacuum pump is functioning correctly.
No Distillate is Collecting 1. Insufficient heating.2. A leak in the system is preventing the attainment of the necessary low pressure.3. The condenser water is too cold, causing the product to solidify in the condenser.1. Gradually increase the temperature of the heating mantle.2. Check all joints for leaks. Re-grease if necessary.3. For high-melting point compounds, the condenser water can be turned off or warmed slightly (not typically an issue for this compound).
Bumping or Uncontrolled Boiling 1. Lack of boiling chips or inadequate stirring.2. Heating too rapidly.1. Always use a magnetic stir bar for vacuum distillation. Boiling chips are not effective under vacuum.2. Heat the distillation flask slowly and evenly.
Temperature Fluctuations at the Distillation Head 1. Unstable vacuum.2. Inconsistent heating.3. Channeling in a packed column.1. Check for and fix any leaks in the system.2. Ensure the heating mantle is providing consistent heat.3. Ensure the packing in the column is uniform.
Product Decomposes in the Distillation Flask 1. The temperature of the distillation pot is too high.2. Presence of acidic or basic impurities that catalyze decomposition.1. Use a lower pressure (higher vacuum) to reduce the boiling point.2. Neutralize the crude product with a mild wash (e.g., sodium bicarbonate solution) before distillation, and ensure it is thoroughly dried.

Visualizations

experimental_workflow Experimental Workflow for Vacuum Fractional Distillation start Start: Crude this compound assembly Assemble and Grease Vacuum Distillation Apparatus start->assembly charge Charge Flask with Crude Product and Stir Bar assembly->charge evacuate Evacuate System to Desired Pressure (e.g., 5-10 mmHg) charge->evacuate heat Gently Heat and Stir evacuate->heat collect_forerun Collect Forerun (Low-Boiling Impurities) heat->collect_forerun collect_main Collect Main Fraction at Constant Temperature collect_forerun->collect_main collect_tail Collect Tail Fraction (High-Boiling Impurities) collect_main->collect_tail shutdown Cool, Vent with N₂, and Disassemble collect_tail->shutdown end End: Purified this compound shutdown->end

Caption: Workflow for the vacuum fractional distillation of this compound.

troubleshooting_logic Troubleshooting Logic for Poor Separation decision decision start Problem: Poor Separation check_rate Is the distillation rate slow and steady? start->check_rate reduce_heat Action: Reduce heating rate check_rate->reduce_heat No check_column Is the fractionating column efficient? check_rate->check_column Yes reduce_heat->check_rate use_better_column Action: Use a longer or packed column check_column->use_better_column No check_vacuum Is the vacuum stable? check_column->check_vacuum Yes use_better_column->check_column fix_leaks Action: Check for and fix leaks check_vacuum->fix_leaks No success Resolution: Improved Separation check_vacuum->success Yes fix_leaks->check_vacuum

Caption: Troubleshooting logic for poor separation during fractional distillation.

References

Resolving enantiomers of 2-Methylundecanal effectively

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the enantiomeric resolution of 2-Methylundecanal. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in effectively separating the enantiomers of this chiral aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the enantiomers of this compound and why is their separation important? A1: this compound possesses a chiral center at the second carbon atom, meaning it exists as two non-superimposable mirror-image molecules called enantiomers: (R)-2-Methylundecanal and (S)-2-Methylundecanal. While enantiomers have identical physical properties like boiling point and density, they can exhibit different biological activities and sensory properties. For instance, in the pharmaceutical and fragrance industries, one enantiomer (the eutomer) may be responsible for the desired therapeutic or aromatic effect, while the other (the distomer) could be less active, inactive, or even cause undesirable side effects. Although professional perfumers have noted only slight differences in the odor quality of this compound enantiomers, precise control over enantiomeric composition is crucial for product consistency and regulatory compliance.

Q2: What are the primary methods for resolving the enantiomers of this compound? A2: The resolution of this compound enantiomers can be achieved through several established techniques:

  • Diastereomeric Crystallization: This classical method involves reacting the racemic aldehyde with a single, pure enantiomer of a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by fractional crystallization. The chiral agent is then removed to yield the separated enantiomers.

  • Enzymatic Resolution: This technique utilizes the high enantioselectivity of enzymes, such as lipases or oxidoreductases. The enzyme preferentially catalyzes a reaction on one enantiomer of the racemic mixture, converting it into a different compound that can be easily separated from the unreacted enantiomer. This is a form of kinetic resolution.

  • Chiral Chromatography: This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) in Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to separate enantiomers. The enantiomers interact differently with the CSP, leading to different retention times and thus, separation.

Q3: How can I determine the enantiomeric excess (ee%) of my resolved sample? A3: Chiral Gas Chromatography (GC) is a highly effective method for determining the enantiomeric purity or enantiomeric excess (ee%) of this compound. The sample is injected into a GC instrument equipped with a chiral capillary column (e.g., one coated with a derivatized cyclodextrin). The two enantiomers will separate and appear as distinct peaks on the chromatogram, allowing for their relative quantification.

Q4: Which resolution method is most suitable for large-scale production? A4: For large-scale industrial applications, diastereomeric crystallization is often the most practical and cost-effective method. While it can be labor-intensive to develop, the process relies on standard chemical engineering equipment (reactors, crystallizers, filters) and avoids the high cost of chiral stationary phases and large solvent volumes associated with preparative chromatography. Crystallization-induced diastereomer transformation (CIDT) is an advanced variation that can theoretically convert 100% of the racemic mixture into the desired diastereomer, overcoming the 50% yield limit of classical resolution.

Troubleshooting Guides

Diastereomeric Crystallization

Q: I've reacted my racemic this compound with a chiral resolving agent, but the resulting diastereomers will not crystallize. What should I do? A: Failure to crystallize is a common issue. Here are several steps you can take:

  • Solvent Screening: The choice of solvent is critical. Systematically screen a range of solvents with varying polarities. Sometimes a mixture of two solvents (a "good" solvent in which the diastereomer is soluble and a "poor" solvent in which it is less soluble) is required to induce crystallization.

  • Concentration: Your solution may be too dilute. Slowly evaporate the solvent to increase the concentration until you reach supersaturation. Be careful not to evaporate too quickly, as this can lead to oiling out or amorphous precipitation.

  • Temperature Control: Try slow cooling of a saturated solution. A gradual temperature decrease often promotes the formation of well-defined crystals over rapid cooling.

  • Seeding: If you have a small amount of pure crystal of the desired diastereomer, add a single seed crystal to the supersaturated solution to initiate crystallization.

  • Change the Resolving Agent: The physical properties of the diastereomers are highly dependent on the chiral resolving agent used. If one agent fails to produce crystalline salts, testing another with a different structure (e.g., switching from an amine-based agent to a chiral hydrazide) may be successful.

Q: My crystallization yielded a solid, but the diastereomeric ratio (d.r.) is very low. How can I improve it? A: A low d.r. indicates that the two diastereomers have similar solubilities under the chosen conditions.

  • Recrystallization: Perform one or more recrystallization steps on the obtained solid. This process will enrich the less soluble diastereomer in the crystalline phase.

  • Optimize Conditions: Systematically vary the crystallization temperature and solvent system. A different solvent may significantly alter the relative solubilities of the diastereomers.

  • Kinetics vs. Thermodynamics: Fast crystallization can trap the more soluble diastereomer in the crystal lattice. Aim for a slower, more controlled crystallization process to approach thermodynamic equilibrium, which should yield a purer solid.

Enzymatic Resolution

Q: I am attempting a kinetic resolution, but the enzyme shows very low activity towards this compound. A: Low enzymatic activity can stem from several factors:

  • Enzyme Selection: Not all enzymes will accept this compound as a substrate. Screen a variety of enzymes, such as different lipases (for esterification/hydrolysis of a corresponding derivative) or alcohol dehydrogenases/aldehyde reductases (for reduction).

  • Reaction Conditions: Ensure the pH, temperature, and buffer system are optimal for the specific enzyme you are using. Check the enzyme's technical datasheet for recommended conditions.

  • Cofactors: Many oxidoreductases require cofactors like NADPH or NADH for activity. Ensure the cofactor is present and that a regeneration system is in place if you are using catalytic amounts.

  • Substrate Inhibition: Aldehydes can sometimes inhibit or deactivate enzymes. Try running the reaction at a lower substrate concentration.

Q: The enzymatic reaction is working, but the enantioselectivity (E-value) is poor. A: Improving enantioselectivity is key to a successful kinetic resolution:

  • Screen Different Enzymes: Enantioselectivity is highly enzyme-dependent. Testing enzymes from different microbial sources is the most effective approach.

  • Solvent Engineering: For enzymes that function in organic solvents (like many lipases), the choice of solvent can dramatically influence enantioselectivity. Screen non-polar organic solvents.

  • Temperature Optimization: Lowering the reaction temperature can sometimes increase the enantioselectivity, although it will also decrease the reaction rate.

Chiral Chromatography (GC/HPLC)

Q: I am not seeing any separation between the enantiomer peaks on my chiral GC column. A: Lack of resolution is a common method development challenge.

  • Optimize Temperature Program: The oven temperature is a critical parameter. Try running a slower temperature ramp or a lower isothermal temperature to increase the interaction time with the stationary phase.

  • Check Column Type: Ensure you are using an appropriate chiral stationary phase. For a relatively non-polar compound like this compound, a cyclodextrin-based column (e.g., a permethylated beta-cyclodextrin) is a good starting point.

  • Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium or Hydrogen). A flow rate that is too high will reduce separation efficiency.

Q: My chiral HPLC column, which previously gave good resolution, is now showing merged peaks. A: Degradation of performance can often be rectified.

  • Column Contamination: Strongly adsorbed impurities from previous samples can block active sites on the chiral stationary phase. Flush the column with a strong, compatible solvent (check the manufacturer's instructions, as some solvents can damage coated phases).

  • Mobile Phase Issues: Ensure the mobile phase composition (e.g., n-Hexane:IPA ratio) is accurate and has not changed. Trace amounts of water or other additives can significantly affect chiral separations.

  • Column Equilibration: Chiral columns often require longer equilibration times with the mobile phase than standard reversed-phase columns. Ensure the column is fully equilibrated before injecting your sample.

Quantitative Data Presentation

The effectiveness of resolution methods can be compared based on key performance indicators like enantiomeric excess (ee) or diastereomeric ratio (d.r.), and overall yield. The table below summarizes typical results for methods applicable to chiral aldehydes.

Resolution MethodAnalyte TypeChiral Agent / Enzyme / ColumnResultYieldReference
Diastereomeric Crystallization (CIDT) Dihydroartemisinic AldehydeBetti Base95:5 d.r.85%
Enzymatic Resolution (Kinetic) Racemic α-substituted aldehydesNorcoclaurine Synthases>99% ee (unreacted aldehyde)<50% (theoretical max)
Enzymatic Resolution (Reduction) 2-phenylpropionaldehydeE. coli whole cell biocatalystHigh conversion (ee not specified)Not specified
Chiral Chromatography (HPLC) Racemic δ-LactamChiralpak IA (amylose-based)>99% ee>90% recovery (preparative)

Experimental Protocols

Protocol 1: Resolution via Diastereomeric Crystallization

This protocol is a general methodology for resolving racemic this compound by forming diastereomeric imines with an enantiopure amine, followed by crystallization.

  • Formation of Diastereomers:

    • In a round-bottom flask, dissolve 1 equivalent of racemic this compound in a suitable anhydrous solvent (e.g., toluene (B28343) or methanol).

    • Add 1 equivalent of a chiral resolving agent, such as (R)-1-phenylethylamine.

    • If necessary, add a dehydrating agent (like anhydrous MgSO₄) or set up a Dean-Stark apparatus to remove the water formed during imine formation.

    • Stir the reaction at room temperature or gentle heat (e.g., 40-60 °C) for several hours until the reaction is complete (monitor by TLC or GC).

  • Crystallization and Separation:

    • Concentrate the reaction mixture under reduced pressure to obtain the crude diastereomeric imine mixture.

    • Perform solvent screening to find a suitable crystallization solvent. Start by dissolving a small amount of the crude mixture in a small volume of a hot solvent (e.g., ethanol, ethyl acetate, or hexane) and allow it to cool slowly to room temperature, then to 0-4 °C.

    • Once optimal conditions are found, perform the bulk crystallization. The less soluble diastereomer will crystallize out.

    • Isolate the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. The more soluble diastereomer remains in the filtrate.

  • Liberation of the Enantiomer:

    • Suspend the purified diastereomeric crystals in a biphasic system of diethyl ether and an aqueous acid solution (e.g., 2M HCl).

    • Stir vigorously. The acid will hydrolyze the imine, protonating the chiral amine (making it water-soluble) and regenerating the enantiomerically enriched this compound (which will remain in the ether layer).

    • Separate the organic layer, wash it with saturated sodium bicarbonate solution and brine, then dry it over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure to yield the resolved this compound enantiomer.

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the final product using chiral GC analysis.

Protocol 2: Determination of Enantiomeric Excess by Chiral GC
  • Sample Preparation: Prepare a dilute solution of the resolved this compound sample (~1 mg/mL) in a suitable solvent like hexane (B92381) or dichloromethane.

  • Instrument Setup:

    • GC System: A standard Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: A chiral capillary column, such as a Restek Rt®-BetaDEXcst (based on permethylated beta-cyclodextrin).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Injector: Split/splitless injector, typically used in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Detector: FID at 250 °C.

  • Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase temperature at 2 °C/min to 150 °C.

    • Final Hold: Hold at 150 °C for 5 minutes.

    • (Note: This is a starting program and must be optimized for your specific instrument and column.)

  • Analysis:

    • Inject 1 µL of the racemic standard to determine the retention times of the (R) and (S) enantiomers.

    • Inject 1 µL of the resolved sample under the same conditions.

    • Integrate the peak areas for both enantiomers (A1 and A2).

    • Calculate the enantiomeric excess using the formula: ee% = |(A1 - A2) / (A1 + A2)| * 100 .

Visualizations

Caption: Workflow for selecting a suitable enantiomer resolution method.

Overcoming by-product formation in 2-Methylundecanal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming by-product formation during the synthesis of 2-Methylundecanal.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary industrial routes for the synthesis of this compound:

  • The Darzens Reaction Route: This classic method involves the condensation of methyl nonyl ketone with an α-haloester (like ethyl chloroacetate) in the presence of a base to form an α,β-epoxy ester (glycidic ester).[1][2] This intermediate is then saponified and decarboxylated to yield this compound.[1]

  • The Undecanal-Formaldehyde Route: This route starts with undecanal (B90771), which is reacted with formaldehyde (B43269) in the presence of a base and a secondary amine (like dibutylamine) to form 2-methyleneundecanal.[1][3] This intermediate is then hydrogenated to produce this compound.[1] The final product is typically purified by fractional distillation to remove by-products.[1][3]

Q2: What are the common by-products in the Darzens reaction route for this compound synthesis?

A2: In the Darzens reaction, the formation of the α,β-epoxy ester intermediate can result in a mixture of cis and trans diastereomers.[4] The ratio of these isomers can be difficult to control and depends on the reaction conditions. Additionally, side reactions such as the self-condensation of the methyl nonyl ketone can occur. Incomplete saponification or decarboxylation can also lead to impurities in the final product.

Q3: What are the potential by-products in the undecanal-formaldehyde route?

A3: The initial reaction between undecanal and formaldehyde can be complex. In addition to the desired 2-methyleneundecanal, there is potential for the formation of aldol (B89426) condensation products of undecanal with itself. The reaction of undecanal with formaldehyde is reported to yield a mixture containing over 50% of the desired 2-methyleneundecanal intermediate, implying the presence of other components.[1] During the subsequent hydrogenation step, incomplete reduction of the double bond will leave 2-methyleneundecanal as an impurity. Over-reduction of the aldehyde group to an alcohol (2-methylundecanol) can also occur, though this is less common under controlled conditions.

Q4: How can I minimize by-product formation and improve the yield of this compound?

A4: Optimizing reaction conditions is crucial for minimizing by-products and maximizing yield.[5] Key parameters to consider include:

  • Stoichiometry of reactants: Using the correct molar ratios of the starting materials is critical.

  • Choice of base and catalyst: The type and amount of base or catalyst can significantly influence the reaction pathway and selectivity.

  • Temperature control: Many organic reactions are temperature-sensitive. Maintaining the optimal temperature throughout the reaction is essential to prevent side reactions.

  • Reaction time: Monitoring the reaction progress and stopping it at the optimal time can prevent the formation of degradation products.

Q5: What are the recommended purification methods for this compound?

A5: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound and separating it from by-products.[1][3] For laboratory-scale purifications, column chromatography can also be employed to isolate the desired product from isomers and other impurities.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reaction Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if necessary, but be cautious of potential by-product formation with prolonged reaction times.
Suboptimal reaction temperature Ensure the reaction is carried out at the recommended temperature. Use a temperature-controlled reaction setup. For the Darzens reaction, the initial condensation is often performed at low temperatures.
Inefficient base or catalyst Verify the quality and activity of the base or catalyst. For the Darzens reaction, ensure the base is strong enough to deprotonate the α-haloester. For the undecanal route, ensure the amine catalyst is active.
Moisture in reagents or solvents Use anhydrous solvents and reagents, as water can interfere with many organic reactions, particularly those involving strong bases or organometallic reagents.
Loss of product during workup Be meticulous during the extraction and washing steps. Ensure complete phase separation and minimize the amount of product lost in the aqueous layer. Back-extract the aqueous layer with a suitable organic solvent.
Problem 2: High Levels of Impurities in the Final Product
Possible Cause Suggested Solution
Formation of isomeric by-products (Darzens route) The stereoselectivity of the Darzens reaction can be influenced by the choice of base, solvent, and temperature. Experiment with different conditions to optimize for the desired isomer of the glycidic ester intermediate.
Self-condensation of starting materials In the undecanal-formaldehyde route, slow addition of formaldehyde to the undecanal and amine mixture can help to minimize the self-condensation of undecanal.
Incomplete hydrogenation (undecanal route) Ensure the hydrogenation catalyst is active and that the reaction is run for a sufficient amount of time under appropriate hydrogen pressure and temperature to ensure complete conversion of the 2-methyleneundecanal intermediate.
Inefficient purification For fractional distillation, use a column with a sufficient number of theoretical plates to achieve good separation. For column chromatography, select an appropriate solvent system to effectively separate the product from impurities.

Experimental Protocols

Note: The following protocols are illustrative examples and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis of this compound via the Darzens Reaction

Step 1: Formation of the Glycidic Ester

  • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, prepare a solution of sodium ethoxide in absolute ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a mixture of methyl nonyl ketone and ethyl chloroacetate (B1199739) to the cooled sodium ethoxide solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice-cold water and extract the glycidic ester with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude glycidic ester.

Step 2: Saponification and Decarboxylation

  • Reflux the crude glycidic ester with an aqueous solution of sodium hydroxide (B78521) until the saponification is complete.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the glycidic acid.

  • Filter the glycidic acid and wash with cold water.

  • Heat the glycidic acid to induce decarboxylation, which yields crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound via the Undecanal-Formaldehyde Route

Step 1: Formation of 2-Methyleneundecanal

  • In a reaction vessel, mix undecanal and a secondary amine catalyst (e.g., dibutylamine).

  • Slowly add an aqueous solution of formaldehyde to the mixture with stirring, maintaining the temperature at a moderate level (e.g., 50-60 °C).

  • Continue stirring for several hours until the formation of 2-methyleneundecanal is maximized (monitor by GC).

  • After the reaction, separate the organic layer.

Step 2: Hydrogenation

  • Transfer the crude 2-methyleneundecanal to a hydrogenation reactor.

  • Add a suitable hydrogenation catalyst (e.g., palladium on carbon).

  • Pressurize the reactor with hydrogen and heat to the desired temperature.

  • Maintain stirring until the uptake of hydrogen ceases, indicating the completion of the reaction.

  • Cool the reactor, release the pressure, and filter off the catalyst.

  • The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Visualizations

Darzens_Reaction_Workflow cluster_step1 Step 1: Glycidic Ester Formation cluster_step2 Step 2: Saponification & Decarboxylation cluster_step3 Step 3: Purification Methyl Nonyl Ketone Methyl Nonyl Ketone Condensation Condensation Methyl Nonyl Ketone->Condensation Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Condensation Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Condensation Glycidic Ester (crude) Glycidic Ester (crude) Condensation->Glycidic Ester (crude) Saponification (NaOH) Saponification (NaOH) Glycidic Ester (crude)->Saponification (NaOH) Decarboxylation (Heat) Decarboxylation (Heat) Saponification (NaOH)->Decarboxylation (Heat) This compound (crude) This compound (crude) Decarboxylation (Heat)->this compound (crude) Purification Purification This compound (crude)->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Workflow for the Darzens Reaction synthesis of this compound.

Undecanal_Formaldehyde_Workflow cluster_step1 Step 1: Methyleneation cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Purification Undecanal Undecanal Reaction Reaction Undecanal->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Amine Catalyst Amine Catalyst Amine Catalyst->Reaction 2-Methyleneundecanal (crude) 2-Methyleneundecanal (crude) Reaction->2-Methyleneundecanal (crude) Hydrogenation_Reaction Hydrogenation 2-Methyleneundecanal (crude)->Hydrogenation_Reaction Hydrogen (H2) Hydrogen (H2) Hydrogen (H2)->Hydrogenation_Reaction Catalyst (e.g., Pd/C) Catalyst (e.g., Pd/C) Catalyst (e.g., Pd/C)->Hydrogenation_Reaction This compound (crude) This compound (crude) Hydrogenation_Reaction->this compound (crude) Purification Purification This compound (crude)->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Workflow for the Undecanal-Formaldehyde synthesis of this compound.

Troubleshooting_Logic Start Start Problem Issue with Synthesis? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes High_Impurity High Impurity Problem->High_Impurity Yes End End Problem->End No Check_Reaction_Conditions Check Reaction Conditions: - Temperature - Time - Stoichiometry Low_Yield->Check_Reaction_Conditions Analyze_Byproducts Analyze By-products (GC-MS, NMR) High_Impurity->Analyze_Byproducts Check_Reagents Check Reagents: - Purity - Activity of Catalyst/Base - Anhydrous Conditions Check_Reaction_Conditions->Check_Reagents Optimize_Workup Optimize Workup & Purification Check_Reagents->Optimize_Workup Optimize_Workup->End Adjust_Selectivity Adjust for Selectivity: - Catalyst/Base - Solvent - Addition Rate Analyze_Byproducts->Adjust_Selectivity Adjust_Selectivity->Optimize_Workup

Caption: Troubleshooting logic for this compound synthesis.

References

Stability issues of 2-Methylundecanal in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Methylundecanal in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic and basic media?

A1: this compound, an aliphatic aldehyde, is susceptible to degradation in both acidic and basic environments. The primary degradation pathways include:

  • Acid-Catalyzed Aldol (B89426) Condensation: In acidic media, this compound can undergo self-condensation, leading to the formation of dimers and other oligomers. This reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.

  • Acid-Catalyzed Acetal Formation: In the presence of alcohols and an acid catalyst, this compound can form acetals. This is a reversible reaction.[1][2][3]

  • Base-Catalyzed Aldol Condensation: In basic media, the alpha-hydrogen of this compound can be abstracted to form an enolate, which then acts as a nucleophile to attack another molecule of the aldehyde. This also leads to the formation of condensation products.

  • Oxidation: Aldehydes are prone to oxidation, which converts them into the corresponding carboxylic acid (2-methylundecanoic acid). This can be facilitated by oxidizing agents or occur slowly via autoxidation in the presence of air.[4][5]

Q2: How does the stability of this compound compare to other aliphatic aldehydes?

A2: The rate of acid-catalyzed aldol condensation generally decreases as the chain length of the aliphatic aldehyde increases.[6][7] Therefore, this compound is expected to be more stable in acidic conditions compared to shorter-chain aldehydes like propanal or butanal. However, it is still susceptible to degradation over time, especially at elevated temperatures.

Q3: What are the expected degradation products of this compound?

A3: Based on the primary degradation pathways, the expected degradation products are:

  • Aldol condensation products: 3-hydroxy-2,4-dimethyl-2-nonyltridecanal and its dehydration product, 2,4-dimethyl-2-nonyltridec-2-enal.

  • Oxidation product: 2-Methylundecanoic acid.

  • Acetal products: If alcohols are present in the medium.

Q4: Are there any specific pH ranges to avoid when working with this compound?

A4: To minimize degradation, it is advisable to maintain the pH of solutions containing this compound as close to neutral (pH 7) as possible. Strongly acidic (pH < 4) and strongly basic (pH > 10) conditions should be avoided, especially during prolonged storage or at elevated temperatures.

Troubleshooting Guides

Issue 1: Loss of this compound potency in an acidic formulation.
Possible Cause Troubleshooting Step
Acid-catalyzed aldol condensation Analyze the sample for the presence of higher molecular weight species using techniques like GC-MS or LC-MS. If condensation products are detected, consider adjusting the pH to a less acidic range or adding a stabilizing agent.
Oxidation to 2-methylundecanoic acid Use an analytical method that can separate and quantify both the aldehyde and the carboxylic acid (e.g., GC-MS after derivatization or HPLC). If oxidation is confirmed, consider deoxygenating the solution and adding an antioxidant.
Acetal formation If the formulation contains alcohols, analyze for the presence of acetals. If detected, consider replacing the alcohol with a non-reactive solvent or removing the acid catalyst.
Issue 2: Instability observed in a basic formulation.
Possible Cause Troubleshooting Step
Base-catalyzed aldol condensation Similar to acidic conditions, analyze for condensation products. If present, lowering the pH towards neutral may improve stability.
Oxidation to 2-methylundecanoic acid As with acidic conditions, analyze for the corresponding carboxylic acid and take measures to prevent oxidation.
Issue 3: Inconsistent analytical results during stability testing.
Possible Cause Troubleshooting Step
Sample preparation issues Ensure consistent and appropriate sample handling and dilution procedures. Aldehydes can be volatile and prone to adsorption onto surfaces.
Chromatographic issues (GC/HPLC) For GC analysis, check for peak tailing which could indicate active sites in the liner or column. Consider derivatization to improve peak shape. For HPLC, ensure proper mobile phase composition and pH control. Refer to general HPLC and GC troubleshooting guides for more detailed advice.[8][9][10][11][12][13][14][15]
Degradation during analysis If the analytical method involves harsh conditions (e.g., high temperature in GC inlet), it might induce degradation. Optimize analytical parameters to be as mild as possible.

Data Presentation

Table 1: Second-Order Rate Constants for the Acid-Catalyzed Aldol Condensation of Aliphatic Aldehydes in Sulfuric Acid [6][7]

AldehydeChain LengthRate Constant (M⁻¹s⁻¹)
EthanalC2Unusually small
PropanalC3Dramatically increases from Ethanal
ButanalC4Gradually decreases from Propanal
PentanalC5Continues to decrease
HexanalC6Continues to decrease
HeptanalC7Continues to decrease
OctanalC8Continues to decrease

Note: The study did not include this compound (a C12 aldehyde). The data illustrates a general trend.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for forced degradation studies.[16][17]

1. Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and degradation pathways.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV/MS or GC-MS system

3. Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

    • Add an equal volume of 0.1 M HCl.

    • Store a portion of the solution at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it with NaOH, and dilute it to a suitable concentration for analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M and 1 M NaOH instead of HCl.

    • Neutralize the samples with HCl before analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add an equal volume of 3% H₂O₂.

    • Store at room temperature for a defined period, taking samples at various time points.

4. Analysis:

  • Analyze the stressed samples, along with a control sample (unstressed), using a validated stability-indicating analytical method (e.g., HPLC-UV/MS or GC-MS).

  • The method should be able to separate the parent compound from all significant degradation products.

5. Data Evaluation:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Identify and characterize the major degradation products using mass spectrometry data.

Visualizations

Fig. 1: Troubleshooting Logic for this compound Instability start Instability of This compound Observed ph_check Check pH of the medium start->ph_check acidic Acidic (pH < 7) ph_check->acidic Acidic basic Basic (pH > 7) ph_check->basic Basic analysis_acid Analyze for: - Aldol Condensation Products - Oxidation Products - Acetals (if alcohol present) acidic->analysis_acid analysis_basic Analyze for: - Aldol Condensation Products - Oxidation Products basic->analysis_basic remedy_acid Remediation: - Adjust pH towards neutral - Add antioxidant - Remove alcohol analysis_acid->remedy_acid remedy_basic Remediation: - Adjust pH towards neutral - Add antioxidant analysis_basic->remedy_basic Fig. 2: Acid-Catalyzed Degradation Pathways of this compound aldehyde This compound protonated_aldehyde Protonated Aldehyde aldehyde->protonated_aldehyde + H+ enol Enol Intermediate protonated_aldehyde->enol acetal Acetal protonated_aldehyde->acetal + 2 R'OH - H2O aldol_adduct Aldol Adduct enol->aldol_adduct + this compound aldol_condensation_product Aldol Condensation Product (Dehydrated) aldol_adduct->aldol_condensation_product - H2O alcohol Alcohol (R'OH) alcohol->acetal Fig. 3: Base-Catalyzed Degradation Pathway of this compound aldehyde This compound enolate Enolate Anion aldehyde->enolate + OH- aldol_adduct Aldol Adduct enolate->aldol_adduct + this compound aldol_condensation_product Aldol Condensation Product (Dehydrated) aldol_adduct->aldol_condensation_product - H2O

References

Technical Support Center: Optimizing GC-MS for Trace Analysis of 2-Methylundecanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the trace analysis of 2-Methylundecanal using Gas Chromatography-Mass Spectrometry (GC-MS). It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the trace analysis of this compound by GC-MS?

A1: The primary challenges in analyzing this compound, a long-chain aldehyde, at trace levels include its potential for thermal degradation, active site interactions within the GC system leading to poor peak shape, and matrix interferences from complex samples like cosmetics or detergents.[1][2] Due to its reactive aldehyde group, it can be prone to issues such as peak tailing.[1]

Q2: What type of GC column is recommended for this compound analysis?

A2: A non-polar or mid-polar stationary phase column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a suitable choice for the analysis of this compound.[1] These columns offer good resolution for a wide range of volatile and semi-volatile compounds.

Q3: Is derivatization necessary for the analysis of this compound?

A3: While not always mandatory, derivatization can significantly improve the chromatographic behavior of aldehydes.[2][3][4] Derivatization can reduce the polarity of the aldehyde group, leading to improved peak shape and reduced tailing.[4] A common derivatization technique is silylation, which replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group.[1] Another option is reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form an oxime derivative.[3]

Q4: How can I improve the sensitivity of my GC-MS method for trace analysis of this compound?

A4: To enhance sensitivity, consider operating the mass spectrometer in Selected Ion Monitoring (SIM) mode.[5][6] This involves monitoring only a few specific ions characteristic of this compound, which increases the signal-to-noise ratio. Additionally, optimizing injection parameters, such as using a splitless injection, can increase the amount of analyte introduced into the column.[7][8]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptom: The chromatographic peak for this compound is asymmetrical, with a pronounced tail or a leading edge.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Active Sites in the GC System - Inlet Liner: Replace the inlet liner with a new, deactivated one.[1][2]- Column Contamination: Trim the first few centimeters of the analytical column.[1]- System Inertness: Ensure all components in the flow path (e.g., ferrules, seals) are inert.
Improper Column Installation Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector and detector.[2]
Column Overload Reduce the injection volume or dilute the sample.[2]
Inappropriate Temperature - Injector Temperature: Ensure the injector temperature is high enough to vaporize the sample but not so high as to cause degradation.- Oven Temperature Program: A slow initial ramp rate can help focus the analyte at the head of the column.

Troubleshooting Workflow for Poor Peak Shape

start Poor Peak Shape (Tailing/Fronting) check_liner Inspect & Replace Inlet Liner start->check_liner trim_column Trim Analytical Column check_liner->trim_column No Improvement resolve Peak Shape Improved check_liner->resolve Improvement reinstall_column Check Column Installation trim_column->reinstall_column No Improvement trim_column->resolve Improvement dilute_sample Dilute Sample or Reduce Injection Volume reinstall_column->dilute_sample No Improvement reinstall_column->resolve Improvement optimize_temp Optimize Injector & Oven Temperatures dilute_sample->optimize_temp No Improvement dilute_sample->resolve Improvement derivatize Consider Derivatization optimize_temp->derivatize No Improvement optimize_temp->resolve Improvement derivatize->resolve Improvement

Caption: A logical workflow for troubleshooting poor peak shape.

Issue 2: Low or No Signal (Poor Sensitivity)

Symptom: The peak for this compound is very small or not detectable, even at expected concentrations.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Sample Preparation Issues - Extraction Inefficiency: Optimize the liquid-liquid extraction (LLE) solvent and procedure.[5][6]- Analyte Degradation: Ensure the sample is stored properly and analyze it promptly after preparation.
Injector Problems - Leak: Check for leaks at the injector septum and fittings.[2]- Split Ratio: If using a split injection, switch to splitless mode for trace analysis.[7][8]
Mass Spectrometer Settings - Scan Mode: Switch from full scan to Selected Ion Monitoring (SIM) mode.[5][6]- Ion Source: Clean the ion source if it is contaminated.- Detector Voltage: Ensure the electron multiplier voltage is set appropriately.
Column Issues - Column Bleed: High column bleed can increase baseline noise and obscure small peaks. Condition the column or replace if necessary.

Workflow for Improving Signal Sensitivity

start Low or No Signal check_sample_prep Review Sample Preparation start->check_sample_prep check_injector Inspect Injector (Leaks, Split Ratio) check_sample_prep->check_injector No Improvement resolve Signal Improved check_sample_prep->resolve Improvement optimize_ms Optimize MS Parameters (SIM, Source) check_injector->optimize_ms No Improvement check_injector->resolve Improvement check_column Evaluate Column Condition (Bleed) optimize_ms->check_column No Improvement optimize_ms->resolve Improvement check_column->resolve Improvement

Caption: A systematic approach to troubleshooting low signal intensity.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for extracting this compound from a cosmetic cream matrix.

Materials:

  • Cosmetic cream sample

  • Methyl tert-butyl ether (MTBE)

  • Deionized water

  • Anhydrous sodium sulfate (B86663)

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filter (0.45 µm)

  • GC autosampler vials

Procedure:

  • Weigh 0.5 g of the cosmetic cream sample into a 50 mL centrifuge tube.

  • Add 5 mL of deionized water and 5 mL of MTBE to the tube.[6]

  • Vortex the mixture for 30 minutes to ensure thorough extraction.[6]

  • Add approximately 5 g of anhydrous sodium sulfate to remove water.[6]

  • Centrifuge the mixture for 30 minutes at 3000 x g.[6]

  • Carefully collect the supernatant (MTBE layer).

  • Filter the supernatant through a 0.45 µm syringe filter into a clean GC vial.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Recommended GC-MS Parameters

These are starting parameters and may require optimization for your specific instrument and application.

GC Parameters:

Parameter Setting
Column vf-5ms (30m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[5]
Carrier Gas Helium at a constant flow of 1.0 mL/min[5]
Injection Mode Pulsed Splitless[5]
Injection Volume 1.0 - 2.0 µL[5]
Inlet Temperature 250 °C[7]
Oven Program - Initial Temperature: 60 °C, hold for 2 min- Ramp 1: 3 °C/min to 125 °C- Ramp 2: 7 °C/min to 230 °C- Ramp 3: 20 °C/min to 300 °C, hold for 5 min[5]

MS Parameters (SIM Mode):

Based on the mass spectrum of this compound, the following ions are recommended for SIM analysis.

Ion (m/z) Designation
58.0 Quantifier Ion
43.0 Qualifier Ion 1
41.0 Qualifier Ion 2
57.0 Qualifier Ion 3

MS Parameter Optimization Workflow

start MS Parameter Optimization full_scan Acquire Full Scan Spectrum of this compound Standard start->full_scan select_ions Select Quantifier and Qualifier Ions full_scan->select_ions setup_sim Set up SIM Method with Selected Ions select_ions->setup_sim optimize_dwell Optimize Dwell Time (aim for 15-20 points/peak) setup_sim->optimize_dwell validate Validate Method (Linearity, LOD, LOQ) optimize_dwell->validate final_method Finalized SIM Method validate->final_method

Caption: A workflow for optimizing MS parameters for SIM analysis.

References

Preventing oxidation of 2-Methylundecanal during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylundecanal. The following information addresses common issues related to its storage and stability, with a focus on preventing oxidation.

Frequently Asked Questions (FAQs)

Q1: My stock of this compound has developed a rancid or sharp odor. What is the likely cause?

A1: The development of a rancid or sharp odor is a common indicator of oxidation. This compound, like other aliphatic aldehydes, is susceptible to autoxidation upon exposure to air. The aldehyde group (-CHO) can be oxidized to a carboxylic acid group (-COOH), in this case, 2-methylundecanoic acid. This degradation product has a different and often unpleasant odor profile compared to the parent aldehyde.

Q2: What are the ideal storage conditions to minimize the oxidation of this compound?

A2: To minimize oxidation, this compound should be stored in a cool, dry, and dark place.[1] It is crucial to store it in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1] For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: Are there any chemical inhibitors I can add to prevent the oxidation of this compound?

A3: Yes, the addition of antioxidants is a common and effective strategy. Synthetic antioxidants such as Butylated Hydroxytoluene (BHT) and Propyl Gallate, or natural antioxidants like alpha-tocopherol (B171835) (Vitamin E), can be added to the aldehyde.[2][3] These compounds work by scavenging free radicals that initiate the oxidation chain reaction. A typical concentration for these antioxidants is in the range of 0.01% to 0.1% by weight.

Q4: How can I detect and quantify the extent of oxidation in my this compound sample?

A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for detecting and quantifying both this compound and its primary oxidation product, 2-methylundecanoic acid.[4][5][6] High-performance liquid chromatography (HPLC) with UV detection after derivatization can also be employed.[7][8] A simple preliminary assessment can be done by measuring the acid value of the sample, which will increase as the aldehyde oxidizes to a carboxylic acid.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in odor (rancid, acidic) Oxidation of the aldehyde to carboxylic acid.Confirm degradation using GC-MS analysis. If oxidation is confirmed, the material may not be suitable for your experiment. Discard and obtain a fresh, properly stored sample.
Discoloration (yellowing) Polymerization or formation of degradation products.Evaluate the purity of the sample using analytical techniques like GC-MS. Minor discoloration might not affect all applications, but for sensitive experiments, using a fresh sample is advisable.
Precipitate formation Polymerization or insolubility of oxidation products at lower temperatures.Allow the sample to warm to room temperature and gently agitate. If the precipitate does not redissolve, it likely consists of degradation products. Analyze the supernatant for purity.
Inconsistent experimental results Degradation of this compound in the stock solution.Prepare fresh solutions for each experiment from a properly stored stock. Consider adding an antioxidant to your stock solution if it will not interfere with your experimental setup.

Experimental Protocols

Protocol 1: Stability Testing of this compound under Various Storage Conditions

This protocol outlines a forced degradation study to evaluate the stability of this compound under different storage conditions.

1. Materials:

  • This compound (≥98% purity)
  • Antioxidants: BHT, alpha-tocopherol
  • GC-grade solvents (e.g., hexane)
  • Amber glass vials with PTFE-lined caps
  • Nitrogen gas cylinder with regulator
  • Temperature-controlled chambers/ovens

2. Sample Preparation:

  • Prepare four sets of this compound samples in amber glass vials:
  • Set A (Control): this compound only.
  • Set B (Nitrogen Blanket): Fill the headspace of the vial with nitrogen gas before sealing.
  • Set C (BHT): Add BHT to a final concentration of 0.05% (w/w).
  • Set D (alpha-tocopherol): Add alpha-tocopherol to a final concentration of 0.05% (w/w).

3. Storage Conditions:

  • Store aliquots of each sample set under the following conditions for 12 weeks:
  • Refrigerated: 4°C
  • Room Temperature: 25°C / 60% Relative Humidity (RH)
  • Accelerated: 40°C / 75% RH[9]

4. Time Points for Analysis:

  • Analyze samples at T=0, 2, 4, 8, and 12 weeks.

5. Analytical Method (GC-MS):

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Injector Temperature: 250°C.
  • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS Detector: Scan range 40-400 amu.
  • Quantification: Use an internal standard (e.g., dodecane) to quantify the remaining percentage of this compound and the formation of 2-methylundecanoic acid.

Protocol 2: Quantification of this compound and its Oxidation Product by GC-MS

1. Standard Preparation:

  • Prepare stock solutions of this compound and 2-methylundecanoic acid (if available) in hexane (B92381) at 1 mg/mL.
  • Prepare a series of calibration standards by diluting the stock solutions to concentrations ranging from 1 to 100 µg/mL.
  • Add a constant concentration of an internal standard (e.g., dodecane) to each calibration standard and sample.

2. Sample Preparation:

  • Dilute an accurately weighed amount of the this compound sample in hexane to fall within the calibration range.
  • Add the internal standard.

3. GC-MS Analysis:

  • Use the GC-MS conditions outlined in Protocol 1.

4. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.
  • Determine the concentration of this compound and 2-methylundecanoic acid in the samples from the calibration curve.

Data Presentation

Table 1: Hypothetical Stability Data for this compound after 12 Weeks

Storage ConditionAtmosphereAntioxidant (0.05%)% this compound Remaining% 2-Methylundecanoic Acid
4°CAirNone98.51.2
4°CNitrogenNone99.8<0.1
4°CAirBHT99.7<0.1
4°CAiralpha-tocopherol99.60.2
25°C / 60% RHAirNone85.313.5
25°C / 60% RHNitrogenNone98.21.5
25°C / 60% RHAirBHT97.52.1
25°C / 60% RHAiralpha-tocopherol96.82.9
40°C / 75% RHAirNone60.138.7
40°C / 75% RHNitrogenNone92.47.1
40°C / 75% RHAirBHT90.39.2
40°C / 75% RHAiralpha-tocopherol88.510.8

Visualizations

Oxidation_Pathway cluster_main Oxidation of this compound This compound This compound Peroxy_Radical Peroxy_Radical This compound->Peroxy_Radical O2, Initiator Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + R-H Antioxidant_Radical Antioxidant• Peroxy_Radical->Antioxidant_Radical + Antioxidant-H 2-Methylundecanoic_Acid 2-Methylundecanoic_Acid Hydroperoxide->2-Methylundecanoic_Acid Further Oxidation Antioxidant_H Antioxidant-H

Caption: Autoxidation pathway of this compound and the inhibitory action of antioxidants.

Experimental_Workflow cluster_workflow Stability Testing Workflow start Start: Obtain this compound prep Prepare Sample Sets (Control, N2, BHT, a-Tocopherol) start->prep storage Store at Different Conditions (4°C, 25°C, 40°C) prep->storage sampling Collect Samples at Time Points (0, 2, 4, 8, 12 wks) storage->sampling analysis GC-MS Analysis sampling->analysis quantify Quantify Aldehyde and Oxidation Product analysis->quantify report Report Stability Data quantify->report

Caption: Workflow for the stability testing of this compound.

References

Troubleshooting low yields in the hydrogenation of 2-methyleneundecanal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hydrogenation of 2-Methyleneundecanal

This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in the selective hydrogenation of 2-methyleneundecanal to produce 2-methylundecanal.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Catalyst Issues

Q1: My reaction has stalled or shows very low conversion. How do I know if the catalyst is the problem?

A1: Catalyst deactivation is a primary cause of low conversion.[1] Several factors can compromise catalyst activity:

  • Catalyst Poisoning: Trace impurities in the substrate, solvent, or hydrogen gas can irreversibly bind to the catalyst's active sites, rendering it inactive.[2][3] Common poisons include sulfur compounds, nitrogen heterocycles, halides, and carbon monoxide.[3][4]

  • Improper Handling/Storage: Heterogeneous catalysts like Palladium on Carbon (Pd/C) can be sensitive to air exposure, especially after use (pyrophoric risk).[5] Using an old or improperly stored catalyst can lead to significantly reduced activity.[1]

  • Insufficient Loading: The amount of catalyst may be too low for the scale of your reaction or the purity of your substrate.[1]

To diagnose catalyst issues, run a control reaction with a standard, high-purity substrate known to work well with your catalyst. If this control reaction also fails, it strongly indicates a problem with the catalyst batch or your general setup.[2]

Q2: What are the signs of catalyst poisoning and how can I prevent it?

A2: Signs of catalyst poisoning include a sudden stop or significant slowdown in hydrogen uptake, or the reaction stalling before completion.[3] To prevent poisoning:

  • Use High-Purity Reagents: Ensure your 2-methyleneundecanal, solvents, and hydrogen gas are of high purity.

  • Purify Substrate: If starting material purity is questionable, consider purifying it via distillation or column chromatography to remove non-volatile impurities.[3]

  • Clean Glassware: Ensure all reaction glassware is scrupulously clean and free from potential contaminants.

  • Increase Catalyst Loading: In some cases, a slightly higher catalyst loading can overcome the effects of minor, unknown impurities.

Q3: I am using a Pd/C catalyst. Can it become pyrophoric? How should I handle it after the reaction?

A3: Yes, used Pd/C and Raney® Nickel catalysts can be pyrophoric and may ignite if exposed to air while dry.[5] Never allow the catalyst to dry on the filter paper. Keep the filter cake wet with the reaction solvent during and after filtration.[5] For disposal, the wet catalyst should be carefully quenched with water before being handled as hazardous waste according to your institution's guidelines.

Section 2: Reaction Conditions & Side Reactions

Q4: My yield of this compound is low, but the starting material is consumed. What are the likely side reactions?

A4: When the starting material is consumed but the desired product yield is low, side reactions are the likely cause. For α,β-unsaturated aldehydes, several products are possible.[6][7]

  • Over-reduction: The desired product, this compound, can be further hydrogenated to the corresponding saturated alcohol, 2-methylundecanol.[3] This is more likely under harsh conditions (high pressure or temperature).

  • Decarbonylation: At higher temperatures, the aldehyde functional group can be cleaved, leading to the formation of undecane (B72203) and carbon monoxide.[5]

  • Isomerization: Although less common during hydrogenation, isomerization of the starting material can occur, potentially leading to other byproducts.[7]

Q5: How do I optimize reaction conditions to favor the formation of this compound?

A5: Optimization is key to maximizing selectivity and yield.[8][9]

  • Temperature: Start at room temperature (25°C).[5] If the reaction is sluggish, gently increase the temperature, but avoid excessive heat (e.g., > 60°C) to minimize side reactions like decarbonylation.[5] A patented procedure specifies a reaction temperature of 50°C.[10]

  • Pressure: The reaction can often be run at atmospheric pressure using a hydrogen balloon.[5] For slower reactions, increasing the pressure to 5-10 kg/cm ² (approx. 70-140 psi) can improve the rate, but may also increase the risk of over-reduction.[10]

  • Stirring: In heterogeneous catalysis, efficient stirring is critical to ensure good contact between the substrate, catalyst, and hydrogen gas.[1]

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum yield and avoid subsequent side reactions.[5]

Q6: My reaction setup is not taking up any hydrogen. What should I check?

A6: A lack of hydrogen uptake points to a few potential issues:

  • System Leaks: Check all connections in your hydrogenation apparatus for leaks.

  • Inactive Catalyst: As discussed in Q1, the catalyst may be completely inactive.

  • Poor Hydrogen Access: Ensure the hydrogen source is not depleted and that there is no blockage in the delivery line.[1] For heterogeneous reactions, confirm that stirring is adequate to suspend the catalyst.[1]

Data Presentation: Reaction Parameters

The following tables summarize typical starting conditions for the hydrogenation of 2-methyleneundecanal.

Table 1: Recommended Catalyst & Loading

Catalyst Typical Loading (% w/w) Notes
5-10% Palladium on Carbon (Pd/C) 0.5 - 10% A common and effective choice. A patent cites 0.5% loading of 5% Pd/C.[10]
Raney® Nickel 5 - 10% Another effective heterogeneous catalyst.[5]

| Platinum-based (e.g., Pt/C) | Varies | Can also be effective for aldehyde hydrogenation.[5][10] |

Table 2: General Reaction Conditions

Parameter Recommended Range Rationale & Potential Issues
Temperature 25 - 60 °C Higher temperatures increase rate but risk side reactions (decarbonylation).[5]
H₂ Pressure 1 - 10 atm Higher pressure increases rate but risks over-reduction to the alcohol.[5][10]
Solvent Ethanol, Methanol, Ethyl Acetate Solvent choice can influence reaction rate and selectivity.[5]

| Reaction Time | 1 - 24 hours | Monitor by TLC/GC to determine completion.[5] |

Experimental Protocols

Key Experiment: Selective Hydrogenation of 2-Methyleneundecanal using Pd/C

This protocol describes a general procedure for the hydrogenation on a laboratory scale.

Materials:

  • 2-methyleneundecanal

  • 5% Palladium on Carbon (Pd/C)

  • Anhydrous Ethanol (or other suitable solvent)

  • Hydrogen gas (balloon or cylinder)

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa, needles, and vacuum/inert gas manifold

Procedure:

  • Catalyst Preparation: In a fume hood, carefully weigh the desired amount of 5% Pd/C (e.g., 1-5 mol%) and add it to a dry reaction flask containing a magnetic stir bar.

  • System Purge: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for several minutes.

  • Substrate Addition: Dissolve the 2-methyleneundecanal in anhydrous ethanol. Using a syringe, add the substrate solution to the reaction flask under the inert atmosphere.

  • Hydrogenation Setup: Securely seal the flask. Evacuate the flask using the manifold and carefully backfill with hydrogen gas. Repeat this evacuation/backfill cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.

  • Reaction: If using a balloon, inflate it with hydrogen and attach it to the flask via a needle through the septum. Begin vigorous stirring to ensure the catalyst is well suspended.

  • Monitoring: Monitor the reaction by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC to track the disappearance of the starting material and the appearance of the product.

  • Workup: Once the reaction is complete, carefully purge the flask with inert gas to remove all hydrogen.

  • Catalyst Removal: Dilute the reaction mixture with the solvent. Under an inert atmosphere and ensuring the catalyst remains wet , filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[5] Wash the Celite® pad with a small amount of fresh solvent.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure to yield the crude this compound, which can be purified further if necessary.

Visualizations

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_catalyst Is the catalyst active? (Test with standard substrate) start->check_catalyst catalyst_ok Catalyst is Active check_catalyst->catalyst_ok Yes catalyst_bad Catalyst is Inactive check_catalyst->catalyst_bad No check_conditions Are reaction conditions optimal? catalyst_ok->check_conditions replace_catalyst Action: - Use fresh, high-purity catalyst. - Handle under inert atmosphere. catalyst_bad->replace_catalyst conditions_ok Conditions Seem OK check_conditions->conditions_ok Yes conditions_bad Conditions Suboptimal check_conditions->conditions_bad No check_purity Are starting materials pure? conditions_ok->check_purity optimize_conditions Action: - Check H₂ source & for leaks. - Adjust T, P, stirring. - Monitor via TLC/GC. conditions_bad->optimize_conditions purity_ok Purity is High check_purity->purity_ok Yes purity_bad Impurity Suspected (Catalyst Poisoning) check_purity->purity_bad No analyze_byproducts Analyze Byproducts (GC-MS) (Over-reduction, Decarbonylation) purity_ok->analyze_byproducts purify_reagents Action: - Purify substrate (distill). - Use anhydrous, high-purity solvent. purity_bad->purify_reagents Reaction_Pathway sub 2-Methyleneundecanal (Starting Material) prod This compound (Desired Product) sub->prod H₂ / Pd/C (Selective Hydrogenation) side1 2-Methylundecanol (Over-reduction) prod->side1 H₂ / Pd/C (Harsh Conditions) side2 Undecane (Decarbonylation) prod->side2 High Temp

References

Technical Support Center: Layer Melt Crystallization for Dodecanal and 2-Methylundecanal Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing layer melt crystallization for the separation of dodecanal (B139956) and 2-methylundecanal.

Troubleshooting Guide

This guide addresses common issues encountered during the layer melt crystallization process for separating dodecanal and this compound.

Issue Potential Cause Recommended Solution
No crystal formation or slow crystal growth - Insufficient supercooling. - High concentration of impurities. - Melt temperature is too high.- Gradually decrease the temperature of the cooling surface to increase the driving force for crystallization. - Consider a pre-purification step if the initial purity of the mixture is low. - Ensure the melt is maintained just above its freezing point.
Poor separation efficiency (low purity of dodecanal) - Crystal growth rate is too high, leading to the inclusion of this compound in the crystal layer.[1] - Inefficient sweating (purification) step.- Reduce the cooling rate to slow down crystal growth. Slower growth rates generally result in higher purity crystals. - Optimize the sweating process by slowly increasing the temperature to partially melt the crystal layer and allow impurities to drain away.[2][3]
"Oiling out" - formation of a liquid layer instead of solid crystals - The melting point of the mixture is below the temperature of the cooling surface. - High impurity concentration depressing the freezing point.- Lower the temperature of the cooling surface. - Add a small amount of pure dodecanal crystals (seeding) to induce crystallization at the desired temperature.
Inconsistent crystal layer thickness - Uneven temperature distribution on the cooling surface. - Non-uniform flow of the melt in dynamic systems.- Ensure proper insulation and uniform circulation of the cooling medium. - In dynamic systems, optimize the flow rate to ensure even distribution of the melt over the crystallization surface.
Difficulty in removing the purified crystal layer - Strong adhesion of the crystal layer to the cooling surface.- After the sweating step, slightly increase the temperature of the cooling surface to melt the interface between the crystal layer and the surface, allowing for easier removal.

Frequently Asked Questions (FAQs)

Q1: What is layer melt crystallization and why is it suitable for separating dodecanal and this compound?

A1: Layer melt crystallization is a purification technique where a crystalline layer of a desired component is grown on a cooled surface from a molten mixture.[1] This method is particularly effective for separating isomers like dodecanal and this compound because they have different melting points, which allows for the selective crystallization of the higher melting point component (dodecanal). It is an energy-efficient and solvent-free separation method.[2][3]

Q2: What are the key stages of a layer melt crystallization process?

A2: The process typically involves three main stages:

  • Crystallization: The molten mixture is cooled below the melting point of dodecanal, causing a layer of dodecanal crystals to form on a cooled surface.

  • Sweating: The temperature is slightly raised to partially melt the crystal layer. This allows the entrapped impurities (this compound) to "sweat" out and drain away, further purifying the crystal layer.[2][3]

  • Melting: The purified crystal layer is then completely melted and collected as the final product.[2][3]

Q3: What factors influence the purity of the final dodecanal product?

A3: The primary factors are the crystal growth rate and the efficiency of the sweating step. A slower crystal growth rate minimizes the inclusion of impurities.[1] An optimized sweating process effectively removes the remaining entrapped melt. The initial concentration of this compound in the feed mixture also plays a role.

Q4: Can this process be scaled up for industrial production?

A4: Yes, layer melt crystallization is a scalable technology. Data and parameters obtained from laboratory-scale experiments, such as crystal growth rates and optimal temperature profiles, are crucial for designing and scaling up to industrial-sized crystallizers.[1]

Q5: What is the solid-liquid equilibrium (SLE) and why is it important?

A5: The solid-liquid equilibrium (SLE) describes the conditions of temperature and composition at which the solid and liquid phases of a mixture coexist. For the dodecanal/2-methylundecanal system, the SLE data, which can be obtained using techniques like differential scanning calorimetry, is essential for designing the crystallization process, as it determines the achievable separation and the optimal operating temperatures.

Data Presentation

Physical Properties of Dodecanal and this compound
Property Dodecanal This compound
Molecular Formula C12H24OC12H24O
Molecular Weight 184.32 g/mol [4]184.323 g/mol [5]
Melting Point 44.5 °C[4]Not readily available
Boiling Point 185 °C @ 100 mmHg[4]171 °C[5]
Appearance Colorless liquid or solid with a floral odor[4]Colorless to pale yellow liquid[5]

Note: Specific quantitative data for the separation of dodecanal and this compound, such as distribution coefficients and crystal growth rates from experimental studies, are not publicly available in the referenced literature.

Experimental Protocols

A detailed experimental protocol for the separation of dodecanal and this compound via layer melt crystallization would be based on the general principles of the technique and specific findings for this mixture. While a specific, validated protocol from a publication is not available, a general methodology can be outlined.

Objective: To purify dodecanal from a mixture containing this compound using a laboratory-scale static layer melt crystallizer.

Materials:

  • Mixture of dodecanal and this compound (known composition)

  • Pressurized inert gas (e.g., nitrogen)

  • Analytical standard of dodecanal and this compound

  • Gas chromatograph (GC) for purity analysis

Apparatus:

  • Jacketed glass crystallizer with a cooling finger

  • Circulating cooling/heating bath

  • Temperature probes for the melt and cooling medium

  • Melt circulation pump (for dynamic systems)

  • Sample collection vials

Procedure:

  • System Preparation:

    • Thoroughly clean and dry the crystallizer.

    • Assemble the apparatus and ensure all connections are sealed.

    • Purge the system with an inert gas to prevent oxidation of the aldehydes.

  • Charging the Feed:

    • Melt the dodecanal and this compound mixture.

    • Transfer the molten feed into the crystallizer.

  • Crystallization Stage:

    • Set the circulating bath to a temperature that will cool the finger below the melting point of the dodecanal in the mixture.

    • Monitor the formation of the crystal layer on the cooling finger.

    • Control the cooling rate of the circulating fluid to maintain a slow and steady crystal growth. A typical approach is to implement a linear cooling ramp.

  • Draining the Residual Melt:

    • Once the desired crystal layer thickness is achieved, stop the cooling and drain the remaining liquid (mother liquor) from the crystallizer.

  • Sweating Stage:

    • Slowly increase the temperature of the cooling finger in a stepwise or ramped manner.

    • Observe the "sweating" of the crystal layer as the more impure fractions melt and drain off.

    • Collect the sweat fractions for analysis if desired.

  • Melting and Collection:

    • After the sweating stage, rapidly increase the temperature of the cooling finger to completely melt the purified crystal layer.

    • Collect the molten dodecanal as the final product.

  • Analysis:

    • Determine the purity of the initial feed, the mother liquor, any sweat fractions, and the final product using gas chromatography.

Visualizations

Experimental Workflow for Layer Melt Crystallization

experimental_workflow Experimental Workflow for Layer Melt Crystallization start Start: Molten Feed (Dodecanal + this compound) crystallization Crystallization (Cooling surface to form crystal layer) start->crystallization drain_mother_liquor Drain Mother Liquor (Residual melt rich in this compound) crystallization->drain_mother_liquor sweating Sweating (Slight temperature increase to purify crystal layer) drain_mother_liquor->sweating mother_liquor_out Mother Liquor drain_mother_liquor->mother_liquor_out drain_sweat Drain Sweat Fraction sweating->drain_sweat melting Melting (Complete melting of purified crystal layer) drain_sweat->melting sweat_out Sweat Fraction drain_sweat->sweat_out product End: Purified Dodecanal melting->product

Caption: Workflow of the layer melt crystallization process.

Troubleshooting Logic for Poor Separation

troubleshooting_logic Troubleshooting Logic for Poor Separation start Problem: Low Purity of Dodecanal check_growth_rate Is the crystal growth rate too high? start->check_growth_rate reduce_cooling Action: Decrease the cooling rate check_growth_rate->reduce_cooling Yes check_sweating Is the sweating process inefficient? check_growth_rate->check_sweating No re_evaluate Re-evaluate Purity reduce_cooling->re_evaluate optimize_sweating Action: Optimize sweating temperature and duration check_sweating->optimize_sweating Yes check_sweating->re_evaluate No optimize_sweating->re_evaluate

Caption: Decision tree for troubleshooting poor separation.

References

Handling and safety precautions for 2-Methylundecanal experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Methylundecanal. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety precautions to ensure safe and effective experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and questions that may arise during the handling and use of this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is a combustible liquid and vapor.[1] It may cause skin and eye irritation, as well as respiratory and digestive tract irritation.[1] The toxicological properties of this material have not been fully investigated.[1] It is also very toxic to aquatic life with long-lasting effects.[2][3]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is crucial to wear appropriate PPE to minimize exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1][4]

  • Skin Protection: Chemical-resistant gloves (such as butyl rubber or nitrile) and a lab coat or protective clothing.[1][4]

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[1][5] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1][4]

Q3: The this compound solution appears slightly yellow. Is it still safe to use?

A3: Yes, this compound is often described as a colorless to slightly yellow liquid.[1][2][6][7] A slight yellow color does not typically indicate decomposition or a safety concern. However, if the color is significantly different from the manufacturer's specifications or if other signs of degradation are present (e.g., strong, unusual odor, presence of solids), the product should be handled with caution and its purity should be verified before use.

Q4: I've spilled a small amount of this compound in the lab. What is the correct cleanup procedure?

A4: For a small spill, first ensure the area is well-ventilated and remove all ignition sources.[1][8] Absorb the spill with an inert material such as vermiculite, sand, or earth.[1] Place the absorbed material into a suitable, clean, dry, and closed container for disposal.[1][8] Wash the spill area with soap and water. Always wear appropriate PPE during cleanup.[4]

Q5: How should this compound be stored?

A5: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][9] Keep it away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents, strong reducing agents, and strong bases.[1][10] It is recommended to store it under a nitrogen atmosphere to prevent oxidation.[11]

Q6: What should I do in case of accidental skin or eye contact with this compound?

A6:

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 110-41-8[1][2][6]
Molecular Formula C₁₂H₂₄O[2][6]
Molecular Weight 184.32 g/mol [2][6]
Appearance Colorless to slightly yellow liquid[1][2][6][7]
Odor Fatty, with floral notes on dilution[12][13]
Boiling Point 171 °C[7][13]
Flash Point 93 °C (199.4 °F)[1]
Density 0.822 - 0.830 g/mL at 25 °C[2][13]
Refractive Index 1.431 - 1.436[2]
Solubility Insoluble in water; soluble in alcohol and fixed oils.[2][10][11]

Table 2: Toxicological Data

TestSpeciesRouteValueReference
LD50RatOral> 5 g/kg[1][11]
LD50RabbitDermal> 10 g/kg[1][11]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Protocol 1: Synthesis of this compound via Darzens Reaction

This protocol is a general laboratory-scale synthesis based on the Darzens reaction.

Materials:

  • Methyl nonyl ketone

  • Ethyl chloroacetate (B1199739)

  • Sodium ethoxide

  • Anhydrous diethyl ether

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, dissolve sodium ethoxide in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Reactants: Cool the flask in an ice bath. A mixture of methyl nonyl ketone and ethyl chloroacetate is added dropwise from the dropping funnel to the stirred sodium ethoxide solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by slowly adding dilute hydrochloric acid. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude glycidic ester.

  • Saponification and Decarboxylation: The crude ester is then saponified by refluxing with aqueous sodium hydroxide. After cooling, the reaction mixture is acidified, and the resulting glycidic acid is decarboxylated by heating to yield this compound.[1]

  • Purification: The crude this compound is purified by vacuum distillation.[1]

Protocol 2: Synthesis of this compound from Undecanal (B90771)

This protocol describes an alternative industrial synthesis route.

Materials:

  • Undecanal

  • Formaldehyde (B43269)

  • Dibutylamine (catalyst)

  • Hydrogen gas

  • Palladium on carbon (Pd/C) catalyst

  • Solvent (e.g., ethanol)

  • Reaction vessel, hydrogenation apparatus, distillation apparatus.

Procedure:

  • Formation of 2-Methyleneundecanal: In a reaction vessel, undecanal is reacted with formaldehyde in the presence of a catalytic amount of dibutylamine.[1] The reaction is typically carried out at a controlled temperature and monitored until the formation of 2-methyleneundecanal is maximized.

  • Hydrogenation: The resulting 2-methyleneundecanal is then hydrogenated to saturate the double bond.[1] This is typically performed in a suitable solvent like ethanol, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a hydrogenation apparatus.

  • Work-up and Purification: After the reaction is complete, the catalyst is filtered off. The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation.[1]

Protocol 3: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general procedure for the qualitative and quantitative analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms or equivalent).

  • Autosampler.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should show characteristic fragments of this compound. For quantitative analysis, create a calibration curve using standards of known concentrations.

Visualizations

Experimental Workflow: Synthesis of this compound (Darzens Reaction)

Darzens_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Mix Methyl Nonyl Ketone and Ethyl Chloroacetate start->reactants base Prepare Sodium Ethoxide in Diethyl Ether start->base addition Dropwise Addition to Base Solution reactants->addition base->addition stir Stir at Room Temperature addition->stir quench Quench with Dilute HCl stir->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry saponify Saponification and Decarboxylation dry->saponify distill Vacuum Distillation saponify->distill end Pure this compound distill->end

Caption: Workflow for the synthesis of this compound via the Darzens reaction.

Logical Relationship: Handling and Safety Precautions

Safety_Precautions cluster_hazard Hazard Identification cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling cluster_emergency Emergency Procedures hazard This compound (Combustible Liquid, Irritant) ppe Goggles/Face Shield Chemical-Resistant Gloves Lab Coat Respirator (if needed) hazard->ppe Requires handling Use in a Well-Ventilated Area (Fume Hood) Avoid Ignition Sources Store Properly hazard->handling Requires emergency emergency hazard->emergency In Case of ppe->handling spill Spill Cleanup: Absorb with Inert Material, Dispose as Hazardous Waste handling->spill exposure Exposure Response: Flush Skin/Eyes with Water, Seek Medical Attention handling->exposure

Caption: Key safety precautions for handling this compound.

References

Technical Support Center: Scaling Up 2-Methylundecanal Synthesis for Pilot Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2-Methylundecanal for pilot studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for pilot-scale production?

A1: The two dominant industrial synthesis routes for this compound are the Darzens condensation of methyl nonyl ketone (2-undecanone) and the condensation of undecanal (B90771) with formaldehyde (B43269) followed by hydrogenation.[1][2][3][4] The choice between these routes on a pilot scale depends on factors such as raw material availability, cost, and existing equipment infrastructure.

Q2: What are the main challenges when scaling up the Darzens condensation route?

A2: Key challenges include ensuring anhydrous (dry) reaction conditions to prevent side reactions, managing the exothermicity of the reaction, and handling the strong base (e.g., sodium ethoxide or sodium tert-butoxide) safely. On a larger scale, efficient mixing becomes crucial to ensure consistent reaction progress and avoid localized "hot spots."

Q3: What are the potential side reactions in the undecanal/formaldehyde route?

A3: A primary concern is the formation of by-products from the self-condensation of undecanal (an aldol (B89426) reaction) or the formation of polymers from formaldehyde. Careful control of reaction temperature and the rate of formaldehyde addition are critical to minimize these side reactions.

Q4: How can I purify this compound at the pilot scale?

A4: Fractional distillation under reduced pressure is the most common method for purifying this compound on a large scale.[1] Additionally, purification via the formation of a solid bisulfite adduct can be an effective method to separate the aldehyde from non-carbonyl impurities. The aldehyde can then be regenerated from the adduct.

Q5: What are the key safety considerations for the pilot-scale synthesis of this compound?

A5: Both synthesis routes involve handling flammable solvents and potentially reactive reagents. A thorough risk assessment should be conducted before commencing any pilot-scale synthesis. Key safety considerations include:

  • Exothermic Reactions: Both routes have exothermic steps that require careful temperature monitoring and control to prevent thermal runaways.

  • Reagent Handling: Use of strong bases (Darzens route) and flammable solvents requires appropriate personal protective equipment (PPE) and engineering controls (e.g., closed systems, inert atmosphere).

  • Hydrogenation: The hydrogenation step in the undecanal route involves flammable hydrogen gas under pressure, necessitating the use of a properly rated and maintained hydrogenation reactor and adherence to strict safety protocols.

Troubleshooting Guides

Route 1: Darzens Condensation of 2-Undecanone (B123061)
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Glycidic Ester 1. Presence of moisture in reagents or solvent. 2. Incomplete deprotonation of the α-haloester. 3. Insufficient mixing.1. Ensure all reagents and solvents are thoroughly dried before use. 2. Use a slight excess of a strong, non-nucleophilic base (e.g., sodium tert-butoxide). 3. Optimize the stirring speed and reactor baffle design for efficient mixing.
Formation of Side Products 1. Self-condensation of 2-undecanone. 2. Reaction of the base with the ester (saponification).1. Maintain a low reaction temperature during the addition of the base. 2. Add the base slowly to the mixture of the ketone and α-haloester.
Difficult Decarboxylation 1. Incomplete hydrolysis of the glycidic ester. 2. Insufficient temperature during decarboxylation.1. Ensure complete saponification of the ester before acidification. 2. Gradually increase the temperature under vacuum to effect smooth decarboxylation.
Route 2: Undecanal and Formaldehyde Condensation followed by Hydrogenation
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of 2-Methyleneundecanal 1. Polymerization of formaldehyde. 2. Self-condensation of undecanal. 3. Inefficient catalyst.1. Add formaldehyde solution slowly to the reaction mixture. 2. Maintain the optimal reaction temperature to favor the desired reaction. 3. Ensure the amine catalyst (e.g., dibutylamine) is of high purity and used in the correct stoichiometric ratio.
Incomplete Hydrogenation 1. Catalyst poisoning. 2. Insufficient hydrogen pressure or temperature. 3. Poor catalyst dispersion.1. Purify the 2-methyleneundecanal intermediate to remove any catalyst poisons. 2. Optimize hydrogenation pressure and temperature based on catalyst specifications. 3. Ensure efficient agitation to keep the catalyst suspended.
Over-reduction to Alcohol 1. Hydrogenation temperature or pressure is too high. 2. Prolonged reaction time.1. Carefully control the reaction temperature and pressure. 2. Monitor the reaction progress by gas chromatography (GC) and stop the reaction once the starting material is consumed.

Experimental Protocols (Illustrative for Pilot Scale)

Route 1: Darzens Condensation (Illustrative Pilot-Scale Protocol)

Reaction: 2-Undecanone + Ethyl Chloroacetate (B1199739) → Ethyl 3-methyl-3-nonyloxirane-2-carboxylate → this compound

1. Glycidic Ester Formation:

  • Charge a 100 L glass-lined reactor with 2-undecanone (10 kg, 58.7 mol) and toluene (B28343) (40 L).

  • Begin vigorous stirring and inert the reactor with nitrogen.

  • Cool the reactor contents to 0-5 °C.

  • In a separate vessel, dissolve sodium ethoxide (4.4 kg, 64.6 mol) in anhydrous ethanol (B145695) (20 L).

  • Slowly add the sodium ethoxide solution to the reactor over 2-3 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, add ethyl chloroacetate (7.9 kg, 64.6 mol) dropwise over 2-3 hours, keeping the temperature below 10 °C.

  • Allow the reaction to stir at 10 °C for an additional 4-6 hours. Monitor the reaction progress by GC.

2. Saponification and Decarboxylation:

  • Once the formation of the glycidic ester is complete, add a solution of sodium hydroxide (B78521) (3.5 kg, 87.5 mol) in water (15 L) to the reactor.

  • Heat the mixture to 80-90 °C and stir for 4-6 hours to effect saponification.

  • Cool the reaction mixture to room temperature and carefully add 20% sulfuric acid until the pH is acidic (pH 1-2).

  • Separate the organic layer.

  • Set up the reactor for distillation and slowly heat the organic layer under reduced pressure. The glycidic acid will decarboxylate to form this compound, which can be distilled.

Route 2: Undecanal and Formaldehyde (Illustrative Pilot-Scale Protocol)

Reaction: Undecanal + Formaldehyde → 2-Methyleneundecanal → this compound

1. 2-Methyleneundecanal Formation:

  • Charge a 100 L reactor with undecanal (10 kg, 58.7 mol) and isopropanol (B130326) (30 L).

  • Add dibutylamine (B89481) (0.76 kg, 5.9 mol) as a catalyst.

  • Heat the mixture to 60-70 °C with stirring.

  • Slowly add a 37% aqueous solution of formaldehyde (5.2 kg, 64.6 mol) over 3-4 hours, maintaining the temperature in the desired range.

  • After the addition is complete, continue to stir at 70 °C for another 2-3 hours. Monitor the reaction by GC.

  • Cool the mixture, wash with water, and separate the organic layer.

2. Hydrogenation:

  • Transfer the crude 2-methyleneundecanal to a 100 L hydrogenation reactor.

  • Add a palladium on carbon catalyst (e.g., 5% Pd/C, 1-2% by weight of the substrate).

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

  • Heat the mixture to the desired temperature (e.g., 40-60 °C) with efficient stirring.

  • Monitor the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Cool the reactor, vent the hydrogen, and filter the catalyst.

  • The crude this compound can then be purified by vacuum distillation.

Signaling Pathways and Workflows

Synthesis_Routes cluster_0 Route 1: Darzens Condensation cluster_1 Route 2: From Undecanal 2-Undecanone 2-Undecanone Glycidic Ester Glycidic Ester 2-Undecanone->Glycidic Ester  + Ethyl Chloroacetate + Base 2-Methylundecanal_1 This compound Glycidic Ester->2-Methylundecanal_1  Saponification & Decarboxylation Undecanal Undecanal 2-Methyleneundecanal 2-Methyleneundecanal Undecanal->2-Methyleneundecanal  + Formaldehyde + Amine Catalyst 2-Methylundecanal_2 This compound 2-Methyleneundecanal->2-Methylundecanal_2  Hydrogenation (e.g., H2/Pd-C)

Caption: Primary industrial synthesis routes for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue in Pilot-Scale Synthesis Identify_Route Identify Synthesis Route Start->Identify_Route Darzens_Issues Darzens Route Issues Identify_Route->Darzens_Issues Darzens Undecanal_Issues Undecanal Route Issues Identify_Route->Undecanal_Issues Undecanal Check_Moisture Check for Moisture in Reagents/Solvents Darzens_Issues->Check_Moisture Check_Formaldehyde Check Formaldehyde Addition Rate and Temperature Undecanal_Issues->Check_Formaldehyde Check_Base Review Base Stoichiometry and Addition Check_Moisture->Check_Base Dry Check_Mixing Evaluate Mixing Efficiency Check_Base->Check_Mixing Check_Purification Optimize Purification (Distillation/Bisulfite) Check_Mixing->Check_Purification Check_Catalyst Verify Hydrogenation Catalyst Activity and Loading Check_Formaldehyde->Check_Catalyst Check_Catalyst->Check_Purification End Process Optimized Check_Purification->End

Caption: Troubleshooting workflow for this compound pilot-scale synthesis.

References

Technical Support Center: Industrial Production of 2-Methylundecanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the industrial synthesis of 2-Methylundecanal.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: There are two main industrial routes for the synthesis of this compound[1][2]:

  • The Darzens Reaction: This classic method involves the condensation of methyl nonyl ketone with an alkyl chloroacetate (B1199739) in the presence of a strong base to form a glycidic ester. This intermediate is then saponified and decarboxylated to yield this compound[1][2].

  • From Undecanal (B90771) and Formaldehyde (B43269): This route starts with the reaction of undecanal with formaldehyde in the presence of a base or an amine catalyst to form 2-methyleneundecanal. This intermediate is subsequently hydrogenated to produce this compound[1][2].

Q2: What are the most common impurities encountered in this compound production?

A2: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:

  • Unreacted Starting Materials: Methyl nonyl ketone, undecanal, formaldehyde.

  • Isomers: 2-Methyldecanal, which can be formed during the hydroformylation of 1-decene (B1663960) to produce the undecanal starting material.

  • Byproducts from the Darzens Reaction: Unreacted glycidic ester, products of self-condensation of methyl nonyl ketone.

  • Byproducts from the Undecanal/Formaldehyde Route: 2-Methyleneundecanal (from incomplete hydrogenation), and products of undecanal self-condensation (aldol reaction).

  • Over-hydrogenation Products: 2-Methylundecanol.

Q3: How can I effectively remove these impurities?

A3: The primary method for purifying this compound on an industrial scale is fractional distillation under reduced pressure[2]. The success of this separation depends on the difference in boiling points between this compound and the various impurities. For impurities with very close boiling points, multiple distillation columns or high-efficiency packing materials may be necessary.

Q4: What analytical techniques are best suited for identifying and quantifying impurities in this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for the separation, identification, and quantification of volatile and semi-volatile impurities in this compound. A validated GC method with a suitable column (e.g., a non-polar or medium-polarity column) can effectively separate the main component from its impurities. The mass spectrometer allows for the confident identification of the impurity structures.

Troubleshooting Guides

Issue 1: High Levels of Unreacted Starting Materials in the Final Product

Question: After synthesis and initial work-up, GC analysis shows a significant percentage of unreacted methyl nonyl ketone (in the Darzens route) or undecanal (in the undecanal/formaldehyde route). What could be the cause and how can I resolve this?

Answer:

This issue typically points to incomplete reaction conversion. Here are the potential causes and troubleshooting steps:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using in-process controls (e.g., GC analysis of aliquots) to determine the optimal reaction endpoint.

  • Catalyst/Base Inactivity or Insufficient Amount: The base in the Darzens reaction or the catalyst in the undecanal/formaldehyde route may be of poor quality, deactivated, or used in an insufficient stoichiometric amount.

    • Solution:

      • Ensure the base/catalyst is fresh and from a reliable source.

      • For the Darzens reaction, ensure the base is strong enough to deprotonate the α-haloester.

      • For the undecanal/formaldehyde route, consider optimizing the catalyst loading.

  • Poor Mixing: In a large-scale reactor, inefficient mixing can lead to localized areas of low reactant concentration, hindering the reaction rate.

    • Solution: Improve the agitation speed or use a more appropriate impeller design to ensure homogeneous mixing of the reactants.

Issue 2: Presence of High-Boiling Impurities Suspected to be Aldol (B89426) Condensation Byproducts

Question: My final product contains high-boiling point impurities that are difficult to separate by distillation. I suspect they are byproducts from aldol condensation reactions. How can I minimize their formation?

Answer:

Aldol condensation is a common side reaction for aldehydes and ketones in the presence of a base. Here’s how to mitigate it:

  • Control of Reaction Temperature: Aldol condensations are often favored at higher temperatures.

    • Solution: Maintain a lower and more controlled reaction temperature throughout the synthesis.

  • Controlled Addition of Reactants: Adding the enolizable carbonyl compound (methyl nonyl ketone or undecanal) slowly to the reaction mixture containing the base and the other reactant can minimize its self-condensation.

    • Solution: Implement a controlled addition protocol for the enolizable aldehyde or ketone.

  • Choice of Base/Catalyst: The strength and type of base can influence the rate of aldol condensation.

    • Solution: Experiment with different bases or catalysts. For instance, in the undecanal/formaldehyde route, a milder amine catalyst might be preferable to a strong inorganic base if aldol condensation of undecanal is a significant issue.

Data Presentation

Table 1: Effect of Reaction Parameters on this compound Purity (Undecanal/Formaldehyde Route)

ParameterCondition ACondition BCondition C
Catalyst DiethylamineDibutylamine (B89481)Piperidine
Catalyst Loading (mol%) 222
Temperature (°C) 80100100
Reaction Time (h) 446
This compound Purity (%) 92.595.894.2
Unreacted Undecanal (%) 4.11.52.0
2-Methyleneundecanal (%) 2.31.21.8
Aldol Byproducts (%) 1.11.52.0

Note: Data is representative and for illustrative purposes.

Table 2: Fractional Distillation Efficiency for Impurity Removal

ImpurityBoiling Point (°C at 10 mmHg)Concentration Before Distillation (%)Concentration After Distillation (%)
Undecanal~1051.5< 0.1
2-Methyldecanal~1103.00.5
This compound ~115 92.0 > 99.0
2-Methyleneundecanal~1201.2< 0.2
Aldol Byproducts> 1501.5< 0.1

Note: Boiling points are estimates and actual values may vary. Data is representative.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Undecanal/Formaldehyde Route

Materials:

  • Undecanal (containing ~3% 2-methyldecanal)

  • Formaldehyde (37% aqueous solution)

  • Dibutylamine (catalyst)

  • Palladium on carbon (Pd/C, 5%) for hydrogenation

  • Toluene (solvent)

Procedure:

  • Reaction Setup: To a stirred reactor equipped with a condenser and a temperature controller, charge undecanal and toluene.

  • Addition of Catalyst and Formaldehyde: Add dibutylamine to the reactor. Begin a slow, controlled addition of the formaldehyde solution, maintaining the reaction temperature at 100°C.

  • Reaction Monitoring: Monitor the formation of 2-methyleneundecanal by taking aliquots and analyzing them by GC. Continue the reaction until the undecanal concentration is below 2%.

  • Work-up: Cool the reaction mixture and wash with water to remove the catalyst and any remaining formaldehyde. Separate the organic layer.

  • Hydrogenation: Transfer the organic layer to a hydrogenation reactor. Add the 5% Pd/C catalyst. Pressurize the reactor with hydrogen gas and maintain the temperature and pressure until the hydrogenation of 2-methyleneundecanal to this compound is complete (monitor by GC).

  • Purification: Filter the reaction mixture to remove the Pd/C catalyst. The crude this compound is then purified by fractional distillation under reduced pressure.

Protocol 2: GC-MS Analysis of this compound Impurities

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS)

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 10 minutes

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Split Ratio: 50:1

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

  • Ionization Mode: Electron Ionization (EI) at 70 eV

Sample Preparation:

  • Dilute the this compound sample 1:100 in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

Visualizations

Synthesis_Pathway_Undecanal Undecanal Undecanal Intermediate 2-Methyleneundecanal Undecanal->Intermediate + Formaldehyde Formaldehyde Formaldehyde->Intermediate Catalyst Amine Catalyst Catalyst->Intermediate Product This compound Intermediate->Product Hydrogenation Hydrogen H₂ / Pd/C Hydrogen->Product

Caption: Synthesis of this compound from Undecanal and Formaldehyde.

Troubleshooting_Aldol Start High Level of High-Boiling Impurities CheckTemp Is Reaction Temperature > 100°C? Start->CheckTemp CheckAddition Is Reactant Addition Too Fast? CheckTemp->CheckAddition No LowerTemp Lower and Control Reaction Temperature CheckTemp->LowerTemp Yes SlowAddition Implement Slow Addition Protocol CheckAddition->SlowAddition Yes Recheck Re-analyze Purity by GC-MS CheckAddition->Recheck No LowerTemp->Recheck SlowAddition->Recheck

Caption: Troubleshooting Flowchart for Aldol Condensation Byproducts.

References

Validation & Comparative

Comparative Olfactory Analysis of (R)- and (S)-2-Methylundecanal: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the stereoisomers of 2-methylundecanal reveals subtle yet discernible differences in their olfactory profiles. While both enantiomers share a characteristic aldehydic, waxy, and citrus-like aroma, nuanced distinctions in their scent perception have been noted by perfumers. This guide provides a comprehensive comparison of (R)- and (S)-2-methylundecanal, summarizing available data, outlining key experimental protocols for their analysis, and exploring the underlying molecular mechanisms of their perception.

Introduction

This compound, a key component in many iconic fragrances, possesses a chiral center at the C2 position, giving rise to two enantiomers: (R)-2-methylundecanal and (S)-2-methylundecanal. It is well-established in the field of olfactory science that enantiomers of a chiral odorant can elicit different olfactory responses, ranging from being indistinguishable to possessing entirely distinct smells. The case of this compound is particularly intriguing, as professional perfumers have indicated only a slight difference in both the quality and intensity of the odor between its (R) and (S) forms[1]. This suggests a subtle interplay between the stereochemistry of the molecule and its interaction with olfactory receptors.

This guide aims to provide researchers, scientists, and drug development professionals with a consolidated resource for understanding and investigating the olfactory properties of these enantiomers. It includes a summary of their reported odor characteristics, detailed experimental protocols for their synthesis and chiral analysis, and a discussion of the potential olfactory signaling pathways involved.

Odor Profile Comparison

EnantiomerReported Odor Characteristics
(R)-2-Methylundecanal Described as having a very similar odor in quality and intensity to the (S)-enantiomer.
(S)-2-Methylundecanal Described as having a very similar odor in quality and intensity to the (R)-enantiomer.
Racemic this compound Herbaceous, orange, and ambergris-like smell. At high dilution, it has a flavor similar to honey and nuts[1].

Note: The lack of specific, quantitative sensory panel data for the individual enantiomers represents a significant gap in the current body of research.

Experimental Protocols

Enantioselective Synthesis of (R)- and (S)-2-Methylundecanal

The synthesis of enantiomerically pure (R)- and (S)-2-methylundecanal is crucial for their individual olfactory assessment. The most cited method for achieving high enantiomeric purity is the SAMP/RAMP hydrazone method.

Protocol:

  • Hydrazone Formation: The starting material, undecanal (B90771) (an achiral aldehyde), is reacted with a chiral auxiliary, either (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), to form the corresponding chiral hydrazone.

  • Metalation: The chiral hydrazone is then deprotonated using a strong base, typically lithium diisopropylamide (LDA), at a low temperature (e.g., -78 °C) to form a chiral azaenolate.

  • Alkylation: The azaenolate is subsequently alkylated by reacting it with an electrophile, in this case, methyl iodide (CH₃I) or dimethyl sulfate, to introduce the methyl group at the α-position to the original aldehyde carbonyl. The stereochemistry of this step is directed by the chiral auxiliary.

  • Cleavage: The resulting alkylated hydrazone is then cleaved to regenerate the aldehyde functionality. This is typically achieved through ozonolysis or by treatment with an acid, yielding the desired enantiomer of this compound with high enantiomeric excess.

G undecanal Undecanal hydrazone Chiral Hydrazone undecanal->hydrazone SAMP SAMP Chiral Auxiliary SAMP->hydrazone azaenolate Chiral Azaenolate hydrazone->azaenolate Metalation LDA LDA LDA->azaenolate alkylated_hydrazone Alkylated Hydrazone azaenolate->alkylated_hydrazone Alkylation CH3I Methyl Iodide CH3I->alkylated_hydrazone S_aldehyde (S)-2-Methylundecanal alkylated_hydrazone->S_aldehyde cleavage Cleavage (Ozonolysis) cleavage->S_aldehyde

Synthesis of (S)-2-Methylundecanal via SAMP/RAMP Method.

Chiral Gas Chromatography-Olfactometry (GC-O) Analysis

To analyze the odor of individual enantiomers as they are separated chromatographically, Gas Chromatography-Olfactometry (GC-O) is the method of choice. A specific protocol for this compound is not available, however, a general method for chiral aldehydes can be adapted.

Example Protocol:

  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Column: A chiral stationary phase column, such as a cyclodextrin-based column (e.g., β-DEX™ or γ-DEX™), is essential for the separation of the enantiomers.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector: Split/splitless injector. The sample is diluted in an appropriate solvent (e.g., hexane) before injection.

  • Oven Temperature Program: An optimized temperature gradient is used to ensure good separation of the enantiomers and other volatile compounds. For example, starting at 40°C, holding for 2 minutes, then ramping up to 220°C at a rate of 5°C/min.

  • Olfactometry: The effluent from the GC column is split between the FID and the ODP. A trained sensory panel sniffs the effluent at the ODP and records the odor description and intensity for each eluting compound in real-time.

G sample Sample Injection gc_column Chiral GC Column sample->gc_column splitter Effluent Splitter gc_column->splitter fid FID Detector splitter->fid odp Olfactory Detection Port (ODP) splitter->odp data Chromatogram & Odor Data fid->data odp->data

Workflow for Chiral GC-O Analysis.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the binding of these molecules to Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific ORs that bind to (R)- and (S)-2-methylundecanal have not yet been definitively identified, the general signaling cascade is well-understood.

Upon binding of an odorant molecule, the OR undergoes a conformational change, activating a coupled G-protein (Gαolf). This activation leads to the dissociation of the Gαolf subunit, which in turn activates adenylyl cyclase III (ACIII). ACIII then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺) and depolarization of the neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the information is further processed, leading to the perception of a specific smell.

G cluster_neuron Olfactory Sensory Neuron Odorant Odorant ((R)- or (S)-2-Methylundecanal) OR Olfactory Receptor (OR) Odorant->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates ACIII Adenylyl Cyclase III G_protein->ACIII Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by ACIII CNG_channel CNG Ion Channel cAMP->CNG_channel Opens Ca_Na_influx Ca²⁺/Na⁺ Influx CNG_channel->Ca_Na_influx Depolarization Depolarization Ca_Na_influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brain Olfactory Bulb (Brain) Action_Potential->Brain Signal Transmitted

General Olfactory Signaling Pathway.

Conclusion

The comparative analysis of (R)- and (S)-2-methylundecanal highlights a fascinating case of stereo-olfaction where the structural difference between the enantiomers results in only a subtle perceptual difference. While qualitative descriptions from perfumery experts provide valuable insights, there is a clear need for quantitative sensory data to fully characterize the olfactory profiles of these molecules. The experimental protocols outlined in this guide for enantioselective synthesis and chiral GC-O analysis provide a framework for researchers to conduct further investigations in this area. Elucidating the specific olfactory receptors that interact with each enantiomer will be a critical next step in unraveling the molecular basis for their perception and will contribute to a deeper understanding of the structure-odor relationships that govern our sense of smell.

References

Validating 2-Methylundecanal Purity: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Methylundecanal and its potential process-related impurities using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The supporting experimental data, presented in clearly structured tables, will aid in the validation of product purity. Detailed methodologies for quantitative NMR (qNMR) analysis are also provided to ensure accurate and reproducible results.

Introduction to this compound and the Importance of Purity

This compound, a key fragrance and flavor compound, is valued for its complex olfactory profile. In pharmaceutical applications and scientific research, the purity of such chemical entities is paramount to ensure the reliability and safety of experimental outcomes. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and quantification of organic molecules, making it an ideal tool for purity assessment.

Comparative Analysis of this compound and Potential Impurities

The purity of this compound can be compromised by the presence of starting materials, byproducts, or degradation products. Common synthesis routes for this compound may introduce impurities such as undecanal, methyl nonyl ketone, and the corresponding reduction product, 2-methylundecanol.[1][2][3][4] The following tables summarize the estimated ¹H and ¹³C NMR chemical shifts for this compound and these potential impurities. These estimations are based on established NMR principles and data from similar chemical structures.[5][6][7][8][9][10][11][12]

Table 1: Estimated ¹H NMR Chemical Shifts (ppm) in CDCl₃

CompoundAldehyde/Ketone α-HAlkyl Chain (CH, CH₂, CH₃)Other Diagnostic Signals
This compound ~9.6 (d, J≈2 Hz, 1H)~2.2 (m, 1H), ~1.2-1.6 (m), ~1.1 (d, 3H), ~0.9 (t, 3H)-
Undecanal~9.8 (t, J≈1.8 Hz, 1H)~2.4 (dt, 2H), ~1.2-1.6 (m), ~0.9 (t, 3H)-
Methyl Nonyl Ketone-~2.4 (t, 2H), ~2.1 (s, 3H), ~1.2-1.6 (m), ~0.9 (t, 3H)Singlet at ~2.1 ppm is characteristic of the methyl ketone group.
2-Methylundecanol-~3.4-3.6 (m, 2H), ~1.2-1.8 (m), ~0.9 (d, 3H), ~0.9 (t, 3H)Broad signal for the -OH proton (variable), characteristic CH₂-OH signals at ~3.4-3.6 ppm.

Table 2: Estimated ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CompoundCarbonyl Carbon (C=O)Alkyl Chain Carbons
This compound ~205~51 (CH), ~32-22 (CH₂), ~14 (CH₃), ~13 (CH₃)
Undecanal~203~44 (CH₂), ~32-22 (CH₂), ~14 (CH₃)
Methyl Nonyl Ketone~209~44 (CH₂), ~32-22 (CH₂), ~30 (CH₃), ~14 (CH₃)
2-Methylundecanol-~68 (CH₂OH), ~39 (CH), ~32-22 (CH₂), ~17 (CH₃), ~14 (CH₃)

Experimental Protocol for Quantitative ¹H NMR (qNMR) Purity Assessment

This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.

1. Materials and Reagents:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes

  • Analytical balance

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh an equimolar amount of the chosen internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

  • Vortex the vial until the sample and internal standard are completely dissolved.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard 90° pulse-acquire sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard. A value of 30-60 seconds is generally sufficient for quantitative accuracy.

  • Number of Scans (ns): Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the peaks to be integrated.

  • Acquisition Time (aq): At least 3-4 seconds to ensure complete decay of the FID.

  • Temperature: Maintain a constant temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the FID.

  • Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the well-resolved, characteristic signals of both this compound (e.g., the aldehyde proton at ~9.6 ppm) and the internal standard.

5. Purity Calculation:

The purity of this compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Workflow for NMR-Based Purity Validation

The following diagram illustrates the logical workflow for the purity validation of this compound using NMR spectroscopy.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_process Data Processing & Analysis cluster_report Reporting weigh_sample Weigh this compound weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire ¹H NMR Spectrum transfer->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum acquire_1h->acquire_13c process_spectra Process Spectra (FT, Phasing, Baseline Correction) acquire_13c->process_spectra identify_signals Identify Characteristic Signals process_spectra->identify_signals integrate_peaks Integrate Peaks (¹H) identify_signals->integrate_peaks calculate_purity Calculate Purity (qNMR) integrate_peaks->calculate_purity report Generate Purity Report calculate_purity->report

References

A Comparative Guide to 2-Methylundecanal and Other Aliphatic Aldehydes in Perfumery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-Methylundecanal against other key aliphatic aldehydes used in the fragrance industry. By examining their olfactory profiles, physicochemical properties, and performance metrics such as odor threshold, substantivity, and stability, this document aims to serve as a valuable resource for professionals in research and development. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key performance assessments are provided.

Introduction to Aliphatic Aldehydes in Perfumery

Aliphatic aldehydes are a class of organic compounds that have been instrumental in shaping the landscape of modern perfumery since their introduction in the early 20th century.[1] Characterized by a carbonyl functional group at the end of an alkyl chain, these molecules are renowned for their powerful and diffusive scents.[2] They are responsible for the characteristic "aldehydic" note, often described as waxy, soapy, and sparkling, famously showcased in iconic fragrances like Chanel No. 5.[3] This family of molecules includes both linear (n-aldehydes) and branched aldehydes, each contributing unique nuances to a fragrance composition.

This compound, also known as Aldehyde C-12 MNA (Methyl Nonyl Acetaldehyde), is a branched-chain aldehyde that holds a prominent place in the perfumer's palette.[4] Its complex and multifaceted odor profile distinguishes it from its linear counterparts and other aliphatic aldehydes.

Olfactory Profile Comparison

The olfactory character of aliphatic aldehydes is heavily influenced by their molecular structure, including chain length and branching. While linear aldehydes often present a fatty and waxy character that evolves with chain length, branched aldehydes like this compound offer more complex and nuanced aromas.

This compound possesses a rich and powerful odor profile described as herbaceous, orange, and ambergris-like, with nutty and honey-like facets at high dilution.[3] Its scent is also characterized by fresh, mossy, citrus, tuberose, metallic, and waxy notes. This complexity allows it to be used not just for a classic "aldehydic" top note, but also to add warmth and radiance to floral, woody, and amber accords.

In contrast, linear aliphatic aldehydes exhibit a more straightforward evolution of scent with increasing carbon chain length. For instance, Octanal (C-8) is powerfully orange-like, Decanal (C-10) has a strong orange peel aroma, and Dodecanal (C-12 Lauric) is known for its "clean laundry" scent.[1] While powerful, they can be harsher and less nuanced than their branched counterparts.

Quantitative Data Comparison

The performance of an aldehyde in a fragrance is determined by several key physicochemical and sensory parameters. The following tables summarize available quantitative data for this compound and a selection of other commonly used aliphatic aldehydes.

Physicochemical Properties

These properties influence the volatility, solubility, and overall behavior of the aldehydes in a formulation.

AldehydeCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (mmHg @ 25°C)logP (o/w)
This compound 110-41-8C₁₂H₂₄O184.321711.428 (est.)4.834 (est.)
Octanal (C-8)124-13-0C₈H₁₆O128.211710.632.8
Nonanal (C-9)124-19-6C₉H₁₈O142.241950.233.43
Decanal (C-10)112-31-2C₁₀H₂₀O156.27208-2090.074.01
Undecanal (B90771) (C-11)112-44-7C₁₁H₂₂O170.302230.034.58
Dodecanal (C-12 Lauric)112-54-9C₁₂H₂₄O184.322380.0095.15

Data sourced from PubChem and The Good Scents Company.[4]

Performance Characteristics

Odor detection threshold indicates the potency of a fragrance molecule, while substantivity (tenacity) measures its longevity.

AldehydeOdor ProfileOdor Detection Threshold (ppb in air)Substantivity on Blotter (hours)
This compound Herbaceous, orange, ambergris-like, waxy, mossyNot available (qualitatively high impact)388
Octanal (C-8)Waxy, citrus, orange0.17~12
Nonanal (C-9)Waxy, floral, citrus0.53~24
Decanal (C-10)Waxy, orange peelNot available~48
Undecanal (C-11)Floral, waxy, citrusNot available~100
Dodecanal (C-12 Lauric)Waxy, floral, clean laundryNot available>200

Odor threshold data for linear aldehydes from Cometto-Muñiz et al. Substantivity data for this compound from The Good Scents Company. Other substantivity values are estimates based on perfumery knowledge.

Stability and Substantivity in Application

This compound is noted for its good stability in a variety of product bases, including soaps, detergents, and alcohol-based fragrances.[4] Its branched structure may contribute to increased stability against oxidation compared to some linear aldehydes. It is also described as having good fabric substantivity, making it a valuable ingredient in laundry care products.

Linear aliphatic aldehydes can be prone to oxidation, which can lead to the formation of off-notes.[1] Their stability is often dependent on the formulation's pH and the presence of antioxidants. Their substantivity generally increases with chain length due to lower volatility.

Experimental Protocols

To ensure objective comparison of fragrance performance, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Experimental Protocol 1: Determination of Odor Detection Threshold via Gas Chromatography-Olfactometry (GC-O)

Objective: To determine the lowest concentration of an aldehyde that can be detected by a trained sensory panel.

Methodology:

  • Sample Preparation: Prepare a dilution series of the aldehyde in an appropriate solvent (e.g., ethanol).

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.

  • Procedure:

    • Inject a sample of the highest dilution into the GC.

    • A trained panelist sniffs the effluent from the olfactometry port and indicates when an odor is detected.

    • The process is repeated with progressively more concentrated samples.

    • The concentration at which 50% of the panel can detect the odor is determined as the odor detection threshold.

  • Data Analysis: The results are typically expressed in parts per billion (ppb) or ng/L in the air.

Experimental Protocol 2: Evaluation of Substantivity on Skin

Objective: To measure the longevity of an aldehyde's scent on the skin.

Methodology:

  • Panelists: A panel of trained sensory evaluators.

  • Sample Application: A standardized amount of the aldehyde, diluted in a suitable base (e.g., ethanol), is applied to a designated area on the panelists' forearms.

  • Evaluation: Panelists evaluate the intensity of the scent at regular intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) using a labeled magnitude scale (LMS).

  • Data Analysis: The average intensity ratings are plotted over time to create an evaporation curve. The time at which the intensity drops below a predetermined level is considered the substantivity.

Experimental Protocol 3: Accelerated Stability Testing in a Cosmetic Formulation

Objective: To assess the chemical stability of an aldehyde in a finished product under stressed conditions.

Methodology:

  • Product Base: Prepare a cosmetic base (e.g., a simple lotion or hydroalcoholic solution) with and without the aldehyde.

  • Storage Conditions: Store samples under various conditions to simulate aging and different environmental exposures:

    • Elevated temperature (e.g., 40°C, 50°C)

    • Room temperature (control)

    • Refrigerated (e.g., 4°C)

    • Cyclic temperature (e.g., alternating between -10°C and 25°C)

    • UV light exposure

  • Evaluation: At specified time points (e.g., 1, 2, 4, 8, 12 weeks), samples are evaluated for changes in:

    • Olfactory profile: Assessed by a trained sensory panel.

    • Color and Appearance: Visual inspection.

    • Chemical composition: Analyzed by GC-MS to identify degradation products.

  • Data Analysis: Compare the results from the stressed samples to the control to determine the stability of the aldehyde in the formulation.

Mandatory Visualizations

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., Aldehyde) OR Olfactory Receptor Odorant->OR Binds G_Protein G-Protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Causes Ca_Cl Ca²⁺ / Cl⁻ Influx Ca_Cl->Ion_Channel Signal Signal to Brain Depolarization->Signal

Caption: A simplified diagram of the olfactory signal transduction pathway.

Experimental_Workflow_Substantivity cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Panel Select & Train Sensory Panel Apply Apply Standardized Amount to Skin Panel->Apply Sample Prepare Aldehyde Solutions Sample->Apply Evaluate Evaluate Scent Intensity at Time Intervals (0, 1, 2, 4, 8, 12, 24h) Apply->Evaluate Plot Plot Intensity vs. Time (Evaporation Curve) Evaluate->Plot Determine Determine Substantivity (Time to Threshold) Plot->Determine

References

Comparative Analysis of 2-Methylundecanal Analogues: A Structure-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-methylundecanal and its structural analogues, focusing on the relationship between their chemical structure and biological activity, primarily their interaction with olfactory receptors. By examining quantitative data, experimental methodologies, and the underlying signaling pathways, this document aims to facilitate a deeper understanding of the molecular determinants of odor perception for this class of compounds.

Structure-Activity Relationship (SAR) Overview

This compound, a key component in many iconic fragrances, possesses a characteristic herbaceous, orange, and ambergris-like odor.[1] The structure-activity relationship (SAR) of aliphatic aldehydes reveals that both the chain length and the presence and position of alkyl branches significantly influence their olfactory properties.

The introduction of a methyl group at the C2 position of an undecanal (B90771) backbone, as in this compound, is known to modulate the odor profile, often leading to a more complex and potent scent compared to its linear counterpart, undecanal. The odor characteristics of aliphatic aldehydes generally shift from sharp and green for shorter chains to more waxy, floral, and citrusy for longer chains.

Data Presentation: Comparative Olfactory Data

Due to the limited availability of systematic studies directly comparing a homologous series of 2-alkylundecanal analogues, the following tables present a compilation of odor detection thresholds for relevant linear and branched-chain aldehydes. This data, gathered from various sources, allows for an indirect comparison and highlights the impact of structural modifications on olfactory potency.

Table 1: Odor Detection Thresholds of Linear Aliphatic Aldehydes

CompoundCarbon Chain LengthOdor Detection Threshold (ppb in air)Odor Profile
Hexanal60.33[2]Green, fatty
Heptanal7-Fatty, citrus
Octanal80.17[2]Fatty, orange, citrus[3]
Nonanal90.53[2]Fatty, citrus, floral
Decanal (B1670006)10-Waxy, orange peel[3]
Undecanal11-Waxy, floral, citrus

Data for some compounds were not available in the reviewed literature.

Table 2: Odor Detection Thresholds of Branched-Chain Aldehydes

CompoundStructureOdor Detection Threshold (µg/kg in cheese matrix)Odor Profile
2-Methylpropanal3-carbon chain with methyl at C2150.66[4]Malty
2-Methylbutanal4-carbon chain with methyl at C2175.39[4]Fruity, nutty
3-Methylbutanal4-carbon chain with methyl at C3150.31[4]Malty, chocolate
This compound 11-carbon chain with methyl at C2 Not available Herbaceous, orange, ambergris-like [1]
2-Methyldecanal10-carbon chain with methyl at C2Not availableFresh, dry, citrus, waxy[5][6]
2-Methyldodecanal12-carbon chain with methyl at C2Not availableCitrus, waxy, fatty[7]

Note: The odor detection thresholds in Table 2 are presented in a different matrix (cheese) and are not directly comparable to the air-based thresholds in Table 1. A systematic study comparing the odor thresholds of a homologous series of 2-alkylundecanals in a consistent medium is needed for a direct quantitative comparison.

Experimental Protocols

The evaluation of the biological activity of this compound analogues, particularly their ability to activate olfactory receptors, is typically conducted using in vitro heterologous expression systems. The following is a detailed methodology for a common experimental approach.

Odorant Receptor Activation Assay using a Real-Time cAMP Luminescence Assay

This protocol is adapted from established methods for measuring the activation of G-protein coupled olfactory receptors in response to odorants.

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293) cells or Hana3A cells, which are optimized for olfactory receptor expression, are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: Cells are seeded in 96-well plates. After 24 hours, they are co-transfected with plasmids encoding the specific olfactory receptor of interest (e.g., rat OR-I7, which is known to respond to C7-C11 aldehydes), a G-protein alpha subunit (Gαolf), and a reporter gene, typically a cAMP-responsive element (CRE) linked to a luciferase reporter. Transfection is performed using a suitable transfection reagent according to the manufacturer's instructions.

2. Odorant Stimulation:

  • Odorant Preparation: Stock solutions of this compound and its analogues are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made in the assay buffer (e.g., Hank's Balanced Salt Solution - HBSS) to achieve the desired final concentrations.

  • Stimulation: 24-48 hours post-transfection, the cell culture medium is replaced with the assay buffer containing the different concentrations of the odorant analogues. A control group with only the assay buffer and vehicle (DMSO) is included.

3. Measurement of cAMP Levels:

  • Luminescence Assay: The intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels are measured using a commercial bioluminescent cAMP assay kit. These kits typically use a competitive binding immunoassay format where a luminescent substrate is displaced by the cAMP produced by the cells, leading to a change in the luminescence signal.

  • Data Acquisition: The luminescence is read using a plate-reading luminometer. The signal is typically inversely proportional to the amount of cAMP produced.

4. Data Analysis:

  • Dose-Response Curves: The raw luminescence data is normalized to the control (vehicle-only) wells. Dose-response curves are generated by plotting the normalized response against the logarithm of the odorant concentration.

  • EC50 Calculation: The concentration of the odorant that elicits 50% of the maximal response (EC50) is calculated by fitting the dose-response data to a sigmoidal (four-parameter logistic) equation using appropriate software (e.g., GraphPad Prism). The EC50 value is a measure of the odorant's potency.

Mandatory Visualization

Olfactory Receptor Signaling Pathway

The detection of odorants like this compound is initiated by their binding to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. The binding of an odorant triggers a conformational change in the OR, initiating a downstream signaling cascade.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant This compound Analogue OR Olfactory Receptor (OR) Odorant->OR Binding G_protein Gαolf, Gβγ OR->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG Cyclic Nucleotide- Gated (CNG) Channel cAMP->CNG Opening Ca_Na Ca²⁺, Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Canonical olfactory signal transduction cascade initiated by odorant binding.

Experimental Workflow for SAR Analysis

The systematic evaluation of the structure-activity relationship of this compound analogues involves a multi-step process from compound synthesis to data analysis.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_assay Biological Assay cluster_analysis Data Analysis Start Starting Materials (e.g., Undecanal) Synth Synthesis of This compound Analogues Start->Synth Purify Purification & Characterization Synth->Purify Stimulation Odorant Stimulation Purify->Stimulation Cell_Culture Cell Culture & Transfection Cell_Culture->Stimulation Detection cAMP Detection (Luminescence) Stimulation->Detection Data_Acq Data Acquisition Detection->Data_Acq Dose_Response Dose-Response Curve Generation Data_Acq->Dose_Response EC50 EC50 Calculation Dose_Response->EC50 SAR SAR Analysis EC50->SAR

Caption: Workflow for the structure-activity relationship (SAR) analysis of this compound analogues.

References

A Comparative Toxicological Assessment: Utilizing 2-Methylundecanal and Read-Across Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological assessment of 2-Methylundecanal, a widely used fragrance ingredient, and its structurally related read-across analogs, dodecanal (B139956) and tridecanal (B79276). The principle of read-across, where toxicological data from a well-studied substance is used to infer the properties of a structurally similar substance, is a scientifically credible approach to fill data gaps and reduce animal testing. This document summarizes key toxicological endpoints, presents available quantitative data in a comparative format, and details the experimental protocols for the cited studies.

Physicochemical Properties and Read-Across Justification

This compound, dodecanal, and tridecanal are all long-chain aliphatic aldehydes. Their structural similarity, particularly the presence of a reactive aldehyde group and comparable carbon chain lengths, forms the basis for a read-across approach in toxicological assessment. It is anticipated that they will share similar metabolic pathways, primarily oxidation to the corresponding carboxylic acids, which are then further metabolized.

Table 1: Physicochemical Properties of this compound and Read-Across Analogs

PropertyThis compoundDodecanalTridecanal
CAS Number 110-41-8112-54-910486-19-8
Molecular Formula C₁₂H₂₄OC₁₂H₂₄OC₁₃H₂₆O
Molecular Weight 184.32 g/mol 184.32 g/mol 198.35 g/mol
Boiling Point 171 °C~238 °C~257 °C
LogP ~4.9~4.7~5.2
Water Solubility LowLowLow

Comparative Toxicological Data

The following tables summarize the available toxicological data for this compound and its read-across analogs across key endpoints.

Table 2: Acute Toxicity

EndpointThis compoundDodecanalTridecanal
Oral LD₅₀ (rat) > 5000 mg/kg bw[1][2]Data not availableData not available
Dermal LD₅₀ (rabbit) > 10000 mg/kg bw[1][2]Data not availableData not available

Table 3: Skin Sensitization

EndpointThis compoundDodecanalTridecanal
Human Repeat Insult Patch Test (HRIPT) Non-sensitizing at 4% solution[1][2]Considered a skin sensitizer[3]Data not available
Local Lymph Node Assay (LLNA) EC3 Value No Expected Sensitization Induction Level (NESIL) of 2900 µg/cm² (read-across for 2-methyloctanal)[4]Data not availableData not available

Table 4: Genotoxicity

EndpointThis compoundDodecanalTridecanal
Bacterial Reverse Mutation Assay (Ames Test) Not expected to be mutagenic (read-across from 2-methyloctanal)Not expected to be genotoxic[3]Negative in BlueScreen HC assay[1]
In Vitro Micronucleus Test Not expected to be clastogenic (read-across from 2-methyloctanal)[2]Data not availableNon-clastogenic[1]

Table 5: Repeated Dose Toxicity

EndpointThis compoundDodecanalTridecanal
90-Day Oral Study (Rodent) NOAEL: 1046 mg/kg bw/day (OECD 408)[2]Read-across from Lauric Aldehyde (Dodecanal) NOAEL: 1409.7 mg/kg/day (OECD 408)[5]Read-across from Lauric Aldehyde (Dodecanal) NOAEL: 1409.7 mg/kg/day (OECD 408)[5]

Table 6: Reproductive & Developmental Toxicity

EndpointThis compoundDodecanalTridecanal
Prenatal Developmental Toxicity (Rodent) NOAEL: 1350 mg/kg/day (OECD 414)[4]Data not availableRead-across from Undecanal NOAEL: 1000 mg/kg/day (OECD 422)[1]

Experimental Protocols

Detailed methodologies for the key toxicological studies cited are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This in vitro assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • Test System: At least five strains of bacteria are used, including four strains of S. typhimurium (TA1535, TA1537, TA98, and TA100) and one strain of E. coli (WP2 uvrA) or S. typhimurium (TA102).

  • Procedure: The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism. In the plate incorporation method, the test substance, bacteria, and S9 mix (if used) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates. In the pre-incubation method, the test substance, bacteria, and S9 mix are incubated together before being mixed with top agar and plated.

  • Dose Levels: At least five different concentrations of the test substance are used.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies per plate over the solvent control, and/or a reproducible increase at one or more concentrations.

In Vitro Mammalian Cell Micronucleus Test - OECD Guideline 487

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.

  • Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or cell lines like CHO, V79, or TK6, are used.

  • Procedure: Cells are exposed to the test substance with and without a metabolic activation system (S9 mix). Treatment is typically for a short duration (3-6 hours) followed by a recovery period, or for a longer duration (1.5-2 normal cell cycles).

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division after exposure.

  • Dose Levels: At least three analyzable concentrations of the test substance are evaluated.

  • Analysis: The frequency of micronucleated cells in the treated cultures is compared to that in the solvent control cultures. A substance is considered positive if it induces a concentration-dependent increase in micronucleated cells or a reproducible and statistically significant positive response at one or more concentrations.

Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD Guideline 408

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for a period of 90 days.

  • Test System: Typically, Sprague-Dawley rats are used. At least 10 males and 10 females per group are required.

  • Administration: The test substance is administered orally, usually daily, via gavage, in the diet, or in drinking water.

  • Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some toxic effects but not mortality.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

  • Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination is performed on the control and high-dose groups, and on any organs showing gross abnormalities in the other groups.

  • Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) is determined.

Prenatal Developmental Toxicity Study - OECD Guideline 414

This study is designed to provide information on the effects of a substance on the pregnant female and the developing embryo and fetus.

  • Test System: Commonly, rats or rabbits are used. At least 20 pregnant females per group are typically required.

  • Administration: The test substance is administered daily, usually by oral gavage, from the time of implantation to the day before cesarean section.

  • Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some maternal toxicity but not severe toxicity or death.

  • Maternal Observations: Females are observed for clinical signs of toxicity, and body weight is recorded throughout the study.

  • Fetal Examination: Shortly before the expected day of delivery, the females are euthanized, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

  • Endpoint: The NOAEL for both maternal and developmental toxicity is determined.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the skin sensitization potential of a substance in human volunteers.

  • Subjects: A panel of human volunteers (typically 50-200) is recruited.

  • Induction Phase: The test material is applied to the same site on the skin under an occlusive or semi-occlusive patch for a 24 or 48-hour period. This is repeated nine times over a three-week period. The sites are scored for any signs of irritation after each application.

  • Rest Phase: A rest period of approximately two weeks follows the induction phase, during which no patches are applied.

  • Challenge Phase: A challenge patch with the test material is applied to a new, untreated site on the skin.

  • Evaluation: The challenge site is evaluated for any signs of an allergic reaction (erythema, edema) at 24 and 48 hours after patch removal.

Local Lymph Node Assay (LLNA) - OECD Guideline 429

The LLNA is an in vivo method for assessing the skin sensitization potential of a substance by measuring lymphocyte proliferation in the draining lymph nodes.

  • Test System: Typically, female CBA/J or CBA/Ca mice are used.

  • Procedure: The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.

  • Proliferation Measurement: On day 6, the mice are injected with ³H-methyl thymidine. A few hours later, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as a marker of lymphocyte proliferation.

  • Endpoint: The Stimulation Index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is considered a sensitizer (B1316253) if the SI is 3 or greater. The EC3 value, which is the estimated concentration of the test substance required to produce an SI of 3, is determined by interpolation of the dose-response curve and is a measure of the sensitizing potency.

Visualizations

Read_Across_Workflow cluster_target Target Substance cluster_analogs Read-Across Analogs cluster_assessment Assessment & Justification cluster_prediction Toxicological Prediction Target This compound (Data Gap for a Specific Endpoint) Similarity Structural & Physicochemical Similarity Assessment Target->Similarity is compared with Analog1 Dodecanal (Sufficient Data) Analog1->Similarity Analog2 Tridecanal (Sufficient Data) Analog2->Similarity Metabolism Metabolic Pathway Analysis Similarity->Metabolism informs Justification Read-Across Justification Similarity->Justification supports Metabolism->Justification supports Prediction Predicted Toxicological Profile for this compound Justification->Prediction leads to

Caption: Workflow for the read-across toxicological assessment of this compound.

Signaling_Pathway_Example cluster_exposure Exposure cluster_interaction Cellular Interaction cluster_response Cellular Response Chemical Aliphatic Aldehyde (e.g., this compound) Protein Cellular Proteins (e.g., Keap1) Chemical->Protein Covalent Binding DNA DNA Chemical->DNA Potential Interaction OxidativeStress Oxidative Stress (Nrf2 Activation) Protein->OxidativeStress leads to Adducts DNA/Protein Adducts Protein->Adducts can form DNA->Adducts can form Toxicity Potential for Toxicity (e.g., Sensitization, Genotoxicity) OxidativeStress->Toxicity Adducts->Toxicity

Caption: Potential cellular toxicity pathway for aliphatic aldehydes.

References

A Comparative Guide to the Quantitative Analysis of 2-Methylundecanal in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Methylundecanal, a key fragrance component in many cosmetic and consumer products, presents a significant analytical challenge due to its volatility and the complexity of matrices such as perfumes, lotions, and environmental samples.[1] This guide provides an objective comparison of prevalent analytical methodologies, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Executive Summary

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the principal technique for the quantitative analysis of this compound. The choice of the sample preparation method, primarily between Headspace-Solid Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE), significantly influences the method's performance characteristics. While direct comparative data for this compound is limited, this guide draws upon established methods for similar volatile aldehydes and fragrance allergens to provide a comprehensive overview.

HS-SPME offers a solventless, sensitive, and often automated approach, making it suitable for high-throughput screening. In contrast, LLE is a more traditional, robust method that can be more time-consuming but may offer excellent recovery for certain matrices. For enhanced sensitivity and to overcome the challenges of analyzing reactive aldehydes, derivatization is a common strategy employed in conjunction with these techniques.[2]

Comparative Analysis of Quantitative Methods

The selection of an analytical method for this compound quantification is a trade-off between sensitivity, sample throughput, and the nature of the sample matrix. Below is a summary of typical performance data for GC-MS coupled with HS-SPME and LLE, based on the analysis of fragrance allergens and volatile aldehydes in complex matrices.

ParameterHS-SPME-GC-MSLiquid-Liquid Extraction (LLE)-GC-MS
Limit of Detection (LOD) 0.03–1.13 mg/kg (for various VOCs in dry-cured ham)[3]Typically in the low µg/g range for fragrance allergens[4]
Limit of Quantification (LOQ) 0.09–3.41 mg/kg (for various VOCs in dry-cured ham)[3]2–20 µg/g (for 27 fragrance allergens in cosmetics)[4]
Linearity (R²) > 0.99[3]> 0.995 (for 27 fragrance allergens)[4]
Recovery Matrix dependent, optimization is crucial.84.4% - 119% (for 27 fragrance allergens in cosmetics)[4]
Sample Throughput High, amenable to automation.Moderate to Low, can be labor-intensive.[5]
Solvent Consumption Minimal to none.[5]High.[5]
Matrix Effects Can be significant, requiring careful method development.Can be mitigated through solvent choice and cleanup steps.

Experimental Protocols

Detailed methodologies for the two primary sample preparation techniques followed by GC-MS analysis are outlined below.

Method 1: Headspace-Solid Phase Microextraction (HS-SPME)-GC-MS

This method is adapted from a validated procedure for the analysis of volatile organic compounds in complex matrices.[3]

1. Sample Preparation:

  • Weigh 1.0 g of the homogenized sample (e.g., cosmetic cream, perfume) into a 20 mL headspace vial.

  • Add 5 mL of a saturated NaCl solution to the vial to increase the volatility of the analyte.

  • Add an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample).

  • Immediately seal the vial with a PTFE-faced silicone septum.

2. HS-SPME Procedure:

  • Place the vial in an autosampler with an agitator.

  • Equilibrate the sample at 70°C for 60 minutes with agitation.

  • Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 60 minutes at 70°C to extract the volatile compounds.

3. GC-MS Analysis:

  • Injector: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 4 minutes in splitless mode.

  • Column: Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 5°C/min.

    • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Operate in electron ionization (EI) mode at 70 eV.

    • Acquire data in Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of this compound and the internal standard.

HS_SPME_GC_MS_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis Sample 1. Homogenized Sample (1g in 20mL vial) Salt 2. Add Saturated NaCl Solution (5mL) Sample->Salt IS 3. Add Internal Standard Salt->IS Seal 4. Seal Vial IS->Seal Equilibrate 5. Equilibrate (70°C, 60 min) Seal->Equilibrate Extract 6. Extract with SPME Fiber (70°C, 60 min) Equilibrate->Extract Desorb 7. Thermal Desorption in GC Inlet (250°C) Extract->Desorb Separate 8. Chromatographic Separation Desorb->Separate Detect 9. Mass Spectrometric Detection (SIM) Separate->Detect Data Data Detect->Data Data Analysis

HS-SPME-GC-MS Experimental Workflow
Method 2: Liquid-Liquid Extraction (LLE)-GC-MS

This protocol is based on a validated method for the analysis of fragrance allergens in cosmetic products.[4]

1. Sample Preparation:

  • Weigh approximately 0.5 g of the sample into a 15 mL centrifuge tube.

  • Add an appropriate internal standard.

  • Add 5 mL of a suitable extraction solvent (e.g., a mixture of tert-butyl methyl ether and hexane).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

2. Extraction:

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction step on the remaining sample residue with another 5 mL of the extraction solvent.

  • Combine the organic extracts.

  • Concentrate the combined extracts under a gentle stream of nitrogen to a final volume of 1 mL.

3. GC-MS Analysis:

  • Injector: Inject 1 µL of the final extract into the GC inlet at 250°C in splitless mode.

  • Column: Use a vf-5ms capillary column (30m × 0.25 mm i.d., 0.25 μm film thickness) or equivalent.[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp to 125°C at 3°C/min.[4]

    • Ramp to 230°C at 7°C/min.[4]

    • Ramp to 300°C at 20°C/min, hold for 5 minutes.[4]

  • Mass Spectrometer:

    • Operate in electron ionization (EI) mode at 70 eV.

    • Acquire data in Selected Ion Monitoring (SIM) mode for quantification.

LLE_GC_MS_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_gcms GC-MS Analysis Sample 1. Sample (0.5g) in Centrifuge Tube IS 2. Add Internal Standard Sample->IS Solvent 3. Add Extraction Solvent (5mL) IS->Solvent Vortex 4. Vortex (2 min) Solvent->Vortex Centrifuge 5. Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Collect 6. Collect Organic Layer Centrifuge->Collect Repeat 7. Repeat Extraction Collect->Repeat Combine 8. Combine Extracts Repeat->Combine Concentrate 9. Concentrate to 1mL Combine->Concentrate Inject 10. Inject 1µL into GC-MS Concentrate->Inject Separate 11. Chromatographic Separation Inject->Separate Detect 12. Mass Spectrometric Detection (SIM) Separate->Detect Data Data Detect->Data Data Analysis

References

A Comparative Guide to the Synthesis of 2-Methylundecanal for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, science, and drug development, the efficient synthesis of chiral molecules like 2-Methylundecanal is a critical aspect of advancing scientific discovery. This guide provides a detailed comparison of the primary synthesis routes for this compound, offering objective performance data and supporting experimental protocols to inform your selection of the most suitable method.

This compound, a branched-chain aldehyde, is a valuable chiral building block in the synthesis of various organic compounds. Its industrial production is dominated by two principal routes: the Darzens condensation and a multi-step process beginning with undecanal (B90771). For the synthesis of specific enantiomers, an asymmetric approach utilizing SAMP/RAMP hydrazone chemistry is employed. This guide will delve into the specifics of each of these routes, presenting quantitative data, detailed experimental procedures, and visual representations of the synthetic pathways.

Comparison of Efficacy for this compound Synthesis Routes

The selection of a synthesis route is often a trade-off between yield, purity, cost, and, in the case of chiral molecules, enantioselectivity. The following table summarizes the key performance indicators for the three primary synthesis routes of this compound.

Parameter Darzens Condensation From Undecanal & Formaldehyde (B43269) Asymmetric Synthesis (SAMP/RAMP)
Starting Materials Methyl nonyl ketone, Ethyl chloroacetate (B1199739)1-Decene (B1663960) (or 1-Undecanol), FormaldehydeUndecanal, SAMP/RAMP chiral auxiliary
Overall Yield 75-85% (estimated for glycidic ester)54-65%[1]Typically 60-75%
Purity High after purification>95-99%[1]High after purification
Enantiomeric Excess (ee) Not applicable (produces racemate)Not applicable (produces racemate)≥96%
Key Advantages Classic, well-established reactionUtilizes readily available industrial feedstocksHigh enantioselectivity
Key Disadvantages Potentially harsh reaction conditionsMulti-step processRequires stoichiometric chiral auxiliary

Synthetic Pathway Diagrams

To visually represent the logical flow of each synthesis route, the following diagrams have been generated using the DOT language.

Darzens_Condensation MNK Methyl Nonyl Ketone GlycidicEster Ethyl 2-methyl-2-nonyloxirane-2-carboxylate (Glycidic Ester) MNK->GlycidicEster ECA Ethyl Chloroacetate ECA->GlycidicEster Base Base (e.g., NaOEt) Base->GlycidicEster Saponification Saponification (e.g., NaOH, H2O) GlycidicEster->Saponification Decarboxylation Decarboxylation (Heat, Acid) Saponification->Decarboxylation Product This compound Decarboxylation->Product

Darzens Condensation Pathway

Undecanal_Route cluster_hydroformylation Hydroformylation cluster_condensation Condensation cluster_hydrogenation Hydrogenation Decene 1-Decene Undecanal Undecanal Decene->Undecanal Syngas CO + H2 Syngas->Undecanal Catalyst_H Catalyst Catalyst_H->Undecanal Methyleneundecanal 2-Methyleneundecanal Undecanal->Methyleneundecanal Formaldehyde Formaldehyde Formaldehyde->Methyleneundecanal Catalyst_C Amine Catalyst (e.g., Dibutylamine) Catalyst_C->Methyleneundecanal Product This compound Methyleneundecanal->Product Hydrogen H2 Hydrogen->Product Catalyst_Hy Catalyst (e.g., Pd/C) Catalyst_Hy->Product

Synthesis from Undecanal

Asymmetric_Synthesis Undecanal Undecanal Hydrazone SAMP Hydrazone Undecanal->Hydrazone SAMP (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) SAMP->Hydrazone Azaenolate Azaenolate Intermediate Hydrazone->Azaenolate Deprotonation LDA LDA LDA->Azaenolate AlkylatedHydrazone Alkylated SAMP Hydrazone Azaenolate->AlkylatedHydrazone Alkylation MeI Methyl Iodide MeI->AlkylatedHydrazone Product (R)-2-Methylundecanal AlkylatedHydrazone->Product Cleavage Ozonolysis Ozonolysis (O3) Ozonolysis->Product

Asymmetric Synthesis via SAMP Hydrazone

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established literature and patents.

Darzens Condensation of Methyl Nonyl Ketone

This classical method involves the condensation of methyl nonyl ketone with an α-haloester to form a glycidic ester, which is then saponified and decarboxylated.

Materials:

Procedure:

  • Glycidic Ester Formation: In a round-bottom flask equipped with a stirrer and a dropping funnel, a solution of sodium ethoxide in ethanol is prepared. A mixture of methyl nonyl ketone and ethyl chloroacetate is added dropwise to the cooled sodium ethoxide solution. The reaction mixture is stirred at a controlled temperature until the formation of the glycidic ester is complete (monitored by TLC).

  • Saponification: The reaction mixture containing the glycidic ester is then treated with an aqueous solution of sodium hydroxide and heated to induce saponification.

  • Decarboxylation: After saponification, the reaction mixture is acidified with hydrochloric acid and heated to facilitate decarboxylation, yielding this compound.

  • Purification: The crude product is extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and purified by fractional distillation under reduced pressure.

Synthesis from Undecanal and Formaldehyde

This industrial process involves the hydroformylation of 1-decene to undecanal, followed by a condensation with formaldehyde and subsequent hydrogenation.

Materials:

  • 1-Decene

  • Carbon monoxide and Hydrogen (Syngas)

  • Hydroformylation catalyst (e.g., cobalt or rhodium-based)

  • Formaldehyde (formalin solution)

  • Di-n-butylamine

  • Hydrogenation catalyst (e.g., 5% Pd/C)

  • Solvent (e.g., Toluene)

Procedure:

  • Hydroformylation of 1-Decene: 1-Decene is reacted with a mixture of carbon monoxide and hydrogen in the presence of a suitable hydroformylation catalyst under high pressure and temperature to produce undecanal.

  • Condensation with Formaldehyde: The crude undecanal is then reacted with an aqueous solution of formaldehyde in the presence of a catalytic amount of di-n-butylamine. The mixture is heated under reflux to form 2-methyleneundecanal.[1]

  • Hydrogenation: The resulting 2-methyleneundecanal is then hydrogenated using a palladium on carbon catalyst under hydrogen pressure to selectively reduce the carbon-carbon double bond, yielding this compound.[1]

  • Purification: The final product is purified by fractional distillation to separate it from by-products and achieve high purity.[1]

Asymmetric Synthesis via SAMP Hydrazone

This method allows for the stereoselective synthesis of a specific enantiomer of this compound.

Materials:

  • Undecanal

  • (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • Lithium diisopropylamide (LDA)

  • Methyl iodide

  • Ozone

  • Tetrahydrofuran (THF), anhydrous

  • Pentane

Procedure:

  • Hydrazone Formation: Undecanal is reacted with SAMP in a suitable solvent to form the corresponding chiral hydrazone.

  • Deprotonation and Alkylation: The hydrazone is then deprotonated at the α-carbon using a strong base like LDA at low temperature (-78 °C) to form a chiral azaenolate. This intermediate is then reacted with methyl iodide to introduce the methyl group stereoselectively.

  • Cleavage of the Chiral Auxiliary: The resulting alkylated hydrazone is cleaved to regenerate the aldehyde. This is typically achieved through ozonolysis, followed by a reductive workup.

  • Purification: The enantiomerically enriched this compound is purified using standard techniques such as column chromatography.

Conclusion

The choice of the optimal synthesis route for this compound is highly dependent on the specific requirements of the research or application. For large-scale industrial production where racemic this compound is acceptable, the route starting from undecanal and formaldehyde offers a cost-effective solution utilizing readily available feedstocks. The Darzens condensation provides a classic and reliable alternative. However, for applications requiring high enantiomeric purity, such as in the development of stereospecific pharmaceuticals or for detailed structure-activity relationship studies, the asymmetric synthesis using the SAMP/RAMP hydrazone method is the superior choice, despite the higher cost associated with the chiral auxiliary. This guide provides the foundational data and protocols to enable researchers to make an informed decision based on their specific needs for yield, purity, and stereoselectivity.

References

Cross-Validation of Analytical Methods for the Detection of 2-Methylundecanal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Methylundecanal, a common fragrance allergen. The selection of a robust and reliable analytical method is critical for quality control in cosmetics, monitoring of fragrance formulations, and ensuring consumer safety. This document outlines the performance characteristics of commonly employed techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID), supported by experimental data to aid in method selection and cross-validation.

Quantitative Performance Data

The following table summarizes the key performance parameters for the analytical methods discussed. This data is essential for evaluating the suitability of a method for a specific application, considering factors such as required sensitivity and the nature of the sample matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC-UV/DAD)
Linearity (r²) > 0.995[1]Not explicitly found for this compoundNot explicitly found for this compound
Limit of Detection (LOD) 0.007 to 2.7 µg/mL (for fragrance allergens)[2]2-5 ppm (for fragrance substances)[3]Not explicitly found for this compound
Limit of Quantitation (LOQ) 2 µg/g (for most fragrance allergens)[1]Not explicitly found for this compoundNot explicitly found for this compound
Accuracy (Recovery) 84.4 - 119% (for fragrance allergens)[1]Not explicitly found for this compoundNot explicitly found for this compound
Precision (RSD) < 13.5% (for fragrance allergens)[1]Not explicitly found for this compoundNot explicitly found for this compound

Note: Specific performance data for this compound can be part of broader studies on fragrance allergens. The data presented here is based on studies analyzing a range of such compounds. For HPLC-UV/DAD, direct analysis of this compound is less common due to its volatility and lack of a strong chromophore; derivatization is typically required.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and cross-validation of analytical methods. Below are representative methodologies for the GC-MS and GC-FID analysis of fragrance allergens, including this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is widely used for the identification and quantification of volatile and semi-volatile compounds in complex matrices.

Sample Preparation (Liquid-Liquid Extraction) [1]

  • Weigh 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE).

  • Mix thoroughly for 30 minutes using a suitable mixer.

  • Add 5 g of anhydrous sodium sulfate (B86663) to remove water and centrifuge for 30 minutes at 3000 x g.

  • Collect the supernatant (MTBE layer) and filter it through a 0.45 µm syringe filter.

  • An aliquot of the filtrate is then taken and mixed with an internal standard solution before injection into the GC-MS system.

Instrumentation [1]

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

  • Column: VF-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Pulsed splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 125°C at 3°C/min.

    • Ramp to 230°C at 7°C/min.

    • Ramp to 300°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer: Operated in selective ion monitoring (SIM) mode for targeted analysis.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

GC-FID is a robust and cost-effective technique for the quantification of organic compounds. The International Fragrance Association (IFRA) has developed a standardized method for the analysis of 57 fragrance allergens using GC-FID or GC-MS.[4]

Sample Preparation Sample preparation protocols are similar to those for GC-MS, involving dilution in a suitable solvent and the addition of an internal standard.

Instrumentation

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector.

  • Column: A non-polar or medium-polarity column is typically used. The IFRA method suggests columns such as a DB-5 or equivalent.[4]

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector Temperatures: Typically set at 250°C and 300°C, respectively.

  • Oven Temperature Program: A programmed temperature ramp is used to separate the analytes of interest.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods provide comparable results. The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound detection.

CrossValidationWorkflow cluster_0 Method A: GC-MS cluster_1 Method B: GC-FID cluster_2 Cross-Validation A_SamplePrep Sample Preparation A_Analysis GC-MS Analysis A_SamplePrep->A_Analysis A_Data Data Acquisition & Processing A_Analysis->A_Data A_Results Results A A_Data->A_Results Comparison Statistical Comparison (e.g., t-test, Bland-Altman) A_Results->Comparison B_SamplePrep Sample Preparation B_Analysis GC-FID Analysis B_SamplePrep->B_Analysis B_Data Data Acquisition & Processing B_Analysis->B_Data B_Results Results B B_Data->B_Results B_Results->Comparison SpikedSamples Spiked Reference Samples SpikedSamples->A_SamplePrep SpikedSamples->B_SamplePrep ValidationReport Validation Report Comparison->ValidationReport Start Define Validation Parameters (Accuracy, Precision, Linearity, etc.) Start->SpikedSamples

Caption: Workflow for cross-validation of analytical methods.

This guide serves as a starting point for researchers and scientists in selecting and validating analytical methods for the detection of this compound. It is crucial to perform in-house validation to ensure the chosen method is fit for its intended purpose and to establish reliable and reproducible results.

References

A Comparative Analysis of Fragrance Longevity: 2-Methylundecanal vs. Undecanal

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fragrance formulation, the longevity of an aroma is a critical determinant of its quality and consumer appeal. Among the vast palette of fragrance ingredients, aliphatic aldehydes play a pivotal role in defining the character and tenacity of a scent. This guide provides a detailed comparison of the fragrance longevity of two such aldehydes: 2-Methylundecanal and undecanal (B90771). This analysis is intended for researchers, scientists, and professionals in the fragrance and cosmetic industries, offering quantitative data, experimental methodologies, and visual representations of testing workflows.

Molecular Profiles and Olfactory Characteristics

Undecanal (Aldehyde C-11) is a straight-chain aldehyde known for its waxy, soapy, and floral-citrus aroma. It is a key component in many classic and modern perfumes, contributing to a fresh and clean top note.

This compound (Aldehyde C-12 MNA) is a branched-chain aldehyde that offers a more complex and powerful scent profile, often described as fresh, ambery, mossy, and slightly metallic. Its unique character lends a diffusive and long-lasting quality to fragrance compositions.[1]

Quantitative Comparison of Fragrance Longevity

While direct, head-to-head comparative studies on the fragrance longevity of this compound and undecanal are not extensively published, data on their individual substantivity and physical properties provide a strong basis for comparison. Substantivity, in this context, refers to the duration a fragrance material can be detected on a substrate, typically a smelling strip or fabric.

PropertyThis compoundUndecanal
Substantivity on Smelling Strip (100% concentration) 388 hours[1][2][3]72 hours[4][5]
Vapor Pressure (@ 25°C) ~1.43 mmHg[2][3][6][7]~0.083 mmHg[8][9]
Odor Description Fresh, amber, aldehydic, mossy, citrus, metallic, waxy, coumarinic[1][2]Waxy, soapy, floral, aldehydic, citrus, green, fatty[4]
Fabric Substantivity Good[1][7]Moderate

Note on Vapor Pressure and Longevity: Interestingly, the available data presents a seeming contradiction. Generally, a lower vapor pressure correlates with slower evaporation and thus, longer fragrance longevity.[10][11] However, in this comparison, this compound exhibits a significantly higher vapor pressure than undecanal, yet its reported substantivity is substantially longer. This highlights the complexity of fragrance longevity, which is influenced not only by volatility but also by factors such as molecular weight, interactions with the substrate, and the odor detection threshold of the human nose.

Experimental Protocols for Fragrance Longevity Evaluation

The assessment of fragrance longevity can be conducted through two primary methodologies: instrumental analysis and sensory evaluation.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Sampling

This method provides an objective and quantitative measurement of the presence of fragrance molecules in the air surrounding a scented substrate over time.

Objective: To determine the rate of evaporation of this compound and undecanal from a substrate by measuring their concentration in the headspace at specified time intervals.

Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Headspace autosampler

  • 20 mL headspace vials with caps (B75204) and septa

  • Substrate (e.g., standard perfume blotters, cotton fabric swatches)

  • Solutions of this compound and undecanal (e.g., 1% in ethanol)

  • Micropipette

Procedure:

  • Sample Preparation: Apply a standardized amount (e.g., 100 µL) of the aldehyde solution onto the substrate and place it inside a headspace vial.

  • Equilibration: Seal the vial and allow it to equilibrate at a controlled temperature (e.g., 37°C to simulate skin temperature) for a specific duration.

  • Headspace Injection: The autosampler injects a known volume of the headspace gas from the vial into the GC-MS system.

  • Chromatographic Separation and Detection: The fragrance molecules are separated based on their boiling points and polarity in the GC column and then identified and quantified by the MS detector.

  • Time-Course Analysis: Repeat the headspace analysis at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72... hours) to monitor the decrease in the concentration of each aldehyde over time.

  • Data Analysis: Plot the concentration of each aldehyde in the headspace as a function of time to generate an evaporation curve. The time it takes for the concentration to fall below a certain threshold is an indicator of its longevity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Apply Aldehyde Solution to Substrate B Place Substrate in Headspace Vial A->B C Equilibrate Vial at Controlled Temperature B->C D Inject Headspace Gas into GC-MS C->D E Separate and Detect Aldehydes D->E F Repeat Analysis at Time Intervals E->F G Generate Evaporation Curve F->G H Determine Longevity G->H

GC-MS Headspace Analysis Workflow
Sensory Evaluation: Trained Panel Assessment

This method relies on the perception of trained sensory panelists to evaluate the intensity of a fragrance over time.

Objective: To assess and compare the perceived longevity of this compound and undecanal on a substrate using a trained human sensory panel.

Materials:

  • Standard perfume blotters or fabric swatches

  • Solutions of this compound and undecanal (e.g., 1% in ethanol)

  • A panel of trained sensory assessors (typically 8-12 individuals)

  • Odor-free evaluation booths with controlled temperature and humidity

  • Data collection software or forms

Procedure:

  • Sample Preparation: Prepare coded samples of the two aldehydes on the chosen substrate. A control (substrate with only the solvent) should also be included.

  • Panelist Training: Ensure panelists are familiar with the odor profiles of the aldehydes and the intensity rating scale to be used (e.g., a 0-10 scale where 0 is no odor and 10 is extremely strong).

  • Evaluation Sessions: At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48... hours), present the coded samples to the panelists in a randomized order.

  • Intensity Rating: Panelists sniff each sample and rate the perceived intensity of the fragrance. They should cleanse their palate between samples (e.g., by smelling their own skin or a neutral substance).

  • Data Analysis: For each aldehyde, calculate the mean intensity rating at each time point. The longevity is determined as the time point at which the mean intensity falls below a predetermined threshold (e.g., 1 or 2 on the scale).

Sensory_Workflow A Prepare Coded Samples B Present Samples to Trained Panel A->B C Panelists Rate Odor Intensity B->C D Repeat at Time Intervals C->D D->B E Calculate Mean Intensity D->E F Determine Sensory Longevity E->F

Sensory Evaluation Workflow

Conclusion

Based on the available substantivity data, This compound demonstrates significantly greater fragrance longevity compared to undecanal . The branched methyl group in this compound's structure likely plays a crucial role in its enhanced tenacity, despite its higher vapor pressure. This suggests that molecular interactions with the substrate and a lower olfactory detection threshold may be more influential factors in its prolonged scent perception.

For researchers and formulators, this compound offers a powerful tool for extending the presence of fresh, aldehydic notes in a fragrance composition. In contrast, undecanal is better suited for providing a classic, clean aldehydic character in the top and middle phases of a fragrance's evaporation profile. The choice between these two molecules will ultimately depend on the desired olfactory effect and the required longevity for a specific application. Further head-to-head studies employing both instrumental and sensory methodologies would be beneficial to provide a more definitive and nuanced understanding of their comparative performance.

References

A Comparative Sensory Analysis: 2-Methylundecanal versus its 2-Alkylalkanal Analogues

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fragrance and flavor chemistry, the aldehyde 2-Methylundecanal holds a significant position, renowned for its complex and powerful olfactory profile. This guide provides a detailed comparison of the sensory properties of this compound against its structural analogues, the 2-alkylalkanals. By examining experimental data on odor character and detection thresholds, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-odor relationships within this class of compounds.

Sensory Profile of this compound

This compound, also known as aldehyde C-12 MNA, is a widely used fragrance ingredient celebrated for its multifaceted scent.[1] Its odor is complex, often described as fresh, amber, aldehydic, mossy, and citrusy with tuberose, metallic, waxy, and coumarinic nuances.[2] At high concentrations, it can present a fatty and unpleasant character, but upon dilution, it reveals more pleasant honey and nut-like notes.[2] This versatility makes it a key component in a wide array of products, from fine perfumes to soaps and detergents.[1][2]

Sensory Profile of 2-Alkylalkanal Analogues

The sensory properties of straight-chain (lineal) aliphatic aldehydes, which can be considered structural analogues of this compound, are heavily influenced by their carbon chain length. As the chain length increases, the odor character transitions from pungent and fruity to more waxy, citrus, and floral notes.

A study on a homologous series of lineal aliphatic aldehydes revealed a clear trend in their odor detection thresholds (ODTs). The ODTs tend to decrease as the carbon chain length increases, reaching a minimum around octanal, after which the threshold begins to rise again.[3] This suggests that there is an optimal chain length for interaction with olfactory receptors.

Comparative Sensory Data

The following table summarizes the odor descriptors and detection thresholds for this compound and a selection of its lineal aliphatic aldehyde analogues. It is important to note that the data are compiled from different studies, and variations in experimental conditions can influence the reported values.

CompoundChemical FormulaMolar Mass ( g/mol )Odor DescriptorsOdor Detection Threshold (ppb in air)
PropanalC₃H₆O58.08Pungent, ethereal, fruity2.0
ButanalC₄H₈O72.11Malty, pungent, chocolate0.46
HexanalC₆H₁₂O100.16Green, fatty, grassy, fruity0.33
OctanalC₈H₁₆O128.21Fatty, citrus, waxy, soapy0.17
NonanalC₉H₁₈O142.24Waxy, citrus, floral, green0.53
This compoundC₁₂H₂₄O184.32Herbaceous, orange, ambergris-like, fatty, honey, nut-likeNot available in ppb from the provided results

Experimental Protocols

The sensory evaluation of fragrance and flavor compounds requires rigorous and well-defined methodologies to ensure the reliability and reproducibility of the results. The following protocols are based on standard practices in the field.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a sample.[4][5][6]

Objective: To separate volatile compounds and have trained sensory panelists assess the odor of each compound as it elutes from the gas chromatograph.[4][5][6]

Methodology:

  • Sample Preparation: The aldehyde samples are diluted in an appropriate solvent (e.g., ethanol) to a concentration suitable for injection into the gas chromatograph.

  • Instrumentation: A gas chromatograph equipped with a sniffing port is used. The column effluent is split between a chemical detector (e.g., Flame Ionization Detector or Mass Spectrometer) and the sniffing port.[6]

  • Panelist Training: A panel of trained assessors (typically 6-12 individuals) is used.[4] Panelists are trained to recognize and describe a wide range of standard odorants.

  • Odor Evaluation: As the separated compounds elute from the GC column, the panelist at the sniffing port describes the perceived odor and its intensity. The intensity can be rated on a predefined scale.

  • Data Analysis: The retention time of each odor event is recorded and matched with the corresponding peak from the chemical detector to identify the odor-active compound.

Sensory Panel Evaluation for Odor Threshold Determination

This protocol outlines the determination of odor detection thresholds using a trained sensory panel.[7][8][9]

Objective: To determine the lowest concentration of an odorant that can be detected by a sensory panel.

Methodology:

  • Panelist Selection and Training: Panelists are screened for their olfactory acuity and ability to consistently detect and describe odors.[8] They undergo training to familiarize themselves with the test procedure and the specific odorants being evaluated.

  • Sample Preparation: A series of dilutions of the aldehyde in an odorless solvent (e.g., purified water or air) is prepared. The concentrations are typically arranged in ascending order.

  • Presentation Method: A forced-choice method, such as a three-alternative forced-choice (3-AFC) test, is commonly used.[10] In a 3-AFC test, the panelist is presented with three samples, two of which are blanks (solvent only) and one contains the diluted odorant. The panelist's task is to identify the sample that is different.

  • Testing Procedure: The test is conducted in a well-ventilated, odor-free environment.[8] Panelists are presented with the series of dilutions in ascending order of concentration.

  • Data Analysis: The individual thresholds for each panelist are determined as the concentration at which they can reliably detect the odorant above the chance level (33% in a 3-AFC test). The group's odor detection threshold is then calculated, often as the geometric mean of the individual thresholds.[10]

Olfactory Signaling Pathway

The perception of odorants like this compound and its analogues is initiated by the binding of these molecules to olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity. These ORs are G-protein coupled receptors (GPCRs). The binding of an odorant triggers a signaling cascade that ultimately leads to the perception of smell in the brain.

Olfactory_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron Odorant Odorant (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding G_protein G-protein (Golf) OR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel 5. Gating Ca_Na Ca²⁺ / Na⁺ Influx Ion_Channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization 6. Influx leads to Signal Nerve Impulse to Brain Depolarization->Signal 7. Generates

Caption: The canonical olfactory signal transduction pathway.

This guide provides a foundational comparison of the sensory properties of this compound and its lineal aliphatic analogues. Further research involving direct comparative studies with a broader range of 2-alkylalkanal analogues would provide a more complete understanding of the structure-activity relationships governing the unique and commercially valuable aroma of this compound.

References

Comparative Guide to Confirming the Structural Identity of Synthesized 2-Methylundecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of synthesized 2-Methylundecanal (CAS 110-41-8), a key fragrance component. We present supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their applications.

Introduction to this compound and its Synthesis

This compound is a branched-chain aldehyde known for its characteristic herbaceous, orange, and ambergris-like scent.[1] It is a widely used ingredient in soaps, detergents, and perfumes.[1] The structural integrity of synthesized this compound is paramount for its olfactory properties and for ensuring the absence of impurities that could affect product quality and safety.

Common industrial synthesis routes for this compound include:

  • Darzens Condensation: The reaction of methyl nonyl ketone with an α-halo ester (e.g., ethyl chloroacetate) in the presence of a base to form a glycidic ester, which is then saponified and decarboxylated.[2][3] Potential impurities from this route can include unreacted starting materials and side-products from aldol (B89426) condensation.[4]

  • Aldol Condensation and Hydrogenation: The reaction of undecanal (B90771) with formaldehyde (B43269) to produce 2-methyleneundecanal, which is subsequently hydrogenated.[2] Potential impurities can include unreacted undecanal, formaldehyde, and byproducts from competing polymerization or other side reactions of formaldehyde.[5][6]

Given these potential impurities, a robust analytical workflow is essential to confirm the structural identity and purity of synthesized this compound samples.

Comparison of Analytical Techniques

A multi-technique approach is recommended for the unambiguous structural confirmation of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. As a comparative alternative, Gas Chromatography with Flame Ionization Detection (GC-FID) is also discussed.

Data Summary

The following tables summarize the expected quantitative data for this compound from various analytical techniques.

Table 1: ¹H NMR Spectral Data (Predicted)

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
-CHO9.4 - 9.8Doublet~2-3
-CH(CH₃)CHO2.2 - 2.5Multiplet
-CH₂- (chain)1.2 - 1.6Multiplet
-CH₃ (branch)1.0 - 1.2Doublet~7
-CH₃ (terminal)0.8 - 0.9Triplet~7

Table 2: ¹³C NMR Spectral Data (Predicted)

Carbon Assignment Chemical Shift (ppm)
-CHO200 - 205
-CH(CH₃)CHO45 - 55
-CH₂- (chain)20 - 40
-CH₃ (branch)10 - 20
-CH₃ (terminal)~14

Table 3: Mass Spectrometry (Electron Ionization) Data [7]

m/z Relative Intensity (%) Proposed Fragment
5899.99[C₃H₆O]⁺•
4329.02[C₃H₇]⁺
4125.58[C₃H₅]⁺
5720.04[C₄H₉]⁺
2915.99[C₂H₅]⁺

Table 4: FT-IR Spectral Data

Wavenumber (cm⁻¹) Vibrational Mode Intensity
2950 - 2850C-H Stretch (alkane)Strong
2830 - 2695C-H Stretch (aldehyde)Medium
1740 - 1720C=O Stretch (aldehyde)Strong
1470 - 1450C-H Bend (alkane)Medium
1380 - 1370C-H Bend (alkane)Medium

Table 5: Gas Chromatography-FID Data

Parameter Value
Kovats Retention Index (non-polar column) 1349.8 - 1353[7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a standard pulse program.

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[8]

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios. Assign the peaks in both spectra based on their chemical shifts, multiplicities, and coupling constants, comparing them to the expected values in Tables 1 and 2.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1% (v/v) solution of the synthesized this compound in a suitable solvent such as dichloromethane (B109758) or hexane.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. Compare the acquired mass spectrum with the reference data in Table 3 and spectral libraries (e.g., NIST).

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities with the data in Table 4. Pay close attention to the strong C=O stretch of the aldehyde and the characteristic C-H stretches.

Protocol 4: Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Sample Preparation: Prepare a dilution series of the synthesized this compound in a suitable solvent (e.g., hexane) for purity assessment and retention time comparison.

  • Instrumentation: Use a standard GC system equipped with an FID.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Nitrogen or Helium at an appropriate flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Isothermal or programmed temperature ramp suitable for the separation of potential impurities. A starting point could be a ramp from 100°C to 250°C at 10°C/min.

    • Detector Temperature: 280 °C.

  • Data Analysis: Determine the retention time of the main peak and compare it to the expected retention index (Kovats index) from the literature (Table 5). Assess the purity of the sample by calculating the area percentage of the this compound peak relative to any impurity peaks.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical flow of the structural confirmation process and the relationship between the different analytical techniques.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesized This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR GCMS GC-MS Synthesis->GCMS FTIR FT-IR Spectroscopy Synthesis->FTIR GCFID GC-FID (Alternative/Purity) Synthesis->GCFID Confirmation Structural Identity Confirmed NMR->Confirmation GCMS->Confirmation FTIR->Confirmation GCFID->Confirmation

Caption: Workflow for the structural confirmation of synthesized this compound.

Technique_Relationship NMR NMR (¹H & ¹³C) - Carbon-Hydrogen Framework - Connectivity MS Mass Spectrometry - Molecular Weight - Fragmentation Pattern NMR->MS Confirms Molecular Formula IR IR Spectroscopy - Functional Groups (C=O, C-H) IR->NMR Confirms Functional Groups GC Gas Chromatography - Purity - Retention Time GC->MS Separation for MS Compound Synthesized This compound Compound->NMR Compound->MS Compound->IR Compound->GC

Caption: Relationship between analytical techniques for structural elucidation.

Conclusion

The structural confirmation of synthesized this compound requires a combination of spectroscopic and chromatographic techniques. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while GC-MS confirms the molecular weight and fragmentation pattern. FT-IR is essential for verifying the presence of the key aldehyde functional group. GC-FID serves as a valuable tool for assessing purity and can be used as a primary identification method when coupled with retention index data. By employing the protocols and comparative data presented in this guide, researchers can confidently verify the structural identity of their synthesized this compound samples.

References

Performance comparison of 2-Methylundecanal in soaps versus detergents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Product Development Professionals

The selection of a fragrance and its carrier matrix is a critical decision in the formulation of cleaning products, profoundly impacting consumer perception and product efficacy. 2-Methylundecanal, a widely used aldehyde with a characteristic fresh, waxy, and slightly citrus-ambergris aroma, presents a case study in the nuanced performance differences between soap and detergent systems.[1] This guide provides an objective comparison of this compound's performance in these two distinct matrices, supported by established experimental protocols and illustrative data.

Chemical Environment: A Tale of Two Matrices

The fundamental difference between soaps and detergents lies in their chemical composition and behavior in water. Soaps are salts of fatty acids, typically created through the saponification of natural fats and oils.[2][3] Detergents, on the other hand, are synthetic surfactants, often derived from petrochemicals, and are formulated with a variety of builders, enzymes, and other additives to enhance performance in a wider range of water conditions.[4][5]

This chemical disparity creates distinct environments for fragrance molecules like this compound. Soaps typically have a higher pH (more alkaline) than detergents, which can influence the stability of aldehydes.[6] Detergents, with their complex formulations, can offer more opportunities for fragrance protection and controlled release.[7]

Performance Metrics: A Quantitative Comparison

Table 1: Chemical Stability of this compound

MatrixInitial Concentration (%)Concentration after 4 Weeks at 40°C (%)Degradation (%)
Bar Soap (pH 10)1.00.8515
Liquid Detergent (pH 8)1.00.955

Illustrative Data: This table highlights the potential for higher degradation of aldehydes in the more alkaline environment of soap compared to the typically closer-to-neutral pH of liquid detergents.

Table 2: Substantivity of this compound on Cotton Fabric

MatrixApplicationHeadspace Concentration (ng/L) of this compound from Fabric (Post-Rinse)
SoapHand Wash50
DetergentMachine Wash120

Illustrative Data: This table illustrates the generally higher substantivity (the amount of fragrance remaining on a surface after washing) of fragrances in detergent systems. This can be attributed to the more complex formulation of detergents which can aid in the deposition and retention of fragrance molecules on fabric fibers.[7]

Table 3: Sensory Panel Evaluation of Scent Intensity on Fabric

MatrixTime PointMean Intensity Score (1-9 scale)
Soap1 hour post-wash6.5
24 hours post-wash3.0
Detergent1 hour post-wash7.8
24 hours post-wash5.5

Illustrative Data: Sensory panel evaluations often correlate with analytical measurements, showing a stronger and more sustained scent perception from fabrics washed with detergent.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

Chemical Stability Testing

Objective: To determine the chemical stability of this compound in soap and detergent bases over time under accelerated aging conditions.

Protocol:

  • Sample Preparation: Incorporate this compound at a concentration of 1.0% (w/w) into both a molten bar soap base and a liquid detergent base. Homogenize the mixtures thoroughly.

  • Storage: Place aliquots of each sample in sealed, airtight containers and store them in a controlled environment at 40°C for a period of 4 weeks.

  • Extraction: At weekly intervals, extract the this compound from the samples using a suitable solvent (e.g., methanol (B129727) or hexane).

  • Analysis: Quantify the concentration of this compound in the extracts using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation: Calculate the percentage of degradation over time relative to the initial concentration.

Fragrance Substantivity on Fabric (Headspace GC-MS)

Objective: To quantify the amount of this compound that remains on cotton fabric after washing with soap and detergent.

Protocol:

  • Fabric Swatches: Use standardized cotton swatches.

  • Washing Procedure:

    • Soap: Perform a standardized hand wash procedure, dissolving a set amount of the fragranced soap in a defined volume of water and agitating the fabric swatches for a specified time.

    • Detergent: Use a laboratory-scale washing machine with a standardized cycle, using the fragranced detergent.

  • Rinsing and Drying: Thoroughly rinse the swatches with water and allow them to air-dry in a controlled environment.

  • Headspace Analysis:

    • Place a dried fabric swatch into a headspace vial.

    • Equilibrate the vial at a set temperature (e.g., 40°C) for a specific time.

    • Use a gas-tight syringe to sample the headspace (the air above the fabric).

    • Inject the headspace sample into a GC-MS for analysis and quantification of this compound.[8][9]

Sensory Panel Evaluation

Objective: To assess the perceived scent intensity of this compound on fabric over time.

Protocol:

  • Panelist Selection: Recruit a panel of trained sensory assessors.

  • Sample Preparation: Prepare fabric swatches washed with the fragranced soap and detergent as described in the substantivity protocol.

  • Evaluation: At specified time intervals (e.g., 1, 6, and 24 hours) after the swatches are dry, present them to the panelists in a controlled, odor-free environment.

  • Rating: Ask panelists to rate the intensity of the fragrance on a labeled magnitude scale (e.g., 1 = no scent, 9 = extremely strong scent).

  • Data Analysis: Analyze the mean intensity scores for each product at each time point.

Visualizing the Process

To better understand the experimental workflow and the factors influencing fragrance performance, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_results Data Analysis & Comparison Fragrance This compound Fragranced_Soap Fragranced Soap Fragrance->Fragranced_Soap Fragranced_Detergent Fragranced Detergent Fragrance->Fragranced_Detergent Soap Soap Base Soap->Fragranced_Soap Detergent Detergent Base Detergent->Fragranced_Detergent Stability Chemical Stability Fragranced_Soap->Stability Substantivity Substantivity (Headspace GC-MS) Fragranced_Soap->Substantivity Sensory Sensory Panel Fragranced_Soap->Sensory Fragranced_Detergent->Stability Fragranced_Detergent->Substantivity Fragranced_Detergent->Sensory Data_Tables Quantitative Data Tables Stability->Data_Tables Substantivity->Data_Tables Sensory->Data_Tables Comparison Performance Comparison Data_Tables->Comparison Signaling_Pathway cluster_matrix Product Matrix cluster_performance Performance Attributes cluster_outcome Consumer Perception Soap Soap (High pH) Stability Chemical Stability Soap->Stability [potential for degradation] Substantivity Substantivity Soap->Substantivity Detergent Detergent (Complex Formulation) Detergent->Stability [potential for protection] Detergent->Substantivity [enhanced deposition] Scent_Release Scent Release Stability->Scent_Release Substantivity->Scent_Release Perception Overall Scent Experience Scent_Release->Perception

References

Safety Operating Guide

Proper Disposal of 2-Methylundecanal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Methylundecanal, a common fragrance ingredient that requires careful handling due to its potential hazards. Adherence to these protocols will support a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE).

Hazard Summary:

  • Skin Irritation: Causes skin irritation.[1]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[1][2]

  • Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[1][2]

  • Combustibility: It is a combustible liquid and vapor.[3]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Hand Protection: Wear chemical-impermeable gloves.[1]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3][4]

  • Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. It is imperative to treat this chemical as a hazardous waste unless determined otherwise by a qualified professional.

Step 1: Waste Identification and Classification

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR Parts 261.3).[3]

  • Consult your institution's Environmental Health and Safety (EHS) department to confirm the appropriate waste codes for this compound.

  • Based on its properties, this compound is classified as an environmentally hazardous substance.[2][5]

Step 2: Segregation and Storage

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical. Do not use containers that may react with it.

  • Store the waste container in a designated satellite accumulation area, which should be close to the point of generation and under the direct supervision of lab personnel.[6][7]

  • Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[3]

  • Keep containers of this compound away from heat, sparks, and open flames.[3]

Step 3: Labeling of Waste Containers

  • All waste containers must be clearly labeled.[8]

  • The label should include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound".

    • The date when the waste was first added to the container.[8]

    • A clear description of the hazards (e.g., "Skin Irritant," "Environmental Hazard").

Step 4: Waste Disposal

  • Do not dispose of this compound down the drain or in the regular trash.[9]

  • Disposal must be handled by a licensed hazardous waste disposal company.[2][9]

  • Contact your institution's EHS department to arrange for a pickup of the hazardous waste.

  • Provide the waste disposal company with a complete and accurate description of the waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.

PropertyValueReference
CAS Number 110-41-8[3]
Molecular Formula C12H24O[3]
Molecular Weight 184.32 g/mol [3]
Flash Point 93 °C (199.4 °F)[3]
Boiling Point 171 °C[10]
Density 0.830 g/cm³[3]
Oral LD50 (Rat) >5 g/kg[3]
Dermal LD50 (Rabbit) >10 g/kg[3]
UN Number 3082[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_prep Preparation & Identification cluster_contain Containment & Storage cluster_disposal Disposal Process start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First classify Classify as Hazardous Waste (Consult SDS & EHS) ppe->classify container Select Compatible Waste Container classify->container label_waste Label Container: 'Hazardous Waste' 'this compound' Date & Hazard Info container->label_waste storage Store in Designated Satellite Accumulation Area label_waste->storage spill Spill or Leak? storage->spill spill_kit Use Spill Kit for Cleanup spill->spill_kit Yes contact_ehs Contact EHS for Waste Pickup spill->contact_ehs No spill_kit->contact_ehs end End: Waste Collected by Licensed Contractor contact_ehs->end

Caption: A workflow diagram outlining the key steps for the safe disposal of this compound.

References

Standard Operating Protocol: Safe Handling of 2-Methylundecanal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of 2-Methylundecanal (CAS 110-41-8). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

1. Hazard Identification and Risk Assessment

This compound is a combustible liquid and vapor that can cause skin, eye, and respiratory tract irritation.[1] It may also cause an allergic skin reaction.[2][3] The toxicological properties of this material have not been fully investigated.[1] It is also considered harmful to aquatic life with long-lasting effects.[2][3]

Quantitative Safety and Physical Data

PropertyValueSource
Flash Point 93 °C (199.4 °F)[1]
Oral LD50 (Rat) > 5000 mg/kg[2]
Dermal LD50 (Rabbit) > 10000 mg/kg[2]
Boiling Point 230.85 - 260 °C[4][5]
Density 0.82 - 0.828 g/cm³ at 20 °C[4][5]
Vapor Pressure 0.85 Pa at 20 °C[4]
Water Solubility 1.3 - 5.372 mg/L at 20-25 °C[2][4]

2. Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personnel safety. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Laboratory Use (small quantities) Chemical splash goggles conforming to EN166 (EU) or NIOSH (US).[1][4]Chemical-resistant gloves (e.g., nitrile or butyl rubber). Change immediately upon contact.[1][3][4][7]Flame-resistant lab coat, closed-toe shoes, long pants.[4]Work in a certified chemical fume hood is recommended.[1][6]
Weighing and Transferring Chemical splash goggles and a face shield.[6]Chemical-resistant gloves with extended cuffs.[3][4]Flame-resistant lab coat over a chemical-resistant apron, closed-toe shoes, long pants.[4][6]Work in a certified chemical fume hood.[1][6]
Large-Scale Operations (>1L) Chemical splash goggles and a face shield.[6]Heavy-duty chemical-resistant gloves.[4]Chemical-resistant suit, boots, and gloves.[3][4]A NIOSH-approved respirator with an organic vapor cartridge may be required depending on the scale and ventilation.[4][7]
Spill Cleanup Chemical splash goggles and a face shield.Chemical-resistant gloves.Chemical-resistant coveralls and boots.[4]A NIOSH-approved respirator with an organic vapor cartridge is recommended.[4][7]

3. Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for minimizing risks associated with handling this compound.

3.1. Pre-Handling Procedures

  • Verify Documentation : Ensure the Safety Data Sheet (SDS) is readily available and has been reviewed by all personnel involved.[6]

  • Emergency Preparedness : Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[6]

  • Engineering Controls : All work must be conducted in a certified chemical fume hood to minimize vapor inhalation.[1][6]

  • Gather Materials : Assemble all necessary PPE, spill cleanup materials, and equipment before retrieving the chemical.

3.2. Handling the Chemical

  • Don PPE : Put on the appropriate PPE as specified in the table above.

  • Transfer : Carefully transfer the required amount of this compound. Avoid splashing.

  • Container Management : Keep the primary container tightly closed when not in use.[1][8]

  • Post-Handling : After handling, wash hands and forearms thoroughly.[1] Remove and properly store or dispose of PPE. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][2][3]

3.3. Storage

  • Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[1][2][8]

  • Keep containers tightly sealed.[1][8] Some sources recommend storing under nitrogen.[2]

  • Segregate from incompatible materials such as oxidizing agents and alkalis.[3][7]

4. Disposal Plan

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification.[1]

4.1. Waste Collection

  • Collect all this compound waste, including contaminated materials (e.g., absorbent pads, gloves), in a dedicated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.

4.2. Disposal Procedure

  • Store the waste container in a designated satellite accumulation area.

  • Arrange for pickup and disposal through a licensed waste contractor or your institution's EHS department.[3]

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2]

5. Emergency Procedures

5.1. Spills

  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.[1]

  • Contain : Absorb the spill with an inert material such as vermiculite, sand, or earth.[1] Do not use combustible materials.

  • Collect : Sweep or scoop the absorbed material into a suitable, clean, dry, and closed container for disposal.[1]

  • Decontaminate : Clean the spill area thoroughly.

5.2. First Aid

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact : Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical advice if skin irritation or a rash occurs.[1][2]

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

6. Safe Handling Workflow Diagram

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal Review_SDS Review SDS Check_Emergency_Eq Check Emergency Equipment Review_SDS->Check_Emergency_Eq Don_PPE Don Appropriate PPE Check_Emergency_Eq->Don_PPE Retrieve_Chem Retrieve Chemical Don_PPE->Retrieve_Chem Perform_Work Perform Work in Fume Hood Retrieve_Chem->Perform_Work Close_Container Securely Close Container Perform_Work->Close_Container Collect_Waste Collect Waste in Labeled Container Perform_Work->Collect_Waste Doff_PPE Doff & Store/Dispose PPE Close_Container->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Store_Chem Return Chemical to Storage Wash_Hands->Store_Chem Store_Waste Store in Accumulation Area Collect_Waste->Store_Waste Dispose_Waste Dispose via Licensed Contractor Store_Waste->Dispose_Waste

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.